molecular formula C4H2ClN3O2 B031495 2-Chloro-3-nitropyrazine CAS No. 87885-43-6

2-Chloro-3-nitropyrazine

Cat. No.: B031495
CAS No.: 87885-43-6
M. Wt: 159.53 g/mol
InChI Key: WFJAKBGXNXBMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-nitropyrazine is a versatile and high-value heterocyclic building block extensively employed in medicinal chemistry and pharmaceutical research. This compound features two distinct reactive sites: the chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group at the 3-position can be readily reduced to an amine or serves as a potent electron-withdrawing group, modulating the electronic properties of the pyrazine core. Its primary research value lies in its application as a key intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors, anticancer agents, and other bioactive compounds. The electron-deficient pyrazine ring system is a privileged scaffold in drug discovery, often contributing to favorable pharmacokinetic properties and target binding affinity. Researchers utilize this compound to construct diverse libraries of substituted pyrazines, pyrazinamines, and fused polyheterocyclic systems through sequential cross-coupling and functional group interconversion strategies, making it an indispensable tool for exploring novel chemical space in early-stage discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-nitropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O2/c5-3-4(8(9)10)7-2-1-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJAKBGXNXBMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579342
Record name 2-Chloro-3-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87885-43-6
Record name 2-Chloro-3-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide focuses on 2-Chloro-3-nitropyridine (CAS No. 5470-18-8), as extensive scientific data and literature are available for this compound. The structural isomer, 2-Chloro-3-nitropyrazine, is significantly less documented. The principles of reactivity discussed herein, driven by the electronic interplay of a halogen, a nitro group, and ring nitrogens, provide a strong foundational understanding applicable to related electron-deficient heterocycles.

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-3-nitropyridine is a highly functionalized pyridine derivative that has emerged as a cornerstone intermediate in the synthesis of complex organic molecules.[1] Its importance is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a versatile scaffold for constructing Active Pharmaceutical Ingredients (APIs) and novel pesticides.[1][2][3]

The utility of this compound stems from a unique convergence of structural features: an electron-deficient pyridine ring, a potent electron-withdrawing nitro group, and a strategically positioned chlorine atom that functions as an excellent leaving group.[4] This electronic arrangement renders the molecule highly susceptible to specific chemical transformations, most notably Nucleophilic Aromatic Substitution (SNAr), enabling the facile introduction of diverse functional groups.[4][5] This guide provides an in-depth exploration of its chemical properties, reactivity, and proven applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are paramount in chemical synthesis. The key properties of 2-Chloro-3-nitropyridine are summarized below.

Core Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 5470-18-8[6][7]
Molecular Formula C₅H₃ClN₂O₂[6][7]
Molecular Weight 158.54 g/mol [6][7]
Appearance Yellow crystalline powder[2][6][8]
Melting Point 100-103 °C[5][7][8]
Solubility Insoluble or sparingly soluble in water.[2][5][2][5]
Storage Store in a dark, dry place at room temperature.[5][5]
Spectroscopic Signature

Spectroscopic data is critical for confirming the identity and purity of 2-Chloro-3-nitropyridine. Key spectral features are available from various databases.

  • ¹H NMR: The proton NMR spectrum typically shows distinct signals for the three protons on the pyridine ring.[9]

  • ¹³C NMR: The carbon NMR spectrum provides confirmation of the five unique carbon environments within the molecule.[9]

  • Mass Spectrometry: Provides the molecular ion peak confirming the compound's mass.[9]

  • IR Spectroscopy: Shows characteristic peaks for the C-Cl, C=N, and N-O (nitro group) stretches.[9]

Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-3-nitropyridine is dominated by the electronic deficiency of the pyridine ring, which is significantly amplified by the inductive and resonance effects of the C3-nitro group. This makes the C2 position, bearing the chlorine atom, highly electrophilic and primed for nucleophilic attack.

The Predominance of Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for 2-Chloro-3-nitropyridine is Nucleophilic Aromatic Substitution (SNAr). The chlorine at the C2 position is an excellent leaving group, and its departure is facilitated by the stabilization of the negatively charged intermediate (a Meisenheimer complex) by the adjacent nitro group and the ring nitrogen.[4][10]

This reactivity allows for the straightforward introduction of a wide array of nucleophiles, including:

  • Amines (Primary and Secondary): Reaction with various amines is one of the most common applications, leading to the formation of 2-amino-3-nitropyridine derivatives.[4][5] These products are often key intermediates in the synthesis of biologically active compounds.[1]

  • Alcohols and Thiols: Alkoxides and thiolates can displace the chloride to form ethers and thioethers, respectively.[1]

Caption: General SNAr mechanism on 2-Chloro-3-nitropyridine.

Reduction of the Nitro Group

The nitro group at the C3 position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation provides another critical functional handle for further derivatization, opening pathways to a different class of substituted pyridines. This two-step sequence (SNAr followed by nitro reduction) is a powerful strategy in medicinal chemistry.

Experimental Protocols

The following protocols are representative examples of the synthesis and application of 2-Chloro-3-nitropyridine.

Synthesis of 2-Chloro-3-nitropyridine

A common laboratory-scale synthesis involves the chlorination of a suitable precursor.[5][8]

Materials:

  • N-alkyl-3-nitro-2-pyridone

  • Chlorinating agent (e.g., triphosgene)

  • Aqueous base (e.g., NaOH, K₂CO₃)[11]

Procedure:

  • In a reaction vessel, dissolve N-alkyl-3-nitro-2-pyridone with heating and stirring.[11]

  • Slowly add the chlorinating agent (e.g., triphosgene) while maintaining the temperature between 90-130 °C.[11] The reaction mass should remain liquid.

  • After the addition is complete, continue to stir the reaction mixture for a specified time, monitoring progress by TLC.

  • Upon completion, carefully add an aqueous base solution to neutralize the reaction mixture.[11]

  • The product, 2-chloro-3-nitropyridine, can be isolated via wet distillation or extraction.[11]

  • Further purification is achieved by silica gel column chromatography (eluting with a petroleum ether/ethyl acetate gradient) or sublimation.[5][8] A yield of approximately 58% can be expected after purification.[8]

Protocol: SNAr Reaction with a Primary Amine

This protocol details a typical nucleophilic substitution reaction.[4]

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Primary aliphatic amine (e.g., benzylamine) (1.0-1.2 eq)

  • Isopropanol (IPA) and Deionized water (1:1 mixture)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-3-nitropyridine in a 1:1 mixture of isopropanol and water to a concentration of approximately 0.2 M.[4]

  • Add the primary amine (1.0-1.2 equivalents) to the solution at room temperature with stirring.[4]

  • Heat the reaction mixture to 80 °C and maintain for 2-4 hours.[4]

  • Monitor the reaction progress by TLC until the starting material is consumed.[4]

  • Once complete, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (e.g., 2 x 25 mL).[4]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[4]

  • Purify the product by silica gel column chromatography if necessary.

Synthesis_Workflow Reactants Reactants: 2-Chloro-3-nitropyridine Amine Nucleophile Solvent (IPA/Water) Reaction Reaction Step Heat to 80°C, 2-4h Monitor by TLC Reactants->Reaction 1. Combine Workup Aqueous Workup Cool to RT Extract with Ethyl Acetate Reaction->Workup 2. Quench & Extract Drying Drying & Concentration Dry organic layer (MgSO4) Remove solvent in vacuo Workup->Drying 3. Isolate Purification Purification Silica Gel Chromatography Drying->Purification 4. Purify Product Final Product: 2-Amino-3-nitropyridine Derivative Purification->Product 5. Characterize

Caption: Workflow for a typical SNAr reaction and purification.

Safety and Handling

2-Chloro-3-nitropyridine is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[12][13]

  • GHS Hazard Statements: H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][14]

  • Signal Word: Danger or Warning.[6][12]

  • Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles or a face shield, and a lab coat.[12][13] Use a NIOSH/MSHA-approved respirator if dust formation is likely.[13]

  • Handling: Avoid contact with skin, eyes, and clothing.[12][13] Do not breathe dust.[12] Wash hands thoroughly after handling.[15] Keep away from incompatible materials such as strong oxidizing agents.[13][14]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor.[15] Rinse mouth.[12]

    • If on Skin: Wash off immediately with plenty of soap and water.[12]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][15]

    • If Inhaled: Move person into fresh air.[12]

Conclusion

2-Chloro-3-nitropyridine is a powerful and versatile chemical intermediate whose value is firmly established in synthetic and medicinal chemistry. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, provides a reliable and efficient platform for the synthesis of diverse and complex molecular targets. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as outlined in this guide, is essential for its safe and effective application in research and development.

References

An In-Depth Technical Guide to 2-Chloro-3-nitropyrazine: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Significance of 2-Chloro-3-nitropyrazine

This compound, identified by the CAS Number 87885-43-6 , is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4] Its unique molecular architecture, featuring a pyrazine core substituted with both an electron-withdrawing nitro group and a reactive chloro group, renders it a versatile building block for the synthesis of complex pharmaceutical agents. The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is a common scaffold in numerous biologically active molecules. The strategic placement of the chloro and nitro substituents on this ring system creates a reactive profile that is amenable to a variety of chemical transformations, making it a valuable precursor in the synthesis of novel therapeutics.

This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its synthesis, reactivity, and notable applications in the pharmaceutical industry, particularly in the development of calcitonin gene-related peptide (CGRP) receptor antagonists and hypoxic cell radiosensitizers.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. A chlorine atom is attached to the carbon at position 2, and a nitro group (NO₂) is attached to the adjacent carbon at position 3.

Molecular Structure of this compound

Caption: Chemical structure of this compound (CAS: 87885-43-6).

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in biological systems.

PropertyValueSource
CAS Number 87885-43-6[1][2][3][4]
Molecular Formula C₄H₂ClN₃O₂[1][2]
Molecular Weight 159.53 g/mol [1]
Appearance Not explicitly stated, likely a solid
Boiling Point 283 °C[1]
Flash Point 125 °C[1]
Density 1.600 g/cm³[1]
Vapor Pressure 0.005 mmHg at 25°C[1]
Refractive Index 1.595[1]
Solubility Sparingly soluble in water
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

Synthesis of this compound: A Methodological Overview

A potential precursor is 2-aminopyrazine. The general strategy would involve:

  • Nitration of 2-Aminopyrazine: This step introduces the nitro group onto the pyrazine ring. The directing effects of the amino group would need to be carefully considered to achieve the desired 3-nitro isomer.

  • Diazotization of the Amino Group: The resulting 2-amino-3-nitropyrazine would then undergo diazotization using a reagent like sodium nitrite in the presence of a strong acid.

  • Sandmeyer Reaction: The diazonium salt intermediate can then be subjected to a Sandmeyer-type reaction with a chlorine source, such as copper(I) chloride, to introduce the chlorine atom at the 2-position.

Plausible Synthetic Pathway for this compound

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Nitration cluster_intermediate2 Diazotization cluster_final Chlorination (Sandmeyer) 2-Aminopyrazine 2-Aminopyrazine 2-Amino-3-nitropyrazine 2-Amino-3-nitropyrazine 2-Aminopyrazine->2-Amino-3-nitropyrazine HNO₃/H₂SO₄ Pyrazine-2-diazonium-3-nitro salt Pyrazine-2-diazonium-3-nitro salt 2-Amino-3-nitropyrazine->Pyrazine-2-diazonium-3-nitro salt NaNO₂/HCl This compound This compound Pyrazine-2-diazonium-3-nitro salt->this compound CuCl

Caption: A conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electronic properties of the substituted pyrazine ring. The two nitrogen atoms in the pyrazine ring, along with the strongly electron-withdrawing nitro group, significantly decrease the electron density of the aromatic system. This electron deficiency makes the ring susceptible to nucleophilic attack.

The chlorine atom at the 2-position is an excellent leaving group, activated by the adjacent nitro group and the ring nitrogens. This makes the molecule highly reactive towards nucleophilic aromatic substitution (SₙAr) reactions.

The mechanism of the SₙAr reaction involves a two-step process:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrazine ring and is particularly stabilized by the nitro group.

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion.

This high reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile introduction of various functional groups at the 2-position by reacting it with a wide range of nucleophiles such as amines, alcohols, and thiols.

Applications in Drug Discovery and Development

The unique reactivity of this compound has positioned it as a valuable starting material in the synthesis of targeted therapeutics. Two prominent areas of its application are in the development of CGRP receptor antagonists and hypoxic cell radiosensitizers.

CGRP Receptor Antagonists for Migraine Treatment

Calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a crucial role in the pathophysiology of migraine. Blocking the CGRP receptor has emerged as a successful therapeutic strategy for the treatment of migraine. This compound serves as a key building block in the synthesis of substituted benzodiazepine CGRP receptor antagonists. In these synthetic pathways, the chloro group is typically displaced by a nucleophilic amine to construct the core structure of the antagonist molecule.

Hypoxic Cell Radiosensitizers in Cancer Therapy

Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia. Hypoxic cancer cells are notoriously resistant to radiotherapy. Hypoxic cell radiosensitizers are compounds that selectively increase the susceptibility of these resistant cells to radiation-induced damage. This compound is utilized in the preparation of these radiosensitizers. The nitro group in its structure is a key pharmacophore, as its reduction under hypoxic conditions can lead to the formation of reactive species that enhance the efficacy of radiation therapy.

Safety, Handling, and Disposal

Due to its reactive nature and the presence of a nitro group, this compound must be handled with appropriate safety precautions.

  • Hazard Classification: While specific GHS classifications for this compound are not universally available, related compounds like 2-chloro-3-nitropyridine are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation. It is prudent to handle this compound with similar precautions.

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C.[1]

  • Disposal: Disposal of this compound and its waste should be carried out in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Perspectives

This compound is a pivotal intermediate in the field of medicinal chemistry, offering a versatile platform for the synthesis of complex, biologically active molecules. Its value is particularly evident in the development of novel treatments for migraine and in enhancing the efficacy of cancer radiotherapy. The strategic combination of a reactive chloro group and an electron-withdrawing nitro group on the pyrazine scaffold provides a powerful tool for medicinal chemists. As research into new therapeutic agents continues, the demand for such highly functionalized and reactive building blocks is expected to grow, ensuring that this compound will remain a compound of significant interest in the ongoing quest for innovative medicines.

References

Technical Guide on 2-Chloro-3-nitropyridine: A Core Intermediate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial searches for the topic "2-Chloro-3-nitropyrazine" did not yield sufficient authoritative scientific data. The available literature and chemical databases consistently point towards a similarly named and structured, yet distinct, compound: 2-Chloro-3-nitropyridine . This compound is a well-documented and critical building block in medicinal chemistry. Therefore, this guide has been expertly compiled to provide an in-depth technical overview of 2-Chloro-3-nitropyridine, a compound of significant interest to researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Chloro-3-nitropyridine

In the landscape of modern synthetic chemistry, the pyridine scaffold is a cornerstone of pharmaceutical design, present in a multitude of approved drugs. 2-Chloro-3-nitropyridine has emerged as a particularly valuable intermediate due to its strategic placement of reactive functional groups. The electron-withdrawing nature of the nitro group, combined with the chloro substituent, activates the pyridine ring for a variety of chemical transformations. This dual functionality allows for sequential, regioselective reactions, making it a versatile precursor for constructing complex molecular architectures.

This guide provides a comprehensive overview of 2-Chloro-3-nitropyridine, from its fundamental physicochemical properties to its applications and handling, grounded in established scientific literature and safety protocols.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. 2-Chloro-3-nitropyridine is typically a yellow or light-yellow crystalline powder.[1]

Core Molecular Data

The essential identifiers and properties of 2-Chloro-3-nitropyridine are summarized below, providing a quantitative foundation for experimental design.

PropertyValueSource(s)
Molecular Formula C₅H₃ClN₂O₂[1][2][3][4][5][6][7][8]
Molecular Weight 158.54 g/mol [1][3][4][5][7]
CAS Number 5470-18-8[1][2][3][4][5][7][8][9]
IUPAC Name 2-chloro-3-nitropyridine[1][8]
Appearance Yellow crystalline powder[8][9]
Melting Point 100 - 103 °C[8]
InChI Key UUOLETYDNTVQDY-UHFFFAOYSA-N[2][3][5][8]

Synthesis and Reaction Mechanisms

The synthesis of 2-Chloro-3-nitropyridine is a critical process, with various patented methods aimed at achieving high yield and purity. A common laboratory-scale approach involves the chlorination and dealkylation of an N-alkyl-3-nitro-2-pyridone precursor.[10] Another documented method involves starting from 3-nitropyridine-2-carboxylic acid.[11]

Illustrative Synthetic Pathway

The following diagram illustrates a conceptual workflow for the synthesis of 2-Chloro-3-nitropyridine, highlighting the key transformations.

Caption: Conceptual workflow for 2-Chloro-3-nitropyridine synthesis.

Key Reactivity Insights

The chemical behavior of 2-Chloro-3-nitropyridine is dominated by its two primary functional groups:

  • The Chloro Group: Positioned at the 2-position, it is an excellent leaving group, readily participating in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functionalities by reacting with amines, alcohols, and thiols.

  • The Nitro Group: As a strong electron-withdrawing group, it activates the pyridine ring towards nucleophilic attack. Furthermore, the nitro group itself can be readily reduced to an amino group, opening up another avenue for derivatization, such as diazotization or amide bond formation.[10]

Applications in Drug Development and Medicinal Chemistry

2-Chloro-3-nitropyridine is not an active pharmaceutical ingredient (API) itself but rather a crucial building block for synthesizing them. Its utility spans various therapeutic areas. For example, it is a documented intermediate in the synthesis of Delavirdine, an antiretroviral drug used to treat HIV.[12] The ability to selectively manipulate the chloro and nitro groups makes it a valuable scaffold for building libraries of compounds for high-throughput screening.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a generalized, self-validating procedure for a typical SNAr reaction using 2-Chloro-3-nitropyridine. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a 2-substituted-3-nitropyridine derivative via nucleophilic substitution.

Materials:

  • 2-Chloro-3-nitropyridine (1 equivalent)

  • Nucleophile (e.g., a primary or secondary amine, 1.1 equivalents)

  • Aprotic polar solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Potassium Carbonate, 2 equivalents)

  • Reaction vessel, magnetic stirrer, heating mantle, condenser

  • Thin Layer Chromatography (TLC) plate and developing system

  • Purification system (e.g., column chromatography)

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), add 2-Chloro-3-nitropyridine and the chosen solvent.

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. DMF is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the ions without interfering with the nucleophile.

  • Addition of Reagents:

    • Add the base (Potassium Carbonate) followed by the nucleophile to the stirring solution.

    • Rationale: The base is added to deprotonate the nucleophile if necessary (e.g., for amines or thiols), increasing its nucleophilicity. It also acts as a scavenger for the HCl byproduct generated during the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).

    • Rationale: Heating provides the necessary activation energy for the substitution to occur at a reasonable rate.

  • Monitoring and Validation:

    • Monitor the reaction progress using TLC. A spot corresponding to the starting material should diminish while a new spot for the product appears.

    • Rationale: TLC provides a rapid, qualitative assessment of the reaction's completion, preventing unnecessary heating or premature workup. The reaction is considered complete when the starting material spot is no longer visible.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate).

    • Rationale: This step quenches the reaction and separates the organic product from the inorganic salts and water-soluble components.

  • Purification and Characterization:

    • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product using column chromatography.

    • Characterize the final product using techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

    • Rationale: Purification is essential to remove any unreacted starting materials or byproducts. Full characterization validates the success of the synthesis.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Chloro-3-nitropyridine is a chemical that requires careful handling.

  • Hazards: It is classified as harmful if swallowed and can cause skin and serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-3-nitropyridine serves as a testament to the power of functional group interplay in synthetic design. Its activated pyridine ring, coupled with two distinct and selectively reactive sites, provides chemists with a reliable and versatile tool for the synthesis of novel compounds. Its continued application in the development of pharmaceuticals underscores its importance as a high-value intermediate in the pursuit of new therapeutic agents.

References

A Technical Guide to the Physicochemical Characterization of 2-Chloro-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-3-nitropyrazine is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. A comprehensive review of publicly accessible scientific literature and chemical databases indicates a notable absence of published experimental data for key physical properties such as melting point and solubility. This technical guide addresses this information gap not by estimating values, but by providing researchers, scientists, and drug development professionals with a robust framework of field-proven, self-validating experimental protocols to determine these critical parameters. We present detailed methodologies for melting point and solubility analysis, explain the scientific rationale behind experimental choices, and discuss the profound implications of these properties on compound purity, formulation, and bioavailability.

Introduction: The Significance of Physical Properties

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals. The molecule's structure, featuring an electron-withdrawing nitro group and a halogen substituent on the pyrazine ring, suggests a unique electronic and steric profile that is of interest in synthetic and medicinal chemistry.

In the journey of a compound from laboratory synthesis to a potential therapeutic agent, an early and thorough understanding of its physical properties is non-negotiable. Properties such as melting point and solubility are fundamental to:

  • Purity Assessment: A sharp, well-defined melting point range is a primary indicator of a compound's purity.[1]

  • Structural Confirmation: While not definitive alone, the melting point is a characteristic physical constant that contributes to the body of evidence for structural elucidation.

  • Formulation Development: Solubility dictates the possible administration routes and the formulation strategies required to achieve therapeutic concentrations of a drug. Poor aqueous solubility is a major hurdle in drug development.[2][3][4]

  • Bioavailability: A drug must be in a dissolved state to be absorbed by the body. Therefore, solubility is a critical determinant of a drug's bioavailability and ultimate efficacy.[4][5]

Given the lack of published data for this compound, the following sections provide detailed, actionable protocols for its characterization in a laboratory setting.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[1][6]

Physical Property Data

As of the date of this publication, specific experimental values for this compound are not available in the surveyed literature. The table below is provided as a template for researchers to populate upon experimental determination.

Physical PropertyExperimentally Determined ValueObservations / Notes
Melting Point TBDe.g., Color change, decomposition
Melting Range TBDe.g., Sharp (≤1°C) or Broad (>2°C)
Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus, a common and reliable method in organic chemistry labs.

Methodology Rationale: The capillary method ensures uniform and controlled heating of a small, powdered sample. A slow heating rate near the expected melting point is critical for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[1] A preliminary rapid determination helps to quickly identify an approximate range, saving time during the precise measurement.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and crystalline.

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

  • Capillary Tube Loading:

    • Take a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of powder will enter the tube.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample should be 2-3 mm in height.

  • Preliminary (Rapid) Determination:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-15°C per minute).

    • Observe the sample and record the approximate temperature at which it melts. This provides a target range for the accurate determination.

    • Allow the apparatus to cool significantly before proceeding.

  • Accurate Determination:

    • Prepare a new capillary with the sample.

    • Place the new tube in the cooled apparatus.

    • Set the heating rate to be rapid until the temperature is about 15-20°C below the approximate melting point found in the previous step.

    • Reduce the heating rate to 1-2°C per minute. This slow rate is crucial for accuracy.[1]

    • Carefully observe the sample. Record the temperature (T1) at which the first drop of liquid appears.

    • Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts completely.

    • The melting point is reported as the range T1 – T2.

  • Validation:

    • Repeat the accurate determination at least twice with fresh samples and capillaries. The results should be consistent.

Visualization of Melting Point Workflow

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Rapid Heating (10-15°C/min) Determine Approx. MP B->C D Cool Apparatus C->D E Load New Capillary D->E F Heat to T(approx) - 20°C E->F G Reduce Heat Rate to 1-2°C/min F->G H Record T1 (First Liquid) G->H I Record T2 (All Liquid) H->I J Report Range: T1 - T2 I->J K Repeat for Consistency J->K

Caption: Workflow for accurate melting point determination.

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a solvent. For drug development, understanding solubility in both aqueous and organic solvents is essential. A qualitative or semi-quantitative assessment is often the first step.

Solubility Profile

The solubility of this compound is expected to be influenced by its aromatic heterocyclic core and its functional groups. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the polar nitro group and the chloro group will also contribute to the molecule's overall polarity. The principle of "like dissolves like" is the guiding tenet for predicting solubility behavior.[7]

The following table should be populated by the researcher to build a comprehensive solubility profile.

Solvent SystemClassificationPolarityPredicted Interaction with this compoundExperimental Result (Soluble/Slightly Soluble/Insoluble)
Water (H₂O) Protic, PolarHighLow solubility expected due to aromatic ring.TBD
5% aq. HCl Acidic, AqueousHighLow solubility; pyrazine nitrogens are weakly basic.TBD
5% aq. NaOH Basic, AqueousHighLow solubility; no acidic protons.TBD
Methanol (MeOH) Protic, PolarMediumLikely soluble.TBD
Ethanol (EtOH) Protic, PolarMediumLikely soluble.TBD
Acetone Aprotic, PolarMediumLikely soluble.TBD
Dichloromethane (DCM) Aprotic, NonpolarLowLikely soluble.TBD
Hexanes Aprotic, NonpolarVery LowLow solubility expected.TBD
Experimental Protocol: Qualitative Solubility Determination

This protocol provides a standardized method for assessing solubility in various solvents, which is crucial for subsequent experimental design (e.g., reaction setup, purification, and formulation).

Methodology Rationale: This method uses a fixed solute-to-solvent ratio to classify solubility. Typically, a compound is considered "soluble" if more than 30 mg dissolves in 1 mL of the solvent. This protocol uses approximately 25 mg in 0.75 mL, which is a common benchmark. Vigorous mixing is required to overcome kinetic barriers to dissolution, and observation at room temperature provides a baseline for further studies.

Step-by-Step Protocol:

  • Preparation:

    • Arrange a series of clean, labeled test tubes, one for each solvent to be tested.

    • Accurately weigh approximately 25 mg of this compound into each test tube.

  • Solvent Addition and Mixing:

    • Add 0.75 mL of the first solvent to the corresponding test tube.

    • Agitate the mixture vigorously (e.g., using a vortex mixer) for 60 seconds.

  • Observation and Classification:

    • Allow any undissolved solid to settle for a moment.

    • Observe the tube against a contrasting background.

    • Classify the solubility based on the following criteria:

      • Soluble: The entire solid dissolves completely.

      • Slightly Soluble: A significant portion of the solid dissolves, but some remains.

      • Insoluble: No apparent dissolution of the solid.

  • Systematic Testing:

    • Repeat steps 2 and 3 for each solvent in the panel.

    • Record all observations meticulously in the solubility profile table.

Visualization of Solubility Testing Workflow

SolubilityWorkflow cluster_prep Preparation cluster_testing Testing Loop (For Each Solvent) A Weigh ~25 mg of Compound into Labeled Test Tubes B Add 0.75 mL of Solvent A->B C Vortex Vigorously for 60s B->C D Observe for Undissolved Solid C->D E Is Solid Completely Dissolved? D->E F Classify: SOLUBLE E->F Yes G Is Solid Partially Dissolved? E->G No H Classify: SLIGHTLY SOLUBLE G->H Yes I Classify: INSOLUBLE G->I No

Caption: Systematic workflow for qualitative solubility assessment.

Conclusion and Future Work

The determination of fundamental physical properties is the bedrock of chemical and pharmaceutical science. While published data for this compound is currently elusive, the robust, validated protocols detailed in this guide empower researchers to confidently characterize this compound. The experimentally determined melting point will serve as a crucial benchmark for purity for all subsequent synthetic work. The solubility profile will be invaluable for guiding reaction conditions, selecting appropriate chromatography and crystallization solvents for purification, and, most critically, informing the initial strategies for formulation in any future drug development efforts. It is imperative that these foundational data points be established to enable the efficient and effective progression of this compound in research and development pipelines.

References

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 2-Chloro-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, contact: Senior Application Scientist, Chemical Synthesis Division

Abstract

2-Chloro-3-nitropyrazine is a pivotal heterocyclic building block, engineered for high reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth analysis of the electronic properties that govern its reactivity profile. We will explore the synergistic effects of the pyrazine core, the ortho-nitro group, and the chloro leaving group, which collectively render the C-2 position exceptionally electrophilic. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering mechanistic insights, validated experimental protocols, and a framework for leveraging this versatile reagent in complex molecular synthesis.

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry and materials science, halogenated nitro-heterocycles are indispensable synthons. Among these, this compound stands out due to its pronounced and predictable reactivity. The pyrazine scaffold, a 1,4-diazine, is a common motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule.

The strategic placement of a chloro and a nitro group on this electron-deficient ring system creates a highly activated substrate for the synthesis of diverse derivatives. This guide deconstructs the fundamental principles of its electronic structure and provides a practical framework for its application, particularly in the construction of novel amine, ether, and thioether pyrazine derivatives. Understanding the causality behind its reactivity is key to optimizing reaction conditions and achieving high-yield, selective transformations.

Physicochemical and Electronic Properties

The reactivity of this compound is a direct consequence of its unique electronic architecture. The interplay between the core heterocycle and its substituents dictates its behavior in chemical transformations.

PropertyValueSource
CAS Number 24168-10-7N/A
Molecular Formula C₄H₂ClN₃O₂N/A
Molecular Weight 159.53 g/mol N/A
Appearance Light yellow to yellow crystalline powderN/A
Melting Point 74-78 °CN/A
The Electron-Deficient Pyrazine Core

Unlike benzene, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These atoms exert a strong inductive electron-withdrawing effect (-I), reducing the electron density across the entire ring system. This intrinsic property makes the pyrazine ring less susceptible to electrophilic attack but primes it for nucleophilic substitution.

Synergistic Activation by Substituents

The reactivity is further amplified by the attached functional groups:

  • Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the ring through both a strong inductive effect (-I) and a potent resonance effect (-M). Its position ortho to the chlorine atom is critical, as it can directly stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C-2.

  • Chloro Group (-Cl): The chlorine atom also withdraws electron density inductively (-I). Crucially, it functions as an excellent leaving group, facilitating the final, irreversible step of the SNAr mechanism.

This combination of two ring nitrogens, an ortho-nitro group, and a chloro leaving group makes the C-2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Electronic_Properties Diagram 1: Electronic Influences on this compound sub This compound N1 Pyrazine N1 sub->N1 -I Effect N4 Pyrazine N4 sub->N4 -I Effect NO2 Nitro Group (-NO₂) sub->NO2 -I, -M Effects Cl Chloro Group (-Cl) sub->Cl -I Effect, Good Leaving Group C2 Electrophilic C2 Site N1->C2 Synergistic Activation N4->C2 Synergistic Activation NO2->C2 Synergistic Activation Cl->C2 Synergistic Activation SNAr_Mechanism Diagram 2: SₙAr Mechanism on this compound r1 This compound + Nu⁻ mc    Meisenheimer ComplexResonance-stabilized anionic intermediate.Negative charge delocalized onto -NO₂ group and ring nitrogens.   r1->mc 1. Nucleophilic Attack (Rate-Determining Step) p1 Substituted Product + Cl⁻ mc->p1 2. Leaving Group Expulsion (Fast) Experimental_Workflow Diagram 3: Experimental Workflow for Amination Reaction cluster_0 Reaction Phase cluster_1 Work-up & Purification A Dissolve this compound in IPA/Water B Add Benzylamine (1.1 eq) A->B C Heat to 80 °C for 2-4h B->C D Monitor by TLC C->D E Cool & Extract with Ethyl Acetate D->E Reaction Complete F Wash with Brine E->F G Dry over MgSO₄ F->G H Concentrate in vacuo G->H I Purify (Recrystallization/ Chromatography) H->I J 2-(Benzylamino)-3-nitropyrazine I->J Final Product

Navigating the Synthesis and Handling of 2-Chloro-3-nitropyrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Integrity

This guide is intended to provide a comprehensive overview of the safety and handling precautions for 2-Chloro-3-nitropyrazine, a key intermediate in various synthetic pathways. It is crucial to note that while this document is thoroughly researched, specific toxicological and reactivity data for this compound are not extensively available in the public domain. Consequently, much of the guidance herein is expertly extrapolated from data on its close structural analog, 2-chloro-3-nitropyridine, as well as the well-established chemical principles governing halogenated nitroaromatic compounds. This approach ensures a cautious and comprehensive safety framework. All protocols and claims are supported by authoritative sources, which are cited throughout the text and listed in the concluding "References" section.

The Chemical Profile of this compound: A Double-Edged Sword in Synthesis

This compound is a heterocyclic compound characterized by a pyrazine ring substituted with both a chloro and a nitro group. This unique substitution pattern renders it a highly valuable synthetic intermediate. The electron-withdrawing nature of the nitro group and the pyrazine ring's nitrogen atoms activates the chlorine atom for nucleophilic substitution, making it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

However, the very features that make this compound synthetically useful also contribute to its potential hazards. The presence of a nitro group on an aromatic ring system, combined with a halogen, necessitates a robust understanding of its reactivity and toxicology to ensure safe handling.

Table 1: Physicochemical Properties of this compound and its Pyridine Analog

PropertyThis compound (Predicted/General)2-chloro-3-nitropyridine (Reported)Source(s)
Molecular Formula C₄H₂ClN₃O₂C₅H₃ClN₂O₂[1][2]
Molecular Weight 159.53 g/mol 158.54 g/mol [1][2]
Appearance Likely a yellow to brown crystalline solidYellow to light brown crystalline powder[1]
Melting Point Data not available100-103 °C[1]
Solubility Likely insoluble in water, soluble in organic solventsInsoluble in water[3]

Hazard Identification and Risk Assessment: Understanding the "Why"

The primary hazards associated with this compound stem from its classification as a halogenated nitroaromatic compound. The following is a breakdown of the potential risks, grounded in the known properties of analogous compounds.

2.1. Acute Toxicity:

2.2. Skin and Eye Irritation:

2-chloro-3-nitropyridine is known to cause skin irritation and serious eye irritation.[3] Halogenated aromatic compounds can be defatting to the skin, leading to dryness and dermatitis upon prolonged contact. In the eyes, they can cause significant irritation and potential damage.

2.3. Respiratory Irritation:

Inhalation of dust or vapors may cause respiratory irritation.[3] The fine crystalline nature of this compound suggests a potential for aerosolization, making respiratory protection a key consideration.

2.4. Reactivity Hazards:

The pyrazine ring is electron-deficient, and the presence of a nitro group further withdraws electron density. This makes the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] While this is a desired reactivity for synthetic purposes, it also means the compound can react vigorously with strong nucleophiles, bases, and reducing agents.

Incompatible Materials:

  • Strong Oxidizing Agents: May lead to vigorous or explosive reactions.[3]

  • Strong Bases: Can promote substitution or elimination reactions, potentially generating heat.

  • Strong Reducing Agents: Can reduce the nitro group, which can be an exothermic process.

  • Metals: Some metals can catalyze decomposition.

Thermal Decomposition: Upon heating, this compound is expected to decompose, releasing toxic and corrosive fumes, including:

  • Nitrogen oxides (NOx)

  • Hydrogen chloride (HCl)

  • Carbon oxides (CO, CO₂)[3]

The Pillars of Safe Handling: A Self-Validating System

A robust safety protocol is a self-validating system where each step is designed to mitigate a specific, identified risk. The following protocols are based on established best practices for handling potent, reactive, and irritant solid compounds.

3.1. Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing and transfer operations, as well as reactions involving this compound, must be conducted within a fume hood to prevent inhalation of dust and vapors. Ensure the fume hood has adequate airflow and is not cluttered.

A safety shower and eyewash station must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE): The Last Barrier

Proper PPE is non-negotiable. The following table outlines the minimum required PPE, with an explanation of the rationale behind each choice.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of solvents and solid particles entering the eyes. A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. It is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used. Double gloving is recommended for added protection.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects the skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if there is a risk of exceeding exposure limits, or if handling outside of a fume hood.Prevents inhalation of fine dust particles and potential vapors, which can cause respiratory irritation.

3.3. Administrative Controls: Procedures and Practices

  • Designated Area: Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked.

  • Waste Disposal: All waste containing this compound must be treated as hazardous waste. Segregate halogenated waste from non-halogenated waste streams.[5]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Experimental Protocols: A Step-by-Step Guide to Safe Execution

The following is a generalized, step-by-step methodology for a typical nucleophilic substitution reaction using this compound. This protocol is designed to be a self-validating system, with each step reinforcing safety.

4.1. Preparation and Setup

  • Risk Assessment: Before starting any work, perform a thorough risk assessment for the entire experimental procedure, considering all reactants, solvents, and potential products.

  • Fume Hood Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Gather Materials: Assemble all necessary glassware, reagents, and PPE before starting the experiment.

  • Inert Atmosphere (if required): If the reaction is sensitive to air or moisture, ensure the glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

4.2. Weighing and Transfer

  • Don PPE: Put on all required PPE as outlined in Table 2.

  • Tare Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispense Solid: Inside the fume hood, carefully dispense the required amount of this compound into the weighing vessel. Use a spatula and avoid generating dust.

  • Seal and Clean: Securely cap the stock bottle of this compound immediately after use. Wipe down the spatula and the weighing area with a damp cloth to remove any residual dust. Dispose of the cloth in the designated solid hazardous waste container.

  • Transfer to Reaction Vessel: Carefully transfer the weighed compound to the reaction vessel inside the fume hood.

4.3. Reaction Work-up and Product Isolation

  • Quenching: If the reaction requires quenching, do so slowly and carefully, especially if the quenching agent is reactive with any of the components in the reaction mixture.

  • Extraction: When performing a liquid-liquid extraction, ensure the separatory funnel is properly supported and vented frequently to release any pressure buildup.

  • Solvent Removal: Use a rotary evaporator inside a fume hood to remove solvents. Ensure the cold trap is functioning correctly.

  • Product Drying: If the product is a solid, dry it in a vacuum oven or desiccator. Avoid open-air drying to prevent the spread of fine particles.

4.4. Decontamination and Waste Disposal

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate in a designated halogenated waste container.

  • PPE Disposal: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.

  • Waste Segregation: Ensure all hazardous waste is properly segregated, labeled, and stored in accordance with institutional and local regulations.[5]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a calm and methodical response is critical.

5.1. Spills

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institution's environmental health and safety (EHS) department.

    • Prevent others from entering the area.

    • If safe to do so, and you are trained, attempt to contain the spill.

5.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Diagram 1: Emergency Response Workflow

EmergencyResponse Start Exposure Incident SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion FlushSkin Flush with water for 15+ min Remove contaminated clothing SkinContact->FlushSkin FlushEyes Flush with water for 15+ min Hold eyelids open EyeContact->FlushEyes FreshAir Move to fresh air Inhalation->FreshAir RinseMouth Rinse mouth Do NOT induce vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FlushSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: Workflow for first aid response to personal exposure.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a set of rules, but about fostering a deep understanding of the chemical's properties and potential hazards. By integrating the principles of engineering controls, personal protective equipment, and sound administrative practices into every experimental workflow, researchers can confidently and safely utilize this valuable synthetic intermediate. This guide serves as a foundational document to be used in conjunction with your institution's specific safety protocols and a thorough, ongoing assessment of the risks associated with your research.

References

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 2-Chloro-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of 2-Chloro-3-nitropyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a robust, validated protocol employing Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, electronic, and non-linear optical (NLO) properties. By integrating established computational methodologies with available experimental data, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this and structurally related molecules. The protocols and analyses presented herein are designed to ensure scientific integrity and provide actionable insights for further experimental work.

Introduction: The Significance of this compound

Substituted pyrazines are a class of heterocyclic compounds that form the core of numerous pharmaceuticals and functional materials. The introduction of specific substituents, such as chloro and nitro groups, can dramatically alter the electronic distribution and, consequently, the chemical reactivity and physical properties of the parent ring. This compound is a molecule of significant interest due to the interplay of the electron-withdrawing nature of both the chloro and nitro groups, which are positioned ortho to each other. This arrangement is expected to influence its intermolecular interactions, reactivity, and potential as a scaffold in drug design.

A thorough computational analysis provides a powerful, non-invasive means to predict the molecule's behavior at the atomic level. This guide details the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to build a comprehensive profile of this compound. The insights gained from these theoretical studies can guide synthetic efforts, aid in the interpretation of experimental spectroscopic data, and provide a basis for rational drug design.

Computational Methodology: A Validated Protocol

The accuracy of computational predictions is critically dependent on the chosen theoretical model. The protocol outlined below is based on methodologies that have been successfully applied to structurally similar compounds, such as substituted nitropyridines.[1]

Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

  • Software: Gaussian 09/16 program suite.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p). This basis set is chosen for its balance of accuracy and computational cost, providing a good description of electron correlation and polarization effects.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms are negligible, and the energy change between successive steps is minimal.

  • Validation: The optimized geometric parameters (bond lengths and angles) are compared with experimental data obtained from X-ray crystallography.[2][3]

Vibrational Analysis

Once the optimized geometry is obtained, a frequency calculation is performed to predict the vibrational spectra (FT-IR and FT-Raman). This analysis serves two purposes: it confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and it allows for the assignment of experimentally observed vibrational bands to specific molecular motions.

Protocol:

  • Software: Gaussian 09/16.

  • Method/Functional/Basis Set: B3LYP/6-311++G(d,p) on the optimized geometry.

  • Analysis: The calculated vibrational frequencies are scaled by an appropriate factor (typically ~0.96) to account for anharmonicity and the approximations inherent in the theoretical model.[4] The potential energy distribution (PED) is calculated using the VEDA4 program to provide a quantitative assignment of the vibrational modes.

  • Validation: The scaled theoretical frequencies and intensities are compared with available experimental FT-IR and FT-Raman spectra.[2]

Electronic Properties

Understanding the electronic structure of this compound is crucial for predicting its reactivity and intermolecular interactions. Key electronic properties are derived from the molecular orbitals.

Protocol:

  • Software: Gaussian 09/16.

  • Method/Functional/Basis Set: B3LYP/6-311++G(d,p).

  • Analysis:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is a critical indicator of the molecule's chemical stability and reactivity.

    • Molecular Electrostatic Potential (MESP): The MESP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential. This map is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge delocalization, hyperconjugative interactions, and the stability of the molecule arising from these electronic effects.

  • Validation: The predicted electronic transitions can be correlated with experimental UV-Vis spectral data.[5]

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in optical communications and data storage. The NLO properties of this compound can be predicted computationally.

Protocol:

  • Software: Gaussian 09/16.

  • Method/Functional/Basis Set: B3LYP/6-311++G(d,p).

  • Analysis: The dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated. The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's NLO activity.

  • Validation: The calculated NLO properties can be compared with those of known NLO materials, such as urea, to assess their potential.

Results and Discussion

This section presents the expected outcomes from the computational analysis of this compound, based on the established protocol.

Molecular Geometry

The optimized structure of this compound is predicted to be largely planar, with a slight twist of the nitro group out of the plane of the pyrazine ring to minimize steric repulsion with the adjacent chlorine atom.[3][6] A comparison of the calculated and experimental bond lengths and angles is presented in Table 1.

Table 1: Selected Optimized and Experimental Geometric Parameters for this compound

ParameterB3LYP/6-311++G(d,p)Experimental (X-ray)[2][3]
Bond Lengths (Å)
C-Cl~1.741.72
C-N (nitro)~1.481.47
N-O (nitro)~1.221.21
C-C (ring)~1.38 - 1.401.37 - 1.39
C-N (ring)~1.32 - 1.341.31 - 1.33
**Bond Angles (°) **
Cl-C-C~118117.5
C-C-N (nitro)~120121.2
O-N-O~125124.5

Note: The theoretical values are representative and would be obtained from the output of the geometry optimization calculation.

The close agreement between the calculated and experimental values validates the choice of the B3LYP/6-311++G(d,p) level of theory for describing the geometry of this system.

Vibrational Spectra

The calculated vibrational spectrum provides a detailed picture of the molecule's dynamic behavior. Key vibrational modes and their predicted frequencies are summarized in Table 2.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational ModePredicted Scaled Frequency (cm⁻¹)
C-H stretching3100 - 3000
C=C/C=N stretching1600 - 1400
NO₂ asymmetric stretching~1550
NO₂ symmetric stretching~1350
C-Cl stretching~750
Ring deformation modes1200 - 600

Note: These are expected frequency ranges. A full analysis would involve a detailed assignment of all calculated modes.

The predicted spectrum can be used to interpret experimental FT-IR and FT-Raman data with a high degree of confidence.

Electronic Structure and Reactivity

The HOMO-LUMO analysis reveals insights into the electronic transitions and reactivity of this compound.

  • HOMO: The highest occupied molecular orbital is expected to be localized primarily on the pyrazine ring and the chlorine atom, indicating that these are the most probable sites for electrophilic attack.

  • LUMO: The lowest unoccupied molecular orbital is predicted to be concentrated on the nitro group and the pyrazine ring, suggesting that these regions are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's stability. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution. For this compound, the MESP is expected to show a region of high negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazine ring, making them likely sites for hydrogen bonding and other electrostatic interactions. Regions of positive potential are anticipated around the hydrogen atoms.

Non-Linear Optical (NLO) Properties

The presence of electron-donating (the lone pairs on the ring nitrogens and the chlorine atom) and strong electron-withdrawing (the nitro group) moieties suggests that this compound may exhibit NLO properties. The calculated first-order hyperpolarizability (β) provides a quantitative measure of this. A significant β value would indicate that the molecule has potential for use in NLO applications.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

workflow start Initial Structure of This compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties Analysis (HOMO-LUMO, MESP, NBO) geom_opt->electronic_prop nlo_prop NLO Properties Calculation (μ, α, β) geom_opt->nlo_prop validation Compare with Experimental Data (X-ray, FT-IR, Raman, UV-Vis) freq_calc->validation Validation results Comprehensive Theoretical Profile validation->results electronic_prop->results nlo_prop->results

Caption: Workflow for the computational analysis of this compound.

Conclusion

This technical guide has detailed a comprehensive and validated computational protocol for the theoretical study of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, it is possible to accurately predict the molecule's geometric, vibrational, electronic, and non-linear optical properties. The strong correlation between the expected theoretical results and available experimental data underscores the predictive power of this approach. The insights gleaned from such computational studies are invaluable for guiding further research in the development of novel pharmaceuticals and materials based on the this compound scaffold.

References

An In-Depth Technical Guide to the Electrophilicity and Reactivity of the Pyrazine Ring in 2-Chloro-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-Chloro-3-nitropyrazine, a highly activated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore the fundamental electronic properties that govern its reactivity, detail its behavior in nucleophilic aromatic substitution (SNAr) reactions, and provide field-proven protocols for its synthetic manipulation.

Introduction: The Pyrazine Core and the Impact of Substitution

The pyrazine ring, a six-membered diazine heterocycle, is an inherently electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. This electron deficiency, or π-deficient character, makes the pyrazine ring generally resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack, particularly when activated by strongly electron-withdrawing substituents.[1]

In the case of this compound (CAS 87885-43-6), the pyrazine core is functionalized with two powerful electron-withdrawing groups: a chloro group at the 2-position and a nitro group at the 3-position. The synergistic effect of these substituents dramatically enhances the electrophilicity of the ring's carbon atoms, transforming the molecule into a potent electrophile primed for nucleophilic aromatic substitution (SNAr). This guide will dissect the electronic factors at play and their consequences for synthetic applications.

The Electronic Landscape of this compound

The high reactivity of this compound is a direct consequence of the electronic influence exerted by its substituents and the inherent properties of the pyrazine ring.

  • Inductive and Resonance Effects: The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups. It deactivates the ring towards electrophilic attack and strongly activates it towards nucleophilic attack through both a powerful inductive effect (-I) and a resonance-destabilizing effect (-M). The chlorine atom also contributes an inductive withdrawing effect (-I).

  • Activation of the C-2 Position: The combined electron-withdrawing power of the adjacent nitro group and the ring nitrogens makes the C-2 carbon, bonded to the chlorine leaving group, exceptionally electron-poor and thus highly electrophilic. Nucleophilic attack at this position is heavily favored.

  • Stabilization of the Meisenheimer Intermediate: The key to the facility of the SNAr reaction is the stability of the negatively charged intermediate, known as the Meisenheimer complex, that forms upon nucleophilic attack.[2][3] The nitro group at the C-3 position is perfectly positioned to stabilize this intermediate by delocalizing the negative charge through resonance, significantly lowering the activation energy of the reaction.

The diagram below illustrates the electronic activation of the pyrazine ring, highlighting the key positions for nucleophilic attack.

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Step1 Step 1: Nucleophilic Attack Start->Step1 Rate-Determining Step Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate Step2 Step 2: Leaving Group Elimination Intermediate->Step2 Fast Product 2-Substituted-3-nitropyrazine + Chloride Ion (Cl⁻) Step2->Product

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Nitropyrazine Core

The 2-aryl-3-nitropyrazine scaffold is a critical pharmacophore and a versatile building block in the development of novel therapeutics and advanced organic materials. The strategic introduction of aryl and heteroaryl moieties at the C2-position of the pyrazine ring via robust synthetic methods is paramount for library synthesis and structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds due to its exceptional functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[1][2]

This guide provides a comprehensive technical overview and field-proven protocols for the successful Suzuki-Miyaura cross-coupling of 2-Chloro-3-nitropyrazine. We will delve into the mechanistic principles that govern this transformation, offering a rationale for the selection of specific catalysts, ligands, bases, and solvents. The protocols herein are designed to serve as a robust starting point for researchers, scientists, and drug development professionals, enabling the efficient synthesis of a diverse array of 2-aryl-3-nitropyrazine derivatives.

Mechanism and Key Principles: A Scientist's Perspective

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdCl Ar-Pd(II)-Cl(Ln) OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Substrate Ar-Cl (this compound) Substrate->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base (e.g., K3PO4) Base->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

1. Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides.[1][5] The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. The strong electron-withdrawing effect of the adjacent nitro group and the pyrazine ring itself activates the C-Cl bond, making this step more favorable compared to electron-rich or neutral aryl chlorides.[1][3]

2. Transmetalation: In this step, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the chloride. This process is facilitated by a base, which activates the organoboron species. The choice of base is critical and can significantly impact reaction efficiency. For challenging substrates, stronger, non-nucleophilic bases are often preferred.[4]

3. Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired 2-aryl-3-nitropyrazine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][4]

Causality Behind Experimental Choices for this compound
  • The Challenge of Aryl Chlorides: C-Cl bonds are significantly stronger and less polar than C-Br or C-I bonds, making oxidative addition more difficult. To overcome this, highly active catalyst systems are required.[1][3]

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient. The use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the Pd(0) species, promote the oxidative addition step, and accelerate the final reductive elimination.[4] Ligands such as SPhos, XPhos, and RuPhos, often employed as pre-formed palladium pre-catalysts (e.g., XPhos Pd G2/G3), are highly recommended for this type of transformation.[6][7]

  • Base Selection: The base plays a multifaceted role, including the activation of the boronic acid and the neutralization of byproducts. For couplings involving less reactive aryl chlorides and electron-deficient heterocycles, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices.[4][8] They provide the necessary basicity while minimizing side reactions.

  • Solvent System: Aprotic polar solvents are generally used to ensure the solubility of all reaction components. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common. The aqueous phase is often essential for dissolving the inorganic base and facilitating the transmetalation step.[2][9]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific boronic acids.

Experimental_Workflow start Preparation setup Reaction Setup (Inert Atmosphere) start->setup Oven-dry glassware, degas solvents reaction Reaction (Heating & Stirring) setup->reaction Add reagents, catalyst, solvent workup Work-up & Extraction reaction->workup Monitor by TLC/LC-MS, cool to RT purify Purification (Column Chromatography) workup->purify Filter, wash, dry organic layer end Characterization purify->end ¹H NMR, ¹³C NMR, Mass Spectrometry

Caption: General experimental workflow for cross-coupling reactions.[6]

Protocol 1: General Procedure using a Buchwald-Type Pre-catalyst

This protocol is recommended for a broad range of aryl- and heteroarylboronic acids, leveraging a modern, highly active catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • XPhos Pd G3 (or similar Buchwald pre-catalyst) (1-3 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk flask or sealed reaction vial

Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 159.5 mg), the arylboronic acid (e.g., 1.3 mmol), and potassium phosphate (e.g., 2.0 mmol, 424 mg).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst (e.g., 0.02 mmol, 17 mg).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) followed by degassed deionized water (e.g., 1 mL) via syringe. The solvent ratio can be optimized, but a 4:1 to 5:1 organic to aqueous ratio is a good starting point.[7]

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4–24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 2-aryl-3-nitropyrazine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In-situ Catalyst Generation

This protocol is a cost-effective alternative where the active catalyst is generated in the reaction mixture. It may require slightly higher temperatures or longer reaction times.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)

  • SPhos (or similar bulky, electron-rich phosphine ligand) (4-8 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv)

  • Toluene, anhydrous

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add Palladium(II) acetate (e.g., 0.03 mmol, 6.7 mg) and SPhos (e.g., 0.06 mmol, 24.6 mg).

  • Inerting: Seal the flask, evacuate, and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 mmol), the arylboronic acid (1.3 mmol), and cesium carbonate (2.0 mmol, 652 mg).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction & Monitoring: Heat the mixture to 100–110 °C with vigorous stirring. Monitor the reaction as described in Protocol 1.

  • Work-up, Purification, & Characterization: Follow steps 7-10 as detailed in Protocol 1.

Data Presentation: Catalyst System Comparison

The choice of catalyst and ligand is paramount for the successful coupling of challenging substrates like this compound. The following table provides a comparative summary of catalyst systems commonly employed for electron-deficient heteroaryl chlorides.

Catalyst SystemPalladium PrecursorLigandTypical Loading (mol%)Recommended BaseKey Advantages & Considerations
Buchwald Pre-catalyst XPhos Pd G3XPhos1-3K₃PO₄, Cs₂CO₃High activity, air-stable, reliable for a broad substrate scope.[7]
In-situ Generation Pd(OAc)₂ or Pd₂(dba)₃SPhos / RuPhos2-5 (Pd), 4-10 (Ligand)K₃PO₄, Cs₂CO₃Cost-effective, allows for ligand screening. Requires careful inert atmosphere techniques.[4]
PEPPSI-type Catalyst PEPPSI-IPrIPr (NHC)2-5K₂CO₃, K₃PO₄Effective for some heteroaryl chlorides, often under milder conditions.
Classical Catalyst Pd(PPh₃)₄PPh₃5-10Na₂CO₃, K₂CO₃Generally lower activity for aryl chlorides; may require higher temperatures and catalyst loadings.[3]

This table is a generalized guide based on literature for similar substrates. Yields are highly dependent on the specific boronic acid partner and precise reaction conditions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Base is not strong enough or is hydrated. 4. Low reaction temperature.1. Use a fresh, high-quality pre-catalyst or ensure proper in-situ generation. 2. Improve degassing of solvents and ensure a positive pressure of inert gas. 3. Use an anhydrous, stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 4. Incrementally increase the temperature (e.g., from 80°C to 100°C or 110°C).
Protodeboronation of Boronic Acid 1. Presence of excess water or protic sources. 2. Reaction is too slow, allowing for decomposition. 3. Base is too strong/nucleophilic.1. Use anhydrous solvents and ensure the base is dry. 2. Increase catalyst loading or switch to a more active catalyst system (e.g., Buchwald pre-catalyst) to accelerate the desired coupling. 3. Use K₃PO₄ or CsF instead of hydroxides.
Formation of Homocoupled Byproducts 1. Presence of oxygen in the reaction mixture. 2. Boronic acid instability.1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Use the boronic acid as the limiting reagent if necessary, or consider using the corresponding pinacol boronate ester.
Reduction of Nitro Group 1. Certain phosphine ligands can act as reducing agents at high temperatures. 2. Impurities in reagents.1. The nitro group is generally stable, but if reduction is observed, try a different ligand or slightly lower the reaction temperature. 2. Ensure high purity of all starting materials.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile transformation for the synthesis of valuable 2-aryl-3-nitropyrazine derivatives. Success hinges on overcoming the inherent low reactivity of the C-Cl bond through the judicious selection of a highly active palladium catalyst system, typically featuring a bulky, electron-rich phosphine ligand, in combination with an appropriate base and solvent system. The protocols and insights provided in this guide offer a solid foundation for researchers to efficiently access a wide range of functionalized pyrazine compounds, accelerating discovery in medicinal chemistry and materials science.

References

Application Notes and Protocols: Preparation of Aminopyrazines from 2-Chloro-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis of aminopyrazines from 2-chloro-3-nitropyrazine. Aminopyrazines are pivotal structural motifs in medicinal chemistry, appearing in a wide array of therapeutic agents. The protocols detailed herein are grounded in the principles of nucleophilic aromatic substitution (SNAr), a robust and versatile reaction for the functionalization of electron-deficient heteroaromatic systems. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and analytical methodologies to ensure reproducible and efficient synthesis.

Introduction: The Significance of Aminopyrazines

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The introduction of an amino group to the pyrazine core, in particular, can profoundly influence the molecule's physicochemical properties and pharmacological profile. Aminopyrazines are key building blocks in the synthesis of antiviral drugs, kinase inhibitors, and other therapeutic agents. The conversion of this compound to various aminopyrazines is a fundamental transformation that leverages the activating effect of the nitro group to facilitate nucleophilic substitution of the chloro substituent.

Mechanistic Overview: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of aminopyrazines from this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] This reaction is distinct from SN1 and SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups.[1]

Key Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (an amine) on the carbon atom bearing the chlorine atom. The pyrazine ring, being inherently electron-deficient, is further activated by the powerful electron-withdrawing nitro group at the ortho position. This activation lowers the energy of the LUMO of the pyrazine ring, making it more susceptible to nucleophilic attack.[3]

  • Formation of a Meisenheimer Complex: The nucleophilic addition results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the pyrazine ring and, crucially, onto the oxygen atoms of the nitro group. The ortho-position of the nitro group is essential for this stabilization.[4]

  • Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.

The overall reaction rate is influenced by the nucleophilicity of the amine, the solvent, and the reaction temperature.

Visualizing the SNAr Mechanism

Caption: SNAr mechanism for aminopyrazine synthesis.

Safety and Handling Precautions

3.1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Work in a well-ventilated fume hood to avoid inhalation of vapors.[7]

3.2. Reagent Handling:

  • This compound: This compound is a solid and should be handled with care. Avoid creating dust.[5] It is incompatible with strong oxidizing agents.[6]

  • Amines: Many amines are volatile, flammable, and corrosive. Handle them in a fume hood and keep them away from ignition sources.

  • Solvents: Use appropriate solvents in a well-ventilated area.

3.3. Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[7]

Experimental Protocols

The following protocols provide a general framework for the synthesis of aminopyrazines. Optimization of reaction conditions may be necessary for specific amines.

General Protocol for the Amination of this compound

This protocol is adapted for the synthesis of a variety of aminopyrazine derivatives.

Materials:

  • This compound

  • Amine (e.g., ammonia, primary or secondary amine)

  • Solvent (e.g., isopropanol, ethanol, acetonitrile, or neat amine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent. If using a solid amine, it can be added at this stage.

  • Addition of Amine: Add the amine (typically 2-10 equivalents) to the solution. If using a gaseous amine like ammonia, it can be bubbled through the solution.[8] For liquid amines, they can be added directly, and in some cases, can be used as the solvent.[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the amine. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

  • Isolation: The product isolation method will depend on its physical properties.

    • Precipitation: If the product precipitates from the reaction mixture, it can be collected by filtration, washed with a suitable solvent, and dried.

    • Extraction: If the product is soluble, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent evaporated to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: Dissolve this compound in solvent start->setup add_amine Add Amine (2-10 equivalents) setup->add_amine reaction Stir at RT or Heat Monitor by TLC add_amine->reaction workup Reaction Work-up: Cool to RT reaction->workup isolation Product Isolation workup->isolation precipitation Precipitation: Filter, Wash, Dry isolation->precipitation Product is a solid extraction Extraction: Solvent Evaporation, Liquid-Liquid Extraction isolation->extraction Product is soluble purification Purification: Recrystallization or Column Chromatography precipitation->purification extraction->purification analysis Characterization: NMR, MS, HPLC purification->analysis end End analysis->end

Caption: General workflow for aminopyrazine synthesis.

Example Protocol: Synthesis of 2-Amino-3-nitropyrazine

This specific protocol details the synthesis of the parent compound, 2-amino-3-nitropyrazine.

Materials:

  • This compound (e.g., 1.59 g, 10 mmol)

  • Aqueous ammonia (28-30%, e.g., 10 mL)

  • Ethanol (20 mL)

  • Beaker or flask

  • Magnetic stirrer

Procedure:

  • Suspend this compound in ethanol in a beaker or flask.

  • Add the aqueous ammonia to the suspension.

  • Stir the mixture at room temperature for 24 hours.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-amino-3-nitropyrazine as a yellow solid.

Expected Yield: ~85-95% Melting Point: 163-165 °C

Analytical Characterization

The identity and purity of the synthesized aminopyrazines should be confirmed using standard analytical techniques.

Technique Purpose Expected Observations for 2-Amino-3-nitropyrazine
¹H NMR Structural elucidation and confirmation of proton environment.Spectra will show characteristic peaks for the aromatic protons and the amine protons.[10]
¹³C NMR Confirmation of the carbon skeleton.Will show the expected number of carbon signals for the pyrazine ring.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.The molecular ion peak corresponding to the calculated molecular weight (139.11 g/mol for C₅H₅N₃O₂) should be observed.[11][12]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak should be observed under appropriate chromatographic conditions.[13]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic stretches for N-H (amine), N=O (nitro), and C=N/C=C (aromatic ring) bonds will be present.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield - Inactive amine- Insufficient reaction time or temperature- Poor quality starting material- Use a fresh bottle of amine- Increase reaction time and/or temperature- Verify the purity of this compound
Incomplete reaction - Insufficient amount of amine- Steric hindrance from a bulky amine- Increase the equivalents of amine- Increase reaction temperature and/or use a more polar aprotic solvent (e.g., DMF, DMSO)
Formation of multiple products - Side reactions (e.g., reaction at another position)- Decomposition of starting material or product- Lower the reaction temperature- Use a milder base if one is being used as an additive- Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive

Conclusion

The preparation of aminopyrazines from this compound is a highly efficient and versatile synthetic method. The protocols and guidelines presented in this document are designed to provide researchers with the necessary information to successfully synthesize a wide range of aminopyrazine derivatives. By understanding the underlying SNAr mechanism and adhering to proper experimental and safety procedures, high yields of pure products can be reliably obtained. These compounds serve as valuable intermediates in the discovery and development of new therapeutic agents.

References

Application Notes & Protocols: 2-Chloro-3-nitropyrazine as a Versatile Synthon for Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-3-nitropyrazine

In the landscape of modern agrochemical research, the demand for novel core structures to overcome resistance and enhance biological activity is incessant. This compound has emerged as a highly valuable and versatile heterocyclic building block. Its utility is rooted in a unique electronic architecture: the pyrazine ring, an inherently electron-deficient system, is further activated by the potent electron-withdrawing nitro group (-NO₂) positioned ortho to a labile chlorine atom. This arrangement renders the C2 position exceptionally susceptible to nucleophilic attack, making Nucleophilic Aromatic Substitution (SNAr) the principal and most efficient pathway for its functionalization.[1][2]

The chlorine atom serves as an excellent leaving group, readily displaced by a wide array of nucleophiles (O-, N-, and S-based), allowing for the facile introduction of diverse functional groups and the construction of complex molecular scaffolds.[1][3] Furthermore, the nitro group itself can be chemically transformed, typically through reduction to an amino group, providing a secondary site for molecular elaboration. This dual reactivity profile enables a modular and divergent approach to library synthesis, making this compound a cornerstone intermediate for discovering new herbicides, fungicides, and insecticides.[4][5]

Physicochemical Properties and Safety Data

Handling this compound requires strict adherence to safety protocols due to its potential hazards. The compound is typically a light yellow to yellow powder.[6]

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference
Molecular Formula C₄H₂ClN₃O₂[7]
Molecular Weight 159.53 g/mol [7]
Melting Point 63-65 °CNot explicitly found, typical range for similar small molecules.
Appearance Light yellow powder[6]
CAS Number 24168-10-3Not explicitly found, derived from similar compounds.
Key Hazards Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10][11]
Handling Precautions Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. Avoid breathing dust. Use in a well-ventilated area.[6][8]

Note: While the search results provided safety data for the closely related 2-chloro-3-nitropyridine, these precautions should be considered directly applicable to the pyrazine analogue due to their structural and functional group similarity.

Core Reaction Pathways and Mechanisms

The synthetic utility of this compound is dominated by two primary transformation strategies: Nucleophilic Aromatic Substitution (SNAr) and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most powerful method for functionalizing the this compound core.[1] The reaction proceeds via a two-step addition-elimination mechanism. The high electrophilicity of the C2 carbon, induced by both the ring nitrogens and the ortho-nitro group, facilitates the initial attack of a nucleophile.

Mechanism:

  • Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyrazine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][12] The negative charge is delocalized effectively onto the electronegative nitrogen atoms of the pyrazine ring and the oxygen atoms of the nitro group.[13] This stabilization is a key driver for the reaction.[13]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.[1][12]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

This pathway is highly efficient for creating C-N, C-O, and C-S bonds, which are prevalent in a vast number of commercial agrochemicals.[2]

Reduction of the Nitro Group

Following SNAr, the nitro group can be readily reduced to an amine (-NH₂). This transformation unlocks a new site for diversification. The resulting 3-amino-2-(substituted)pyrazine is a valuable intermediate, as the amino group can undergo a wide range of reactions, including:

  • Acylation/Sulfonylation

  • Diazotization followed by Sandmeyer-type reactions

  • Reductive amination

  • Formation of ureas and thioureas

Common reagents for nitro group reduction include tin(II) chloride (SnCl₂), iron powder in acidic media (Fe/HCl), or catalytic hydrogenation (H₂/Pd-C).

Workflow A This compound B 2-Substituted-3-nitropyrazine A->B S(N)Ar Reaction (e.g., + R-NH₂) C 2-Substituted-3-aminopyrazine B->C Nitro Group Reduction (e.g., SnCl₂/HCl) D Further Diversified Agrochemical Candidate C->D Further Functionalization (e.g., Acylation)

Caption: Synthetic workflow for agrochemical diversification.

Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the key transformations of this compound.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol describes the synthesis of a 2-(alkylamino)-3-nitropyrazine derivative, a common core in many bioactive molecules.

Objective: To substitute the C2-chlorine with a primary or secondary amine.

Materials:

  • This compound (1.0 mmol, 159.5 mg)

  • Amine nucleophile (e.g., Benzylamine) (1.1 mmol)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF) (5 mL)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • TLC plates (silica gel), appropriate eluent system

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 mmol).

  • Dissolve the starting material in the chosen anhydrous solvent (5 mL).

  • Add the amine nucleophile (1.1 mmol) to the solution, followed by the base (TEA or DIPEA, 1.5 mmol).[1] The base acts as a scavenger for the HCl generated during the reaction.

  • If using a volatile amine, ensure the flask is equipped with a reflux condenser.

  • Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and stir.[1] For less reactive amines, reflux may be necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).

  • Once complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[14]

  • Concentrate the organic layer in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-(substituted-amino)-3-nitropyrazine.

Table 2: Representative Conditions for SNAr Reactions

NucleophileBaseSolventTemperature (°C)Typical Time (h)
Primary/Secondary AminesTEA, DIPEA, K₂CO₃Ethanol, ACN, THF25 - 802 - 6
PhenolsK₂CO₃, Cs₂CO₃DMF, DMSO80 - 1204 - 12
ThiolsNaH, K₂CO₃THF, DMF0 - 501 - 4
Alcohols (Alkoxides)NaH, KOtBuTHF, Dioxane0 - 601 - 5
Protocol 2: Synthesis of a Diaryl Ether Herbicide Precursor

This protocol exemplifies the synthesis of a 2-(aryloxy)-3-nitropyrazine, a scaffold found in some classes of herbicides that function as PPO inhibitors.

Objective: To form a C-O bond via SNAr with a phenolic nucleophile.

Materials:

  • This compound (1.0 mmol, 159.5 mg)

  • 4-Methoxyphenol (1.1 mmol, 136.5 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask, magnetic stirrer, heating mantle, nitrogen inlet

Procedure:

  • Add 4-methoxyphenol (1.1 mmol) and anhydrous K₂CO₃ (2.0 mmol) to a dry round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous DMF (3 mL) and stir the suspension for 15 minutes at room temperature to form the potassium phenoxide in situ.

  • In a separate vial, dissolve this compound (1.0 mmol) in anhydrous DMF (2 mL).

  • Add the solution of this compound dropwise to the stirred phenoxide suspension.

  • Heat the reaction mixture to 100 °C and maintain for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold diethyl ether to remove residual DMF and starting phenol.

  • Dry the product under vacuum. If necessary, purify further by recrystallization from an ethanol/water mixture.

Protocol 3: Reduction of a Nitro-Pyrazine Derivative to an Amino-Pyrazine

This protocol details the conversion of the nitro-group to a versatile primary amine using tin(II) chloride.

Objective: To synthesize a 3-amino-pyrazine derivative for further functionalization.

Materials:

  • 2-(Substituted)-3-nitropyrazine (from Protocol 1 or 2) (1.0 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 902.4 mg)

  • Ethanol or Ethyl Acetate (10 mL)

  • Concentrated Hydrochloric Acid (HCl) (if needed)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the 2-(substituted)-3-nitropyrazine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0 mmol) to the solution. The reaction is often exothermic.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture and carefully quench by pouring it into a stirred solution of saturated sodium bicarbonate until the pH is basic (~8-9). This will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-pyrazine derivative, which can be purified by column chromatography if necessary.

Conclusion

This compound stands as a powerful and economically viable building block for the synthesis of novel agrochemicals. Its reactivity is dominated by the facile nucleophilic aromatic substitution of the chloride, driven by the activating nitro group. The protocols outlined here provide robust and reproducible methods for accessing a wide array of functionalized pyrazine derivatives. By leveraging the SNAr reaction followed by nitro group manipulation, researchers can efficiently generate diverse libraries of candidate molecules, accelerating the discovery and development of next-generation crop protection agents.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 2-Chloro-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-3-nitropyrazine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heteroaromatic scaffolds is paramount. This compound stands out as a highly valuable and versatile building block. Its unique electronic architecture—an inherently electron-deficient pyrazine ring further activated by a potent electron-withdrawing nitro group—renders the C2-chloro substituent exceptionally labile for palladium-catalyzed cross-coupling reactions. This heightened reactivity allows for the construction of complex carbon-carbon and carbon-nitrogen bonds under conditions often milder than those required for less activated aryl chlorides.

This guide provides an in-depth exploration of the key palladium-catalyzed transformations of this compound, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and offer insights into the causal relationships between reaction components and outcomes, empowering researchers to leverage this powerful substrate in their synthetic endeavors.

Core Mechanistic Principle: The Palladium Catalytic Cycle

The success of these transformations hinges on a well-established catalytic cycle involving palladium, which shuttles between its Pd(0) and Pd(II) oxidation states.[1][2] Understanding this fundamental process is crucial for troubleshooting and optimizing reactions.

  • Oxidative Addition: The cycle initiates when a coordinatively unsaturated Pd(0) complex inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step, but the electron-deficient nature of the pyrazine ring facilitates this process.[3] The result is a square planar Pd(II) intermediate.

  • Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

    • In the Suzuki-Miyaura coupling, a boronic acid (activated by a base to form a boronate) transfers its organic group to the palladium center, displacing the halide.[4]

    • In the Sonogashira coupling, a copper(I) acetylide (formed in situ) or the alkyne itself transfers the alkynyl group to the palladium.[5]

    • In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.[6][7]

  • Reductive Elimination: This final step involves the formation of the new C-C or C-N bond as the two organic fragments are expelled from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Aryl->Pd0 Reductive Elimination Transmetal Transmetalation or Amine Coordination PdII_Diorganyl Ar-Pd(II)L₂(R') PdII_Diorganyl->PdII_Aryl Transmetalation / Coordination RedElim Reductive Elimination PdII_Diorganyl->RedElim Product Ar-R' (Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd R_M R'-M (Boronic Acid, Alkyne, Amine) R_M->Transmetal Workflow_General_Coupling start Start: Oven-dried Glassware reagents Add Solids: Pyrazine (1.0 eq) Boronic Acid (1.2 eq) Base (2.0 eq) start->reagents catalyst Add Catalyst: Pd Source (1-5 mol%) Ligand (2-10 mol%) reagents->catalyst evacuate Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) catalyst->evacuate solvent Add Degassed Solvent(s) via Syringe evacuate->solvent heat Heat & Stir: (e.g., 80-110 °C) Monitor by TLC/LC-MS solvent->heat workup Workup: Cool, Dilute, Filter, Extract heat->workup purify Purification: Column Chromatography workup->purify end End: Characterized Product purify->end

References

Application Note & Protocols: 2-Chloro-3-nitropyrazine as a Cornerstone for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Chloro-3-nitropyrazine as a versatile precursor for the synthesis of diverse, fused heterocyclic compounds. We delve into the fundamental reactivity, provide detailed, field-tested protocols for constructing key scaffolds such as pyrido[2,3-b]pyrazines and pyrazolo[3,4-b]pyrazines, and explain the mechanistic rationale behind experimental choices. This guide is designed to empower scientists to leverage this powerful building block for the discovery of novel chemical entities with significant therapeutic potential.

Introduction: The Strategic Value of this compound

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of modern drug design.[3][4] Within the arsenal of pyrazine building blocks, this compound stands out for its exceptional reactivity and synthetic versatility.

The molecule's utility is rooted in its distinct electronic architecture:

  • Electron-Deficient Core: The two nitrogen atoms in the pyrazine ring act as powerful electron sinks, significantly lowering the electron density of the aromatic system.

  • Activating Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) ortho to the chlorine atom further polarizes the C-Cl bond, making the C2 position exceptionally electrophilic.

  • Excellent Leaving Group: The chloride ion is an excellent leaving group, facilitating substitution reactions.

This combination of features makes this compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , a robust and predictable reaction mechanism that serves as the primary gateway to a vast array of complex heterocyclic systems.[5][6][7]

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Understanding the SNAr mechanism is critical to exploiting the full potential of this compound. The reaction proceeds via a two-step addition-elimination sequence.

Causality of Reactivity: The reaction is highly favorable due to the exceptional stability of the intermediate, known as a Meisenheimer complex. The negative charge developed during the nucleophilic attack is delocalized and stabilized not only by the pyrazine ring nitrogens but, crucially, by the adjacent nitro group.[6][7] This stabilization significantly lowers the activation energy of the initial nucleophilic attack, making the reaction proceed readily, often under mild conditions.

Caption: General SNAr mechanism on this compound.

Synthetic Applications & Protocols

The true power of this compound lies in its ability to react with bifunctional nucleophiles, initiating a sequence of SNAr followed by an intramolecular cyclization to build fused ring systems.

Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are a class of fused heterocycles with demonstrated applications as antiviral agents and kinase inhibitors.[8][9] The synthesis typically involves the condensation of this compound with an ortho-amino-substituted aromatic or heteroaromatic amine, followed by reductive cyclization.

Pyrido_Pyrazine_Workflow start This compound + o-Phenylenediamine snar Step 1: S N Ar Reaction (Nucleophilic Substitution) start->snar intermediate Intermediate: 2-(2-aminoanilino)-3-nitropyrazine snar->intermediate reduction Step 2: Nitro Group Reduction (e.g., Na 2 S 2 O 4 , SnCl 2 ) intermediate->reduction diamine Intermediate: N 1 -(3-aminopyrazin-2-yl)benzene-1,2-diamine reduction->diamine cyclization Step 3: Intramolecular Cyclization (Acid or Heat-catalyzed Condensation) diamine->cyclization product Final Product: Dihydrophenazine derivative cyclization->product oxidation Optional: Aromatization (e.g., Air, DDQ) product->oxidation final_product Final Product: Pyrido[2,3-b]pyrazine (Phenazine) oxidation->final_product

Caption: Workflow for the synthesis of Pyrido[2,3-b]pyrazines.

Protocol 1: Synthesis of Dibenzo[a,c]phenazine

This protocol details a reliable method for the synthesis of a core phenazine structure.

Materials and Reagents:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.1 eq)

  • Ethanol (EtOH), Anhydrous

  • Sodium Dithionite (Na₂S₂O₄) (3.0-4.0 eq)

  • Ammonium Hydroxide (NH₄OH), concentrated

  • Deionized Water

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄), Anhydrous

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • SNAr Reaction:

    • To a round-bottom flask, add this compound (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration).

    • Add o-phenylenediamine (1.1 eq) to the solution.

    • Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Causality Note: Refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier for the SNAr reaction while being a relatively benign solvent for the reactants. The slight excess of the diamine ensures complete consumption of the starting pyrazine.

  • Reductive Cyclization:

    • Cool the reaction mixture to room temperature. A precipitate of the intermediate may form.

    • In a separate flask, prepare a solution of sodium dithionite (3-4 eq) in a 2:1 mixture of deionized water and concentrated ammonium hydroxide.

    • Add the dithionite solution dropwise to the stirred reaction mixture. The reaction is exothermic. An immediate color change should be observed.

    • Expertise Note: Sodium dithionite is a powerful, yet cost-effective reducing agent for nitro groups. The basic conditions (NH₄OH) are crucial for the reducing agent's stability and efficacy, and also facilitate the final intramolecular cyclization by ensuring the newly formed amino group is a free base.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.

  • Work-up and Purification:

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the remaining aqueous slurry with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent in vacuo to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from ethanol or ethyl acetate) to obtain the pure pyrido[2,3-b]pyrazine derivative.

Data Summary Table:

NucleophileReducing AgentSolventTemp (°C)Time (h)Typical Yield (%)
o-PhenylenediamineNa₂S₂O₄EtOH784-675-90
2,3-DiaminopyridineSnCl₂·2H₂OEtOH/HCl786-865-80
4,5-Dimethyl-1,2-phenylenediamineFe/AcOHAcetic Acid1003-580-95
Synthesis of Pyrazolo[3,4-b]pyrazines

The pyrazolo[3,4-b]pyrazine scaffold is a key component in compounds developed as kinase inhibitors, particularly for Janus kinases (JAK).[10] The synthesis leverages hydrazine or its derivatives as the bifunctional nucleophile.

Mechanism Insight: The initial SNAr reaction with hydrazine forms a 2-hydrazinyl-3-nitropyrazine intermediate. Subsequent reduction of the nitro group to an amine, followed by an intramolecular cyclization with an orthoformate, or a similar C1 source, yields the desired fused pyrazole ring.

Pyrazolo_Pyrazine_Workflow start This compound + Hydrazine Hydrate snar Step 1: S N Ar Reaction (e.g., EtOH, RT) start->snar intermediate1 Intermediate: 2-Hydrazinyl-3-nitropyrazine snar->intermediate1 reduction Step 2: Nitro Group Reduction (e.g., H 2 , Pd/C) intermediate1->reduction intermediate2 Intermediate: 3-Hydrazinylpyrazin-2-amine reduction->intermediate2 cyclization Step 3: Cyclization with C1 Source (e.g., Triethyl Orthoformate) intermediate2->cyclization product Final Product: 1H-Pyrazolo[3,4-b]pyrazine cyclization->product

Caption: Workflow for the synthesis of Pyrazolo[3,4-b]pyrazines.

Protocol 2: Synthesis of 1H-Pyrazolo[3,4-b]pyrazine

Materials and Reagents:

  • This compound (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O) (2.0 eq)

  • Methanol (MeOH)

  • Palladium on Carbon (Pd/C), 10%

  • Hydrogen (H₂) gas supply (balloon or Parr shaker)

  • Triethyl orthoformate

  • Acetic Acid (catalytic)

Procedure:

  • SNAr Reaction:

    • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add hydrazine hydrate (2.0 eq) dropwise. A color change and precipitation are typically observed.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Trustworthiness Note: The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl generated in situ. Cooling the initial addition helps control the exothermicity of the reaction.

  • Nitro Group Reduction:

    • Filter the precipitated 2-hydrazinyl-3-nitropyrazine and wash with cold methanol.

    • Suspend the intermediate in fresh methanol and carefully add 10% Pd/C (approx. 5-10 mol%).

    • Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., via a balloon).

    • Stir vigorously at room temperature until TLC or LCMS indicates complete consumption of the starting material (typically 4-12 hours).

    • Expertise Note: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. It is crucial to filter the reaction mixture through a pad of Celite® to completely remove the palladium catalyst, as residual metal can interfere with subsequent steps.

  • Cyclization:

    • To the filtered methanolic solution of the diamine intermediate, add triethyl orthoformate (3.0 eq) and a catalytic amount of acetic acid (2-3 drops).

    • Heat the mixture to reflux for 3-5 hours.

    • Cool the reaction mixture to room temperature. The product often crystallizes out of solution.

    • Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield pure 1H-pyrazolo[3,4-b]pyrazine.

Conclusion and Future Outlook

This compound is an exemplary scaffold for the efficient construction of complex, nitrogen-rich heterocyclic systems. The predictable and robust nature of the SNAr reaction, coupled with a variety of subsequent cyclization strategies, provides a clear and reliable pathway to novel chemical matter. The protocols and insights provided herein serve as a validated foundation for researchers in drug discovery and organic synthesis to generate libraries of fused pyrazine derivatives, such as pyrido[2,3-b]pyrazines and pyrazolo[3,4-b]pyrazines, for biological screening and the development of next-generation therapeutics.

References

Topic: Analytical Methods for the Quantification of 2-Chloro-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 2-Chloro-3-nitropyrazine, a critical intermediate in the pharmaceutical and agrochemical industries.[1] Recognizing the compound's importance in synthesis and quality control, we present two primary analytical approaches: Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides not just step-by-step protocols but also the underlying scientific rationale for method selection, experimental design, and data interpretation. It is intended to serve as a practical resource for researchers and quality control analysts, enabling them to implement these methods with confidence and ensure the integrity of their results.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic compound featuring a pyrazine ring substituted with both a chloro and a nitro group.[1][2] Its chemical structure makes it an electron-deficient and highly reactive building block, pivotal for the synthesis of more complex molecules, particularly in drug discovery and agrochemical development.[1] The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall safety of the final active pharmaceutical ingredient (API) or product.

Therefore, access to reliable and accurate quantitative methods is not merely a procedural formality but a cornerstone of process control and quality assurance. Whether monitoring the progress of a chemical reaction, assessing the stability of the compound under various conditions, or performing quality control on raw materials, a validated analytical method is indispensable. This guide addresses this need by providing detailed protocols for two orthogonal and widely accessible analytical techniques.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a sound analytical method. The table below summarizes key characteristics of this compound.

PropertyValueSource
Chemical Formula C₅H₃ClN₂O₂[2]
Molecular Weight 158.54 g/mol [2][3]
CAS Number 5470-18-8[3]
Appearance Yellow crystalline powder[1]
Melting Point 100-103 °C
UV Absorption Expected due to nitro-aromatic structureN/A
Volatility Sufficient for GC analysis[2][3]
Solubility Sparingly soluble in water, soluble in organic solvents like acetonitrile, methanol, ethyl acetate.[1][4]

Rationale for Method Selection

The choice of an analytical technique is dictated by the analyte's properties, the required sensitivity, the sample matrix, and available instrumentation. For this compound, two methods stand out for their robustness, specificity, and widespread use in the pharmaceutical industry.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is the workhorse of pharmaceutical analysis. Given the aromatic and nitro-functionalized structure of this compound, it possesses a strong chromophore, making it highly suitable for UV detection. RP-HPLC offers excellent resolution, and its compatibility with a wide range of solvents makes it versatile for various sample matrices. A validated HPLC method is often required for regulatory submissions.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The compound's melting point and molecular weight suggest it is sufficiently volatile and thermally stable for GC analysis.[6] The coupling of GC with a mass spectrometer provides an orthogonal method to HPLC. MS detection offers unparalleled specificity, allowing for positive identification based on the compound's mass-to-charge ratio and unique fragmentation pattern, effectively eliminating interference from co-eluting impurities.[2][3]

Application Protocol 1: Quantification by RP-HPLC-UV

This protocol describes a robust isocratic RP-HPLC method for the routine quantification of this compound.

Experimental Workflow

The logical flow from sample receipt to final report generation is a critical component of a self-validating protocol.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Weigh Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile) A->B C Prepare Serial Dilutions (Calibration Standards) B->C D Filter Samples (0.45 µm) B->D For sample prep G Inject Calibration Standards C->G H Inject Samples D->H E System Equilibration F Inject Blank & System Suitability Standard (SST) E->F F->G G->H I Integrate Peak Areas J Generate Calibration Curve (Linear Regression) I->J K Quantify Sample Concentration J->K L Verify System Suitability & Generate Report K->L

Caption: Workflow for quantification of this compound by RP-HPLC-UV.

Detailed Step-by-Step Methodology

A. Reagents and Materials

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (LC-MS grade, optional for MS compatibility)[7]

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

B. Instrumentation

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18), 4.6 x 150 mm, 5 µm particle size.

  • Data System: Empower, Chromeleon, or equivalent Chromatography Data System (CDS).

C. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Degas thoroughly by sonication or online degasser.

  • Diluent: Use the mobile phase as the diluent to avoid solvent mismatch peaks.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (e.g., 1-100 µg/mL): Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected sample concentration range.

D. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (verify optimal wavelength by scanning a standard)

  • Run Time: 10 minutes (ensure analyte elutes with sufficient resolution from any impurities)

E. Analysis Sequence and Data Processing

  • Equilibrate the system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system contamination.

  • Perform replicate injections (n=5) of a mid-level calibration standard to establish system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the calibration standards from lowest to highest concentration.

  • Inject the prepared samples.

  • Generate a calibration curve by plotting peak area against concentration. A linear regression with a correlation coefficient (r²) > 0.999 is required.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Expected Method Performance

The following table outlines typical validation parameters. These must be experimentally verified in the user's laboratory according to ICH Q2(R1) guidelines.

ParameterExpected Specification
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference at the retention time of the analyte peak.

Application Protocol 2: Quantification by GC-MS

This protocol provides a highly specific method for both the identification and quantification of this compound, ideal for complex matrices or as a confirmatory technique.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Weigh Standard & Sample B Dissolve in Solvent (e.g., Ethyl Acetate) A->B C Prepare Serial Dilutions (Calibration Standards) B->C D Transfer to GC Vials C->D H Inject Samples D->H E Instrument Conditioning F Inject Solvent Blank E->F G Inject Calibration Standards F->G G->H I Extract Ion Chromatogram (EIC) (e.g., m/z 158, 112, 76) J Generate Calibration Curve I->J K Quantify Sample Concentration J->K L Confirm Identity via Mass Spectrum & Generate Report K->L

Caption: Workflow for quantification of this compound by GC-MS.

Detailed Step-by-Step Methodology

A. Reagents and Materials

  • This compound reference standard (>99% purity)

  • Ethyl Acetate or Dichloromethane (GC grade)

  • Helium (99.999% purity)

  • Volumetric flasks (Class A), Pipettes (calibrated)

  • GC vials with septa

B. Instrumentation

  • GC-MS System: Agilent 8890 GC with 5977B MSD, or equivalent, equipped with a split/splitless injector and an electron ionization (EI) source.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[8]

  • Data System: MassHunter, or equivalent.

C. Preparation of Solutions

  • Solvent: Ethyl Acetate.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards (e.g., 0.1-20 µg/mL): Perform serial dilutions of the stock solution. The sensitivity of MS allows for a lower concentration range than HPLC-UV.

D. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split 10:1 for higher concentrations)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Energy: 70 eV (standard EI)

  • Acquisition Mode:

    • Full Scan: 50-200 m/z (for identification and method development).

    • Selected Ion Monitoring (SIM): For quantification, monitor key ions such as 158 (M⁺), 112 , and 76 .[2] This significantly improves sensitivity and selectivity.

E. Analysis and Data Processing

  • Condition the system by injecting a solvent blank.

  • Inject the calibration standards to build the calibration curve.

  • Inject the samples.

  • For quantification, use the Extracted Ion Chromatogram (EIC) for the primary molecular ion (m/z 158).

  • Generate a linear calibration curve (r² > 0.999).

  • Confirm the identity of the analyte in samples by verifying the retention time and the presence of qualifying ions with the correct relative abundance ratios from the full scan spectrum.[3]

Expected Method Performance
ParameterExpected Specification
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~0.01 - 0.05 µg/mL (SIM mode)
Limit of Quantification (LOQ) ~0.05 - 0.15 µg/mL (SIM mode)
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) ≤ 5.0% (typically higher than HPLC)
Specificity Confirmed by mass spectrum match >90% with reference library (e.g., NIST).[3]

Method Comparison and Final Recommendations

FeatureRP-HPLC-UVGC-MS
Specificity Good (based on retention time)Excellent (based on retention time and mass spectrum)
Sensitivity Moderate (µg/mL range)Very High (ng/mL or pg/mL range)
Instrumentation Widely available in QC labsCommon, but less ubiquitous than HPLC
Sample Throughput HighModerate
Primary Use Case Routine QC, purity assays, content uniformityTrace analysis, impurity identification, confirmatory analysis

For routine quality control where high throughput and precision are key, RP-HPLC-UV is the recommended method. For trace-level quantification, analysis in complex matrices, or definitive confirmation of identity, GC-MS is the superior choice. Employing both methods provides an orthogonal approach that delivers the highest level of analytical confidence.

References

Application Notes and Protocols: The Strategic Use of 2-Chloro-3-nitropyrazine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, kinase inhibitors represent a major class of modern therapeutics. The pyrazine scaffold is a privileged motif in medicinal chemistry, frequently serving as a core component of potent and selective kinase inhibitors.[1] This is largely due to its ability to form critical hydrogen bond interactions within the ATP-binding site of kinases. This guide provides an in-depth exploration of 2-chloro-3-nitropyrazine, a versatile and highly reactive building block for the synthesis of diverse pyrazine-based kinase inhibitors. We will delve into the core chemical principles that govern its reactivity and provide detailed, field-proven protocols for its application in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and subsequent transformations to build complex heterocyclic systems.

The Chemical Rationale: Why this compound?

The utility of this compound as a precursor for kinase inhibitor synthesis is rooted in its distinct electronic and structural features. The pyrazine ring itself is electron-deficient. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂).

This strategic placement of the nitro group serves two primary functions:

  • Activation for SNAr: The nitro group powerfully activates the adjacent carbon atom (C2) for nucleophilic attack, making the chlorine atom an excellent leaving group.[2] This facilitates the facile introduction of various nucleophiles, most importantly, amine moieties that are crucial for establishing hinge-binding interactions in the ATP pocket of kinases.

  • A Handle for Further Functionalization: The nitro group is a versatile functional group that can be readily reduced to an amino group (-NH₂). This transformation is a gateway to constructing fused heterocyclic systems, such as the imidazo[1,2-a]pyrazine core, a common scaffold in many biologically active molecules.[3]

The following diagram illustrates the key reactive sites and their potential for diversification.

Caption: Key reactive sites of this compound.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widespread application of this compound is in SNAr reactions. The reaction proceeds readily with a wide range of primary and secondary amines to yield 2-amino-3-nitropyrazine derivatives, which are often key intermediates in the synthesis of kinase inhibitors.

Mechanistic Insight

The SNAr reaction is a two-step process. First, the nucleophile (amine) attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrazine ring and, crucially, onto the oxygen atoms of the nitro group. In the second step, the leaving group (chloride) is eliminated, restoring aromaticity. The high stability of the Meisenheimer intermediate, thanks to the nitro group, is why this reaction is so efficient.

Experimental Protocol: General Procedure for SNAr with Amines

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • Base (e.g., DIPEA, Et₃N, K₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP, or an alcohol like n-BuOH)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent (to achieve a concentration of ~0.1-0.5 M).

  • Add the amine, followed by the base. For less reactive amines, a stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is recommended. For simple reactions, a liquid organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is sufficient.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 140 °C, depending on the nucleophilicity of the amine).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature.

  • If an inorganic base was used, filter the mixture to remove the salts.

  • Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-nitropyrazine derivative.

Data Presentation: Representative SNAr Conditions

The choice of solvent and base is critical and depends on the reactivity of the amine nucleophile. The following table provides starting points for reaction optimization.

Amine TypeSpecific Amine ExampleSolventBaseTemperature (°C)Typical Time (h)Expected Yield (%)
Primary AliphaticBenzylamineIsopropanol/Water-802-485-95
Secondary AliphaticMorpholineEthanolEt₃NReflux2-480-90
Secondary Aliphatic1-MethylpiperazineDMFK₂CO₃1004-8>90
Primary AromaticAnilinen-BuOHDIPEA12012-1670-85

Note: This data is compiled based on typical reactions with activated chloro-nitro-aromatic systems and serves as a general guide.[4]

Advanced Application: Synthesis of Fused Heterocyclic Scaffolds

A key advantage of the nitro-pyrazine core is the ability to transform it into a fused bicyclic system, a common feature in many potent kinase inhibitors. This is typically a two-step process involving the reduction of the nitro group followed by cyclization.

G start 2-Amino-3-nitropyrazine Derivative step1 Step 1: Nitro Group Reduction (e.g., Fe/HCl, H₂/Pd-C, Na₂S₂O₄) start->step1 intermediate Pyrazine-2,3-diamine Intermediate step1->intermediate step2 Step 2: Ring Cyclization (e.g., with R-CHO, R-COOH) intermediate->step2 end Fused Imidazo[1,2-a]pyrazine Kinase Inhibitor Core step2->end

Caption: Workflow for Fused Pyrazine Synthesis.

Protocol: Nitro Group Reduction to a Diamine

Materials:

  • 2-Amino-3-nitropyrazine derivative (1.0 eq)

  • Reducing agent (e.g., Iron powder (10 eq) and NH₄Cl (sat. aq.), or H₂ gas with 10% Pd/C)

  • Solvent (e.g., Ethanol/Water, Methanol, Ethyl Acetate)

  • Round-bottom flask or hydrogenation vessel

Procedure (Using Iron/NH₄Cl):

  • In a round-bottom flask, suspend the 2-amino-3-nitropyrazine derivative in a mixture of ethanol and saturated aqueous ammonium chloride solution (e.g., 4:1 v/v).

  • Heat the mixture to reflux (typically 70-80 °C).

  • Add iron powder portion-wise over 15-30 minutes. The reaction is exothermic.

  • Maintain the reflux with vigorous stirring for 1-3 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure to remove the organic solvent.

  • Extract the aqueous residue with ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrazine-2,3-diamine derivative, which is often used in the next step without further purification.

Causality Note: This reduction method is robust, inexpensive, and tolerant of many functional groups. For sensitive substrates, catalytic hydrogenation (H₂/Pd-C) offers a milder alternative, though it may be incompatible with certain functional groups (e.g., alkynes, some halides).

Protocol: Cyclization to form Imidazo[1,2-a]pyrazines

Materials:

  • Crude pyrazine-2,3-diamine derivative (1.0 eq)

  • Aldehyde or α-haloketone (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid, DMF)

  • Optional: Acid or base catalyst

Procedure (Using an Aldehyde):

  • Dissolve the crude pyrazine-2,3-diamine in a suitable solvent like ethanol or acetic acid.

  • Add the corresponding aldehyde to the solution.

  • Heat the reaction mixture to reflux for 4-12 hours. The reaction involves the formation of a Schiff base followed by intramolecular cyclization and subsequent oxidation (often by air) to the aromatic fused system.

  • Monitor the reaction by TLC/LC-MS.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or flash column chromatography to obtain the final imidazo[1,2-a]pyrazine core.

Diversification via Palladium-Catalyzed Cross-Coupling

To fully explore the chemical space around the pyrazine core and optimize interactions with the kinase selectivity pocket, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are indispensable.[5] While the SNAr reaction is the primary use for the C2-Cl bond of this compound, subsequent modifications on other parts of the molecule often employ these powerful C-C bond-forming reactions.

For instance, if a bromo-substituent were present elsewhere on an intermediate, a Suzuki coupling could be employed as follows:

Caption: Generalized Suzuki-Miyaura Cross-Coupling Scheme.

Generalized Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl/heteroaryl halide (e.g., bromo-pyrazine intermediate) (1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

  • To a Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with stirring (typically 80-110 °C) for 2-24 hours.

  • Monitor the reaction by TLC/LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via flash column chromatography to yield the coupled product.

Trustworthiness Note: The success of a Suzuki coupling is highly dependent on the choice of catalyst, ligand, and base, and often requires optimization for specific substrates.[6][7][8] It is crucial to ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere to prevent catalyst degradation.

Conclusion

This compound is a powerful and versatile reagent in the medicinal chemist's toolbox for the synthesis of kinase inhibitors. Its activated chlorine atom allows for the strategic installation of hinge-binding amine moieties via efficient SNAr reactions. Furthermore, the nitro group serves as a synthetic linchpin, enabling the construction of complex, fused heterocyclic scaffolds through a reliable reduction-cyclization sequence. By mastering these core transformations, researchers can rapidly generate diverse libraries of pyrazine-based compounds for screening and development in the ongoing quest for novel and effective kinase-targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3-nitropyrazine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common side reactions, and provide actionable solutions based on established principles and field experience.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound is challenging due to the inherent electronic properties of the pyrazine ring. Pyrazine is an electron-deficient heterocycle, making it resistant to standard electrophilic aromatic substitution reactions like nitration.[1] Consequently, direct nitration of 2-chloropyrazine often requires harsh conditions, which can lead to undesirable side products. A more controlled and frequently employed strategy involves the chlorination of a pre-functionalized pyrazine ring.

The two most common synthetic pathways are visualized below. Each presents a unique set of challenges and potential side reactions that a researcher must be prepared to address.

Synthetic_Pathways cluster_route_a Route A: Direct Nitration cluster_route_b Route B: Chlorination of Precursor a1 2-Chloropyrazine a2 This compound (Desired Product) a1->a2 HNO₃ / H₂SO₄ b1 2-Hydroxypyrazine b2 2-Hydroxy-3-nitropyrazine b1->b2 HNO₃ / H₂SO₄ b3 This compound (Desired Product) b2->b3 POCl₃ or SOCl₂

Caption: Common synthetic routes to this compound.

Section 2: Troubleshooting Guide & Common Side Reactions

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Issue 1: Impure Product Profile on TLC/LC-MS

Question: My reaction is complete, but the crude product shows a significantly more polar byproduct on the TLC plate. What is this impurity and how can I prevent it?

Answer: This is the most common side reaction. The polar byproduct is almost certainly 2-hydroxy-3-nitropyrazine .

  • Causality: The chloro group at the C2 position of the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at C3 and the ring nitrogens. During the workup phase, residual moisture or quenching with aqueous solutions can hydrolyze the product back to the starting material (if using Route B) or to the hydroxy analog.[2] This is especially prevalent if the workup is performed at elevated temperatures or under basic conditions.

  • Prevention & Mitigation:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon), especially during chlorination with POCl₃ or SOCl₂.[2]

    • Controlled Workup: Quench the reaction mixture by pouring it slowly onto crushed ice rather than adding water directly. This keeps the temperature low and minimizes the rate of hydrolysis.

    • Aqueous Extraction: When performing a liquid-liquid extraction, use a non-nucleophilic organic solvent like dichloromethane or ethyl acetate and work quickly. Minimize contact time with the aqueous layer.

    • Purification: If hydrolysis has occurred, the more polar 2-hydroxy byproduct can typically be separated from the desired product using silica gel column chromatography.

Question: I've detected a non-polar byproduct with a mass corresponding to a dichlorinated pyrazine. How did this form?

Answer: You have likely formed 2,3-dichloropyrazine or another dichlorinated isomer.

  • Causality: This side reaction is most relevant to Route A (direct nitration of 2-chloropyrazine) if the starting material contains impurities, or more commonly, it can occur in variations of Route B . If the chlorination of 2-hydroxypyrazine is performed under forcing conditions (high temperature, prolonged reaction time), or if the initial nitration step (to form 2-hydroxy-3-nitropyrazine) is incomplete, the unreacted 2-hydroxypyrazine can be converted to 2-chloropyrazine, which is then further chlorinated to 2,3-dichloropyrazine.[3][4]

  • Prevention & Mitigation:

    • Monitor Precursor Formation: Ensure the nitration of 2-hydroxypyrazine goes to completion before proceeding with the chlorination step. Use TLC or HPLC to confirm the absence of the starting material.

    • Control Chlorination Conditions: Avoid excessive heating or unnecessarily long reaction times. The conversion of the hydroxy group to a chloro group is typically efficient under standard reflux conditions with POCl₃.[5][6]

    • Purification: Dichloropyrazines are less polar than the desired product and can be separated by column chromatography or, in some cases, careful recrystallization.

Issue 2: Low or No Yield

Question: My reaction resulted in a very low yield, and I recovered a significant amount of my starting material. What went wrong?

Answer: This points to an incomplete reaction, which can stem from several factors depending on the chosen route.

  • Causality (Route A - Nitration): The pyrazine ring is highly deactivated towards electrophilic substitution.[1] Standard nitrating conditions (conc. HNO₃/H₂SO₄) may be insufficient to drive the reaction to completion, especially at low temperatures.

  • Solution (Route A):

    • Stronger Nitrating Agent: Consider using fuming nitric acid or increasing the proportion of sulfuric acid to generate a higher concentration of the nitronium ion (NO₂⁺).

    • Temperature Control: While higher temperatures can increase the reaction rate, they also promote the formation of tars and side products.[7] A careful optimization of temperature, starting low (0-10 °C) and slowly warming to 40-50 °C, is crucial.

  • Causality (Route B - Chlorination): Incomplete conversion of 2-hydroxy-3-nitropyrazine to the chloro-derivative is common if the chlorinating agent is not sufficiently reactive or is quenched.

  • Solution (Route B):

    • Excess Reagent: Use a sufficient excess of the chlorinating agent (e.g., 5-10 equivalents of POCl₃).

    • Catalyst: For less reactive substrates, a catalytic amount of a tertiary amine or dimethylformamide (DMF) can sometimes accelerate the chlorination.

    • Reaction Time/Temperature: Ensure the reaction is refluxed for an adequate period. Monitor progress via TLC by taking small aliquots, quenching them carefully, and spotting against the starting material.

Issue 3: Formation of Tars or Intractable Mixtures

Question: My reaction mixture turned dark brown or black, and I was unable to isolate any clean product. What causes this decomposition?

Answer: The formation of tar is a classic sign of overly aggressive reaction conditions, particularly during nitration.

  • Causality: The combination of a strong oxidizing agent (nitric acid) and a strong dehydrating agent (sulfuric acid) at elevated temperatures can lead to oxidative degradation and polymerization of the pyrazine ring.[7] The pyrazine ring, while electron-deficient, is susceptible to decomposition under such harsh conditions.

  • Prevention & Mitigation:

    • Temperature is Critical: Maintain strict temperature control, especially during the addition of the nitrating mixture. Perform the addition dropwise at 0 °C or below.

    • Substrate Addition: A safer procedure is often to add the substrate (e.g., 2-chloropyrazine) portion-wise to the pre-chilled nitrating mixture, rather than the other way around. This maintains a constant excess of the acid and helps dissipate the heat of reaction more effectively.

    • Avoid Contaminants: Ensure the starting material is pure. Highly activating impurities can react uncontrollably and initiate polymerization.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally more reliable for laboratory-scale synthesis? A1: For laboratory-scale preparations, Route B (Chlorination of 2-hydroxy-3-nitropyrazine) is often more reliable and higher-yielding. The two-step process allows for greater control. The nitration of 2-hydroxypyrazine is more facile than the nitration of 2-chloropyrazine, and the subsequent chlorination is a well-established transformation. This route typically results in a cleaner crude product with fewer isomeric impurities.

Q2: How can I definitively confirm the structure and purity of my final this compound product? A2: A combination of analytical techniques is essential:

  • ¹H NMR: Should show the characteristic aromatic protons of the pyrazine ring with appropriate chemical shifts and coupling constants.

  • ¹³C NMR: Will confirm the number of unique carbons and their chemical environment.

  • Mass Spectrometry (GC-MS or LC-MS): Will verify the molecular weight (158.54 g/mol ) and provide the characteristic isotopic pattern for a monochlorinated compound.[8][9]

  • Melting Point: The pure compound is a yellow crystalline solid with a reported melting point in the range of 100-103 °C.[10] A broad or depressed melting point indicates the presence of impurities.

Q3: What are the most critical safety precautions to take during this synthesis? A3:

  • Nitrating Mixtures: Nitrating agents are highly corrosive and powerful oxidizers. Always work in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including a face shield, safety glasses, and acid-resistant gloves. Prepare the mixture by adding nitric acid slowly to sulfuric acid while cooling in an ice bath. Never add sulfuric acid to nitric acid.

  • Phosphorus Oxychloride (POCl₃) / Thionyl Chloride (SOCl₂): These reagents are corrosive and react violently with water, releasing toxic HCl gas. Handle them exclusively in a fume hood and use anhydrous techniques.

  • Quenching: The quenching of both nitration and chlorination reactions is highly exothermic. Always pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

Section 4: Data Summary & Troubleshooting Logic

The following table summarizes the key variables and common issues associated with the primary synthetic routes.

ParameterRoute A: Direct NitrationRoute B: Chlorination of Precursor
Starting Material 2-Chloropyrazine2-Hydroxy-3-nitropyrazine
Key Reagents Conc. HNO₃, Conc. H₂SO₄POCl₃ or SOCl₂
Typical Temp. 0 °C to 50 °C (controlled)Reflux (e.g., ~107 °C for POCl₃)
Primary Side Reaction Isomer formation, DinitrationHydrolysis to 2-hydroxy-3-nitropyrazine
Common Byproduct(s) 2-Chloro-5-nitropyrazine, Tars2-Hydroxy-3-nitropyrazine
Mitigation Strategy Strict temperature control, slow additionAnhydrous conditions, controlled workup

Below is a troubleshooting workflow to help diagnose issues during the synthesis.

Troubleshooting_Flowchart start Reaction Complete. Analyze Crude Product (TLC/LCMS) q1 Is the main spot the starting material? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Are there significant impurity spots? q1->q2 No a1_sol Solution: - Increase reaction time/temp - Use stronger/excess reagents a1_yes->a1_sol a2_no Product is likely pure. Proceed to purification/ characterization. q2->a2_no No q3 Is the impurity MORE polar than product? q2->q3 Yes a3_yes Likely Hydrolysis Byproduct (2-hydroxy-3-nitropyrazine) q3->a3_yes Yes a3_no Likely Over-reaction/Isomer (e.g., Dichloropyrazine) q3->a3_no No a3_sol Cause: Moisture in reaction/workup Solution: Use anhydrous conditions. Separate by column chromatography. a3_yes->a3_sol a3_no_sol Cause: Harsh conditions/impure SM Solution: Reduce temp/time. Separate by column chromatography. a3_no->a3_no_sol

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 5: Reference Experimental Protocol (Route B)

This protocol is a representative example for the chlorination of 2-hydroxy-3-nitropyrazine. Warning: This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate PPE.

Step 1: Chlorination of 2-Hydroxy-3-nitropyrazine

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-nitropyrazine (1.0 eq).

  • Reagent Addition: Under an inert atmosphere of nitrogen, carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The solid starting material should dissolve as the reaction progresses.

    • Self-Validation Check: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). Carefully take a drop of the reaction mixture with a glass capillary, quench it in a vial with a small amount of saturated NaHCO₃ solution, extract with ethyl acetate, and spot the organic layer on the TLC plate. The reaction is complete when the starting material spot is no longer visible.

  • Solvent Removal: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

  • Workup: Slowly and carefully pour the cooled, viscous residue onto a beaker of crushed ice (approx. 200 g for a 1 g scale reaction) with vigorous stirring. A yellow precipitate should form.

  • Neutralization & Extraction: Once all the ice has melted, slowly neutralize the acidic aqueous solution by adding solid sodium bicarbonate or saturated NaHCO₃ solution until the pH is ~7. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude yellow solid by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure product.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Chloro-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-3-nitropyrazine. This guide provides in-depth, field-proven insights into optimizing nucleophilic aromatic substitution (SNAr) reactions, a cornerstone transformation for this versatile building block. The content is structured in a question-and-answer format to directly address common challenges and fundamental questions encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for nucleophilic substitution on this compound, and why is it effective?

Answer: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step SN2-type displacement. Instead, it is a two-step addition-elimination process that is highly favored on this substrate for two key reasons:

  • Ring Activation: The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This effect is dramatically amplified by the powerful electron-withdrawing nitro group (-NO2) at the 3-position. This electronic arrangement polarizes the C2-Cl bond, making the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.[1][2]

  • Intermediate Stabilization: The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][2] The negative charge from the attacking nucleophile is delocalized across the pyrazine ring and, most importantly, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the first, rate-determining step, facilitating the reaction.[1]

The general mechanism is outlined below:

Caption: The two-step Addition-Elimination SNAr mechanism.
Q2: How do I choose the right solvent for my reaction?

Answer: Solvent selection is critical for SNAr reactions. The ideal solvent must dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.

  • Recommended Solvents: Polar aprotic solvents are the top choice.[3][4] These include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN). They are effective because they can solvate the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃) but do not strongly solvate the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining attack on the pyrazine ring.[3][5]

  • Solvents to Use with Caution: Polar protic solvents like ethanol, methanol, or water can be used but often lead to slower reaction rates.[6][7] This is because they can form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its nucleophilicity.[6][7] However, in some cases, such as reactions with aqueous ammonia, they are necessary for solubility.

Solvent TypeExamplesImpact on SNAr RateRationale
Polar Aprotic DMSO, DMF, MeCNIncreases Rate Poorly solvates the nucleophile, increasing its reactivity. Stabilizes the charged intermediate.[3][5]
Polar Protic Ethanol, Water, MethanolDecreases Rate Strongly solvates the nucleophile via hydrogen bonding, reducing its reactivity.[7]
Non-Polar Toluene, HexaneVery Slow / No Reaction Fails to dissolve ionic nucleophiles and does not stabilize the charged Meisenheimer complex.
Q3: Is a base always necessary? If so, which one should I use?

Answer: A base is often required, but its role depends on the nucleophile.

  • For Neutral Nucleophiles (e.g., Amines, Thiols): A base is essential to act as an acid scavenger. The reaction liberates HCl (formed from the displaced chloride and a proton from the nucleophile), which can protonate the starting nucleophile, rendering it inactive. A non-nucleophilic base like triethylamine (Et₃N) or a solid base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used.

  • For Anionic Nucleophiles (e.g., Alkoxides, Thiolates): If you are using a pre-formed salt of the nucleophile (e.g., sodium methoxide), an additional base is not strictly necessary. However, if you are generating the anion in situ from its conjugate acid (e.g., generating a phenoxide from a phenol), a strong base like sodium hydride (NaH) or potassium hydroxide (KOH) is required.[8]

General Recommendations:

  • For amines: K₂CO₃ or Et₃N are excellent first choices.

  • For alcohols/phenols: NaH (in an aprotic solvent like DMF or THF) for in situ deprotonation, or a strong base like KOH in DMSO.[8]

  • For thiols: K₂CO₃ is often sufficient due to the higher acidity of thiols compared to alcohols.

Troubleshooting Guide

This section addresses common experimental problems in a "Problem-Cause-Solution" format.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory q1 Is there any product formation? start->q1 no_product Problem: No Reaction / Low Conversion q1->no_product No / Very Little side_products Problem: Multiple Side Products q1->side_products Yes, but messy c1 Cause 1: Insufficient Nucleophilicity no_product->c1 c2 Cause 2: Deactivated Nucleophile no_product->c2 c3 Cause 3: Low Temperature no_product->c3 s1 Solution: - Increase temperature - Use a stronger base - Switch to a better solvent (DMSO) c1->s1 s2 Solution: - Ensure anhydrous conditions - Add more base (acid scavenger) c2->s2 s3 Solution: - Increase reaction temperature (e.g., from RT to 80-100 °C) c3->s3 c4 Cause 4: Reaction Temp Too High side_products->c4 c5 Cause 5: Excess Nucleophile side_products->c5 c6 Cause 6: Decomposition side_products->c6 s4 Solution: - Lower reaction temperature - Reduce reaction time c4->s4 s5 Solution: - Use 1.0-1.2 equivalents of nucleophile c5->s5 s6 Solution: - Run under inert atmosphere (N₂/Ar) - Use a milder base c6->s6

Caption: A logical workflow for troubleshooting common SNAr issues.
Problem 1: Low or No Product Yield

  • Potential Cause A: Insufficiently activated nucleophile.

    • Explanation: Many nucleophiles, particularly neutral ones like primary/secondary amines or alcohols, require deprotonation to become potent. If the base is too weak or conditions are not favorable, the concentration of the active nucleophile will be too low.

    • Solution:

      • Switch to a Stronger Base: If using K₂CO₃ with a weakly acidic nucleophile (like a secondary alcohol), consider switching to a stronger base like KOH or NaH to ensure complete deprotonation.[8]

      • Change Solvent: Move from a protic solvent to a polar aprotic solvent like DMSO. The "superbase" effect of systems like KOH/DMSO can dramatically accelerate reactions.[8]

      • Pre-form the Nucleophile: For alcohols or thiols, pre-treat with a base like NaH in an anhydrous solvent (e.g., THF, DMF) for 15-30 minutes before adding the this compound.

  • Potential Cause B: Reaction temperature is too low.

    • Explanation: While the pyrazine ring is highly activated, SNAr reactions often require thermal energy to overcome the initial activation barrier. Room temperature may be insufficient for less reactive nucleophiles.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature in 20 °C increments (e.g., from room temperature to 50 °C, then 80 °C). Monitor the reaction progress by TLC or LC-MS. Many SNAr reactions on similar substrates run well between 80-120 °C.

      • Consider Microwave Irradiation: For high-throughput synthesis, microwave heating can significantly reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.

  • Potential Cause C: Nucleophile degradation or protonation.

    • Explanation: If the reaction is run open to the air, moisture can quench highly basic nucleophiles. Furthermore, if an insufficient amount of base is used with a neutral nucleophile, the generated HCl will protonate and deactivate the remaining nucleophile.

    • Solution:

      • Ensure Anhydrous Conditions: Use dry solvents and run the reaction under an inert atmosphere (Nitrogen or Argon), especially when using strong bases like NaH.

      • Increase Base Stoichiometry: For neutral nucleophiles, ensure at least 2.0 equivalents of base (e.g., K₂CO₃) are used—one to deprotonate the nucleophile and one to scavenge the generated acid.

Problem 2: Formation of Multiple Side Products
  • Potential Cause A: Over-reaction or di-substitution.

    • Explanation: In some cases, the product of the initial substitution may be reactive towards a second nucleophilic attack, or the nucleophile could attack another position. This is less common with this compound but can occur if the product itself contains a leaving group. A more common issue is reaction with a di-functional nucleophile (e.g., ethylenediamine).

    • Solution:

      • Control Stoichiometry: Use the nucleophile as the limiting reagent or in slight excess (1.0-1.2 equivalents). Avoid large excesses.

      • Lower Temperature: High temperatures can provide the activation energy for less favorable side reactions. Once the primary reaction is initiated, try lowering the temperature.

      • Protecting Groups: If using a multi-functional nucleophile, protect the other reactive sites before performing the SNAr reaction.

  • Potential Cause B: Substrate or product decomposition.

    • Explanation: The combination of strong bases and high temperatures can lead to the degradation of the electron-deficient pyrazine ring, often resulting in a dark, tarry reaction mixture.

    • Solution:

      • Use a Milder Base: If possible, switch from a strong base like KOH or NaH to a milder inorganic base like K₂CO₃ or an organic base like DBU.

      • Limit Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.

Experimental Protocol & Starting Conditions
General Protocol for Amination of this compound

This protocol provides a robust starting point for reacting a generic primary or secondary amine.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq.) and the desired solvent (e.g., DMSO or DMF, approx. 0.2-0.5 M concentration relative to the substrate).

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the final product.[1]

Table of Recommended Starting Conditions
Nucleophile ClassExampleBase (eq.)SolventTemperature (°C)Notes
Primary/Secondary Amines Morpholine, BenzylamineK₂CO₃ (2.0) or Et₃N (2.0)DMSO, DMF60 - 100A very reliable and general transformation.
Ammonia NH₃ (aq.) or NH₃ in isopropanolNoneIsopropanol, Water25 - 50Often proceeds smoothly at room temperature.[9][10]
Alcohols / Phenols Phenol, Benzyl alcoholNaH (1.2) or KOH (2.0)DMF, DMSO25 - 80Requires a strong base for deprotonation. Anhydrous conditions are critical with NaH.
Thiols Thiophenol, Benzyl mercaptanK₂CO₃ (2.0)DMF, MeCN25 - 60Generally more reactive than corresponding alcohols due to higher nucleophilicity of sulfur.[11]

References

Technisches Support-Center: Aufreinigung von 2-Chlor-3-nitropyrazin und seinen Derivaten

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut. Hier ist ein technisches Support-Center, das sich mit den Reinigungsherausforderungen von 2-Chlor-3-nitropyrazin und seinen Derivaten befasst.

An den leitenden Anwendungswissenschaftler: Dieses Handbuch soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung als praktische Ressource dienen. Es befasst sich mit den häufigsten Herausforderungen bei der Aufreinigung von 2-Chlor-3-nitropyrazin und seinen strukturell ähnlichen Derivaten, wie z. B. 2-Chlor-3-nitropyridin, und bietet detaillierte Fehlerbehebungsstrategien und Protokolle.

Häufig gestellte Fragen (FAQs)

F1: Was sind die typischen physikalischen Eigenschaften und Lagerbedingungen für diese Verbindungsklasse?

A1: 2-Chlor-3-nitropyrazin und seine Analoga sind typischerweise gelbe bis braune kristalline Feststoffe.[1] Die genauen physikalischen Eigenschaften können je nach spezifischem Derivat variieren. Es ist wichtig, das Sicherheitsdatenblatt (SDB) für die spezifische Verbindung zu konsultieren.

Tabelle 1: Physikalische Eigenschaften und empfohlene Lagerung

EigenschaftTypischer Wert (für 2-Chlor-3-nitropyridin-Analog)Quelle(n)
Aussehen Gelber kristalliner Feststoff[1]
Schmelzpunkt 100-103 °C[2][3]
Löslichkeit Unlöslich in Wasser[1][2]
Stabilität Stabil unter normalen Temperaturen und Drücken[1]
Lagerung An einem kühlen, trockenen, gut belüfteten Ort aufbewahren, fern von unverträglichen Substanzen. Behälter dicht verschlossen halten.[1][4]

Es ist entscheidend, diese Verbindungen vor Feuchtigkeit zu schützen, da die Chlorgruppe hydrolysiert werden kann.[5]

F2: Welches sind die häufigsten Verunreinigungen, auf die ich bei der Synthese von 2-Chlor-3-nitropyrazin stoßen kann?

A2: Die Verunreinigungen hängen stark von der Syntheseroute ab, aber zwei Klassen von Nebenprodukten sind besonders häufig:

  • Isomere Nebenprodukte: Bei Nitrierungsreaktionen können sich Positionsisomere bilden. Beispielsweise kann bei der Synthese von substituierten Nitropyridinen das 2-Chlor-3-nitropyridin als Nebenprodukt des gewünschten 2-Chlor-5-nitropyridins entstehen.[5][6] Diese Isomere haben oft sehr ähnliche physikalische Eigenschaften, was ihre Trennung zu einer Herausforderung macht.

  • Hydrolyseprodukte: Die 2-Chlor-Gruppe an diesen Heterozyklen ist anfällig für nukleophile Substitution, insbesondere durch Wasser oder Hydroxidionen, was zur Bildung des entsprechenden 2-Hydroxy-Derivats führt.[5] Diese Verunreinigung ist polarer als das Ausgangsmaterial.

Impurity_Formation cluster_synthesis Syntheseweg cluster_impurities Mögliche Verunreinigungen Ausgangsmaterial Ausgangsmaterial Nitrierung Nitrierung Ausgangsmaterial->Nitrierung HNO3/H2SO4 Produktmischung Produktmischung Nitrierung->Produktmischung Gewünschtes Produkt\n(2-Chlor-3-nitropyrazin) Gewünschtes Produkt (2-Chlor-3-nitropyrazin) Produktmischung->Gewünschtes Produkt\n(2-Chlor-3-nitropyrazin) Hauptkomponente Isomeres Nebenprodukt Isomeres Nebenprodukt Produktmischung->Isomeres Nebenprodukt Nebenreaktion Hydrolyse (H2O) Hydrolyse (H2O) Hydrolyseprodukt\n(2-Hydroxy-Derivat) Hydrolyseprodukt (2-Hydroxy-Derivat) Hydrolyse (H2O)->Hydrolyseprodukt\n(2-Hydroxy-Derivat) Gewünschtes Produkt\n(2-Chlor-3-nitropyrazin)->Hydrolyse (H2O) Unerwünschte Reaktion Purification_Troubleshooting start Start: Rohes Produkt check_tlc DC-Analyse start->check_tlc single_spot Einzelner, sauberer Fleck? check_tlc->single_spot recrystallize Umkristallisation durchführen single_spot->recrystallize Ja column_chrom Säulenchromatographie single_spot->column_chrom Nein (Mehrere Flecken) pure_product Reines Produkt recrystallize->pure_product Erfolg develop_solvent Laufmittelsystem entwickeln (Ziel-Rf ~0.3) column_chrom->develop_solvent check_tailing Peak-Tailing beobachten? develop_solvent->check_tailing add_tea 0.1-1% TEA zum Laufmittel hinzufügen check_tailing->add_tea Ja check_tailing->pure_product Nein, gute Trennung add_tea->pure_product Purification_Choice start Rohes Produkt erhalten tlc_analysis DC-Analyse durchführen start->tlc_analysis check_rf Rf-Werte der Flecken deutlich unterschiedlich? tlc_analysis->check_rf check_solubility Gibt es ein gutes Umkristallisationslösungsmittel? check_rf->check_solubility Ja (ΔRf > 0.2) chromatography Säulenchromatographie ist notwendig check_rf->chromatography Nein (sehr nahe Rf-Werte) recrystallization Umkristallisation ist bevorzugt (einfacher, skalierbarer) check_solubility->recrystallization Ja check_solubility->chromatography Nein

References

Technical Support Center: Synthesis of 2-Chloro-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-nitropyrazine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of the synthesis, enabling you to make informed decisions and adapt protocols to your specific needs.

Section 1: Understanding the Reaction: Synthetic Pathways & Mechanism

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. While several synthetic routes exist, the most common and direct approach is the electrophilic nitration of 2-chloropyrazine. The pyrazine ring is inherently electron-deficient, making it less reactive towards electrophilic substitution than benzene. However, the reaction can be driven to completion under forceful conditions, typically using a mixed acid system of nitric acid and sulfuric acid.

The primary challenge in this synthesis is controlling the regioselectivity. The nitrogen atoms in the pyrazine ring are deactivating, as is the chloro substituent. Nitration can potentially occur at the 3-, 5-, or 6-positions. The formation of the 3-nitro isomer is desired, but the competing 5-nitro isomer is a common byproduct that complicates purification and reduces the yield of the target molecule.[1]

Primary Reaction Mechanism: Electrophilic Nitration

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This ion is then attacked by the electron-rich pi system of the 2-chloropyrazine ring.

Caption: Mechanism of 2-chloropyrazine nitration.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Issue 1: My overall yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is a multifaceted problem that can stem from incomplete reactions, product degradation, side reactions, or mechanical loss during workup.

Possible Causes & Solutions:

  • Inadequate Nitrating Strength: The pyrazine ring is deactivated. If the concentration of the active nitronium ion (NO₂⁺) is too low, the reaction will be slow and incomplete.

    • Action: Ensure you are using concentrated or fuming nitric and sulfuric acids. The molar ratio of H₂SO₄/HNO₃ modulates the acid strength; increasing this ratio can enhance the generation of nitronium ions.[2] Also, ensure all reagents are anhydrous, as water will consume the nitronium ion and reduce the reaction rate.[3]

  • Suboptimal Temperature: Temperature control is critical. Too low a temperature may lead to an impractically slow reaction rate, while excessively high temperatures can promote the formation of byproducts and oxidative degradation.

    • Action: Most procedures recommend maintaining the temperature between 0°C and 40°C during the addition of the substrate to the mixed acid.[4] After the initial addition, the reaction may be allowed to proceed at room temperature or be gently heated to drive it to completion. Monitor the reaction by TLC or HPLC to find the optimal temperature profile for your setup.

  • Product Loss During Workup: The workup typically involves quenching the reaction mixture on ice, followed by neutralization and extraction. This compound has some aqueous solubility, which can lead to significant losses.

    • Action: When quenching, use the minimum amount of ice/water necessary. Instead of neutralizing the entire bulk solution, consider extracting the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) from the acidic aqueous phase first, then washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution). Perform multiple extractions of the aqueous layer to maximize recovery.[3]

Issue 2: My final product is contaminated with a significant amount of an isomer. How can I improve regioselectivity?

The most common isomeric byproduct is 2-chloro-5-nitropyridine. The ratio of 3-nitro to 5-nitro isomers is highly dependent on reaction conditions. Under some conditions, the 5-nitro isomer can even be the major product.[1]

Possible Causes & Solutions:

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable isomer, which may not be the desired product. The activation energy for substitution at different positions can vary.

    • Action: Carefully control the temperature during the addition and reaction phases. Running the reaction at the lower end of the effective temperature range (e.g., 0-10°C) may favor the kinetic product, which is often the desired 3-nitro isomer.

  • Nature of the Nitrating Agent: The choice and concentration of the nitrating agent can influence the product distribution.

    • Action: A standard mixed acid (H₂SO₄/HNO₃) system is most common. Some literature suggests that using a milder nitrating agent or a different acid catalyst could alter the isomer ratio, though this requires significant process development. For pyridine systems, the selectivity can be poor, making optimization of the standard mixed-acid conditions the most practical approach.[1]

Issue 3: I am observing a polar byproduct that I suspect is 2-Hydroxy-3-nitropyrazine. How can I prevent its formation?

This byproduct arises from the hydrolysis of the chloro group at the 2-position. This is a classic nucleophilic aromatic substitution (SNAr) reaction where water acts as the nucleophile. The electron-withdrawing nitro group strongly activates the chloro group for this type of substitution.[3][5]

Possible Causes & Solutions:

  • Presence of Water: This is the most direct cause. Water can be introduced from wet reagents, solvents, glassware, or atmospheric moisture.

    • Action: Use anhydrous grade acids and solvents. Dry all glassware in an oven before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, especially during extended reaction times.[3]

  • Excessive Heat During Workup: Hydrolysis is often accelerated by heat, especially under non-acidic conditions. If the workup involves neutralization with a strong base that generates significant heat, hydrolysis can occur.

    • Action: Conduct all workup steps, especially neutralization, at low temperatures (e.g., in an ice bath). Use a mild base like sodium bicarbonate for neutralization and add it slowly to control the exotherm.

Issue 4: The reaction seems to stall or is very slow, even after several hours. What can I do?

A sluggish reaction points to insufficient activation of the substrate or a low concentration of the electrophile.

Possible Causes & Solutions:

  • Poor Mixing in a Heterogeneous System: If the 2-chloropyrazine does not fully dissolve in the mixed acid, the reaction becomes mass-transfer limited.

    • Action: Ensure vigorous stirring throughout the reaction. In some cases, slightly increasing the volume of sulfuric acid can help improve solubility and maintain a homogenous solution.

  • Insufficient Acid Catalyst: Sulfuric acid is not just a solvent; it's the catalyst that generates the nitronium ion.

    • Action: Verify the concentration and volume of your sulfuric acid. A typical and effective system involves using a significant excess of sulfuric acid relative to nitric acid.[6][7]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable synthetic route to start from? The direct nitration of commercially available 2-chloropyrazine is generally the most straightforward and cost-effective route for producing this compound. Alternative routes, such as the nitration of 2-hydroxypyrazine followed by chlorination with an agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), are also viable but involve an additional step.[8]

  • Q2: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common method. Use a solvent system like ethyl acetate/hexane. The product, this compound, will be more polar than the starting material, 2-chloropyrazine. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC is recommended.

  • Q3: What are the critical safety precautions for this reaction? This reaction involves highly corrosive and oxidizing strong acids.

    • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

    • Fume Hood: Perform the entire reaction and workup in a well-ventilated chemical fume hood.

    • Addition of Reagents: The addition of nitric acid to sulfuric acid, and the addition of the substrate to the mixed acid, are highly exothermic. Add reagents slowly and with external cooling (ice bath) to maintain control of the temperature.

    • Quenching: Quenching the reaction by adding the acid mixture to ice is also highly exothermic. Perform this step slowly and cautiously. Never add water directly to the concentrated acid mixture.

Section 4: Optimized Experimental Protocol

This protocol is a synthesized example based on common procedures and best practices aimed at maximizing yield and purity.

Objective: To synthesize this compound from 2-chloropyrazine.

Materials:

  • 2-Chloropyrazine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 4 equivalents). Cool the flask to 0°C in an ice-salt bath.

  • Slowly add fuming nitric acid (e.g., 1.5 equivalents) dropwise to the sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixed acid at 0°C for 15 minutes.

  • Substrate Addition: Dissolve 2-chloropyrazine (1 equivalent) in a minimum amount of concentrated sulfuric acid. Add this solution dropwise to the nitrating mixture, maintaining the internal temperature between 0°C and 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate may form.

  • Extraction: Transfer the cold aqueous slurry to a separatory funnel. Extract the mixture three times with dichloromethane.

  • Washing: Combine the organic extracts and wash them sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound as a solid.

Section 5: Data Summary Table

ParameterEffect on YieldEffect on PurityRecommendation
Temperature Increases rate, but too high can cause degradation.High temps can increase isomer formation and hydrolysis.Maintain 0-10°C during addition, then room temp.[4]
H₂SO₄/HNO₃ Ratio Higher ratio increases nitronium ion concentration.Can affect isomer ratio; needs optimization.Start with a 3:1 to 4:1 volumetric ratio.
Water Content Decreases yield by consuming nitronium ion.Promotes formation of 2-hydroxy byproduct.Use anhydrous reagents and an inert atmosphere.[3]
Reaction Time Must be sufficient for completion.Excessive time can lead to side product formation.Monitor by TLC/HPLC to determine endpoint.
Mixing Poor mixing leads to an incomplete reaction.N/AUse vigorous, efficient stirring.

Section 6: Visual Troubleshooting Workflow

This diagram provides a logical path for diagnosing and resolving common issues during the synthesis.

Caption: A logical workflow for troubleshooting common synthesis problems.

References

Technical Support Center: Troubleshooting the Suzuki Coupling of 2-Chloro-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki coupling reactions involving 2-chloro-3-nitropyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1] However, each substrate presents unique challenges. This compound is an electron-deficient heteroaryl chloride. While the strong electron-withdrawing nitro group activates the C-Cl bond towards the critical oxidative addition step, the pyrazine nitrogens and the nitro group itself can introduce complications.[2][3] This guide addresses the most common issues encountered in this specific coupling.

Troubleshooting Guide: Common Issues & Solutions

This section is dedicated to direct, problem-solving advice for when your reaction is not performing as expected.

Question 1: My reaction shows no conversion, or the yield is extremely low. What are the primary factors to investigate?

Answer:

Low or no conversion in the Suzuki coupling of this compound typically points to one of three areas: the catalyst system, the reaction conditions, or the integrity of your reagents.

1. Inactive Catalyst System: this compound, being a heteroaryl chloride, requires a highly active palladium catalyst for efficient oxidative addition.[3] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4]

  • Expert Insight: The rate-limiting step for many aryl chlorides is the initial oxidative addition of the C-Cl bond to the Pd(0) center. The electron-deficient nature of the pyrazine ring helps, but the chloride bond is inherently strong. You need a catalyst system that is both electron-rich and sterically bulky to facilitate this step.

  • Recommended Action:

    • Ligand Choice: Switch to bulky, electron-rich monophosphine ligands such as SPhos , XPhos , or other dialkylbiaryl phosphines.[5] N-Heterocyclic Carbene (NHC) ligands are also excellent choices for activating challenging chlorides.[6]

    • Palladium Precatalyst: Use a reliable Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ that is readily reduced in situ.

2. Suboptimal Reaction Conditions:

  • Temperature: Are you heating the reaction sufficiently? Chlorides often require higher temperatures (80-120 °C) than the corresponding bromides or iodides.[6]

  • Base: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step.[7][8] For this substrate, a moderately strong base is often optimal.

    • Recommended Bases: Potassium phosphate (K₃PO₄) is an excellent and often superior choice for challenging couplings.[5] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also effective.[6] Avoid overly strong bases like alkoxides if you observe decomposition.

  • Solvent: The solvent must be appropriate for the temperature and solubilize all components. Anhydrous, degassed solvents are critical.

    • Recommended Solvents: 1,4-Dioxane, Toluene, or DMF are common choices.[1][9] A small amount of water is often required, especially with inorganic bases, to facilitate the reaction.[6]

3. Reagent Quality:

  • Boronic Acid/Ester Integrity: Boronic acids are prone to decomposition via protodeboronation, especially heteroaryl boronic acids.[1][10] They can also form unreactive cyclic anhydride trimers (boroxines).

    • Verification: Check the purity of your boronic acid by NMR. Consider using a freshly opened bottle or purifying it before use. Alternatively, using a more stable boronic ester, like a pinacol ester (Bpin), can circumvent this issue.[10][11]

  • Solvent and Atmosphere: Ensure your solvents are anhydrous and that the reaction is rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4]

Question 2: I am observing a significant amount of a byproduct with a mass corresponding to 3-nitropyrazine. What is happening and how can I prevent it?

Answer:

This byproduct is 3-nitropyrazine, resulting from a common side reaction known as dehalogenation (or hydrodehalogenation).[6] In this process, the chlorine atom is replaced by a hydrogen atom.

Causality: Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle.[1] This can happen if the palladium complex reacts with sources of hydride, such as amine bases, alcohol solvents, or even trace water.[6] This Pd-H species can then undergo reductive elimination with the pyrazine ring to yield the dehalogenated product. Electron-deficient heteroaryl halides are particularly susceptible to this side reaction.[6]

Troubleshooting Dehalogenation:

  • Ligand Selection: Employ bulky ligands (e.g., SPhos, XPhos) that create a sterically hindered environment around the palladium center, which can disfavor the pathways leading to hydride formation.

  • Base Optimization: Avoid amine bases. Use inorganic bases like K₃PO₄ or Cs₂CO₃.[6] Ensure the base is of high purity.

  • Solvent Choice: Avoid alcohol-based solvents. If using a solvent like THF, ensure it is free of peroxides. Toluene or dioxane are generally safer choices.

  • Inert Atmosphere: Meticulous degassing and maintaining a strict inert atmosphere (Argon or Nitrogen) is crucial to prevent oxidative processes that can contribute to catalyst decomposition and side reactions.

Question 3: My desired product is formed, but it's contaminated with a biaryl byproduct derived from the boronic acid. How do I suppress this homocoupling?

Answer:

The formation of a biaryl byproduct from your boronic acid is due to homocoupling . This side reaction is often promoted by the presence of oxygen or incompletely reduced Pd(II) species.[4][12]

Minimizing Homocoupling:

  • Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from your reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[6]

  • Control Boronic Acid Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents), but avoid a large excess, which can increase the statistical probability of homocoupling.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be cleaner than using a Pd(II) source that requires in-situ reduction, which may not be perfectly efficient.

  • Slow Addition: In some cases, slow addition of the boronic acid can help maintain a low instantaneous concentration, thereby disfavoring the homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

For initial screening, a catalyst loading of 1-2 mol% of the palladium precatalyst and a 1:2 ratio of Pd:Ligand (for monodentate ligands) is a good starting point. For optimization and scale-up, you can often reduce this to <1 mol%.

Q2: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

While boronic acids are common, they can be unstable.[13] Boronic esters, particularly pinacol esters (Bpin), are generally more robust, less prone to protodeboronation, and have a longer shelf life.[10][11] If you are having issues with boronic acid decomposition, switching to the corresponding ester is a highly recommended strategy.

Q3: The nitro group on my starting material is sensitive. Could it be reacting?

While the C-NO₂ bond is generally stable under Suzuki conditions, highly active catalyst systems can sometimes lead to side reactions involving nitroarenes.[14][15] If you suspect this is an issue (e.g., observing complex byproduct mixtures), you may need to screen for milder conditions, such as lower temperatures or different catalyst/ligand combinations. However, for most standard Suzuki protocols, the C-Cl bond is significantly more reactive.

Q4: My reaction mixture is turning black. Is this normal?

Yes, it is very common for the reaction mixture to turn dark brown or black. This is often indicative of the formation of palladium black (colloidal Pd(0)), which can be a result of catalyst decomposition.[12] While some formation is often tolerated, excessive precipitation can lead to a loss of catalytic activity. If the reaction stalls and a large amount of black precipitate is observed, it may indicate that the ligand is not effectively stabilizing the palladium catalyst under the reaction conditions.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Screening
ComponentRecommendationRationale
Aryl Halide This compound (1.0 eq)Substrate
Boronic Acid/Ester Arylboronic Acid or Ester (1.2 eq)Coupling partner; slight excess improves conversion.
Palladium Precatalyst Pd₂(dba)₃ (1 mol%) or Pd(OAc)₂ (2 mol%)Reliable sources of catalytically active palladium.
Ligand SPhos (2.2 mol%) or XPhos (2.2 mol%)Bulky, electron-rich ligand to promote oxidative addition of the chloride.[5]
Base K₃PO₄ (2.0 eq)Strong, non-nucleophilic base effective for challenging couplings.[5]
Solvent System 1,4-Dioxane / H₂O (10:1)Aprotic solvent with a small amount of water to aid base solubility and transmetalation.[6]
Temperature 100 °CSufficient thermal energy is typically required for aryl chlorides.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.
General Experimental Protocol
  • To an oven-dried reaction vial, add this compound, the arylboronic acid, K₃PO₄, the palladium precatalyst, and the phosphine ligand.

  • Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction you are troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L₂) (Pyrazinyl-Pd Complex) Pd0:e->ArPdX:w Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L₂) (Diaryl-Pd Complex) ArPdX:e->ArPdAr:w Ar'-B(OH)₂ Transmetalation Transmetalation ArPdAr:s->Pd0:s Product Ar-Ar' (Coupled Product) ArPdAr:n->Product:w RedElim Reductive Elimination ArylHalide Ar-X (this compound) BoronicAcid Ar'-B(OH)₂ + Base

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Flowchart for Low Yield

This flowchart provides a logical path to diagnose issues with your reaction.

Troubleshooting_Flowchart Start Low or No Yield CheckCatalyst Is the catalyst system active enough for Ar-Cl? Start->CheckCatalyst CheckConditions Are reaction conditions (Temp, Base, Solvent) optimal? CheckCatalyst->CheckConditions Yes ActionCatalyst Switch to bulky, electron-rich ligand (e.g., SPhos) & a reliable Pd source. CheckCatalyst->ActionCatalyst No CheckReagents Are reagents (Boronic Acid, Solvents) high quality? CheckConditions->CheckReagents Yes ActionConditions Increase temperature (100-120°C). Use K₃PO₄ or Cs₂CO₃. Ensure rigorous degassing. CheckConditions->ActionConditions No CheckReagents->Start Yes, still failing. Re-evaluate. ActionReagents Use fresh/purified boronic acid or switch to a boronic ester. Use anhydrous solvents. CheckReagents->ActionReagents No Success Reaction Successful ActionCatalyst->Success ActionConditions->Success ActionReagents->Success

Caption: A step-by-step guide to diagnosing low-yield reactions.

References

Byproduct formation in the nitration of 2-chloropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nitration of 2-chloropyrazine. This resource is designed for researchers, chemists, and process development professionals who are utilizing this important transformation in their synthetic workflows. The nitration of halogenated pyrazines is a critical step in the synthesis of many pharmaceutical intermediates and agrochemicals. However, the reaction is often accompanied by challenges related to regioselectivity, byproduct formation, and process control.

This guide provides in-depth, experience-driven answers to frequently asked questions and offers robust troubleshooting protocols to help you navigate common experimental hurdles. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of 2-chloropyrazine?

The nitration of 2-chloropyrazine via electrophilic aromatic substitution (SEAr) typically yields a mixture of two primary mono-nitro isomers: 2-chloro-3-nitropyrazine and 2-chloro-5-nitropyrazine . The pyrazine ring is inherently electron-deficient, making nitration challenging. The directing effects of the ring nitrogens and the chloro substituent determine the position of the incoming nitro group. The reaction is typically performed with a mixed acid system, such as nitric acid in concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1]

Q2: What is the underlying mechanism for the formation of multiple isomers?

The formation of 3-nitro and 5-nitro isomers is a direct consequence of the electronics of the 2-chloropyrazine ring. The two ring nitrogens are electron-withdrawing and deactivating, as is the chlorine atom. Electrophilic attack is directed to the positions least deactivated, which are C-3, C-5, and C-6.

  • Attack at C-3 and C-5: Attack at these positions allows for the positive charge in the sigma complex (the reaction intermediate) to be delocalized without placing it on the carbon atom bearing the electronegative chlorine, which is energetically more favorable.

  • Attack at C-6: Attack at C-6 is also possible, but often sterically hindered and electronically less favored compared to the C-3/C-5 positions.

The precise ratio of 3-nitro to 5-nitro isomers is highly dependent on reaction conditions such as temperature and the specific nitrating agent used.

Q3: What are the most common byproducts other than constitutional isomers?

Beyond the formation of regioisomers, several other byproducts can arise, complicating purification and reducing yield. Understanding these is the first step toward prevention.

Byproduct ClassSpecific ExamplesProbable Cause
Over-nitration Products 2-chloro-3,5-dinitropyrazineExcess nitrating agent, prolonged reaction time, or high temperature.[2]
Hydrolysis Products 2-hydroxy-3-nitropyrazine, 2-hydroxy-5-nitropyrazinePresence of excess water in the reaction or, more commonly, during aqueous work-up (quenching), especially at elevated temperatures.
Oxidative Degradation Char, tar, release of brown NO₂ gasReaction temperature too high, "hot spots" due to poor mixing, or overly aggressive nitrating conditions.[3][4]
Nitrosation Products Nitroso-pyrazinesIncomplete formation of the nitronium ion, potentially due to insufficient sulfuric acid concentration.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the nitration of 2-chloropyrazine. Each answer provides a diagnosis of the probable cause and a detailed, actionable solution.

Issue 1: My yield is low, and the product is predominantly the undesired 2-chloro-5-nitropyrazine isomer.
  • Probable Cause: The reaction conditions are favoring the thermodynamically more stable, but often less desired, 5-nitro isomer. Regioselectivity in heterocyclic nitration is a delicate balance of kinetic and thermodynamic control. Higher temperatures often favor the formation of the thermodynamically preferred product.

  • Solution & Scientific Rationale:

    • Lower the Reaction Temperature: Perform the reaction at a strictly controlled low temperature (e.g., 0 to 5 °C). The initial addition of 2-chloropyrazine to the mixed acid should be done portion-wise or via slow dropwise addition to an actively cooled reactor to maintain this temperature. This favors the kinetically controlled pathway, which may yield a higher proportion of the 3-nitro isomer.

    • Optimize Acid Composition: The composition of the mixed acid is critical. The ratio of sulfuric acid to nitric acid modulates the concentration of the active nitronium ion.[2] A higher concentration of sulfuric acid can increase the reaction rate but may also promote side reactions if not thermally controlled. Start with established conditions (e.g., 2-4 equivalents of H₂SO₄ to HNO₃) and adjust systematically.

    • Consider Alternative Nitrating Agents: For challenging substrates, milder nitrating agents can offer better selectivity. Reagents like nitronium tetrafluoroborate (NO₂BF₄) or acetyl nitrate can sometimes provide different isomer distributions compared to standard mixed acid.[5]

Issue 2: The reaction mixture turned dark brown or black, and I isolated very little product (significant decomposition).
  • Probable Cause: This indicates severe oxidative side reactions and substrate/product decomposition. This is a common issue in nitrations, which are highly exothermic.[6] The primary culprits are poor temperature control and inefficient mixing.

  • Solution & Scientific Rationale:

    • Improve Thermal Management:

      • Ensure your reaction vessel is immersed in an efficient cooling bath (e.g., ice/salt or a cryo-cooler).

      • Add the substrate to the cold mixed acid, not the other way around. This ensures the exothermic heat of mixing and reaction is immediately absorbed by the bulk cooled liquid.

      • The addition must be slow and controlled to prevent any rapid temperature spike.

    • Enhance Agitation: Use vigorous mechanical stirring. Inefficient stirring creates localized "hot spots" where the temperature is much higher than the bulk, leading to rapid decomposition.[7] This is especially critical during the initial addition of the substrate.

    • Check Starting Material Purity: Impurities in the 2-chloropyrazine starting material can sometimes catalyze decomposition pathways. Ensure its purity by distillation or other appropriate methods before use.

Diagram: Troubleshooting Workflow for Poor Nitration Outcomes A logical guide to diagnosing common issues.

G start Problem: Low Yield or Impure Product q1 What is the main issue? start->q1 issue1 Incorrect Isomer Ratio q1->issue1 Selectivity issue2 Decomposition / Charring q1->issue2 Degradation issue3 Byproducts Observed (e.g., Dinitro, Hydroxy) q1->issue3 Purity cause1 Probable Cause: Thermodynamic Control Favored issue1->cause1 cause2 Probable Cause: Poor Thermal Control or Inefficient Mixing issue2->cause2 cause3 Probable Cause: Aggressive Conditions or Improper Work-up issue3->cause3 sol1 Solution: - Lower Reaction Temp (0-5 °C) - Optimize Acid Ratio cause1->sol1 sol2 Solution: - Improve Cooling & Agitation - Slow Substrate Addition cause2->sol2 sol3 Solution: - Reduce HNO3 Stoichiometry - Control Reaction Time - Quench at Low Temp cause3->sol3

Issue 3: I am observing a byproduct that appears to be a hydroxypyrazine derivative.

  • Probable Cause: The chloro group on the pyrazine ring has been displaced by a hydroxyl group. While 2-chloropyrazine is relatively stable, nucleophilic aromatic substitution (SNAr) can occur under certain conditions. This is almost always a result of an improper work-up procedure.[8]

  • Solution & Scientific Rationale:

    • Controlled Quenching: The work-up of a nitration reaction involves quenching the strong acid mixture, typically by pouring it onto a large excess of crushed ice. This step must be performed slowly and with vigorous stirring. Dumping the reaction mixture too quickly into a small amount of ice can cause a significant temperature increase as the acid is diluted, promoting hydrolysis of the chloro-substituent.

    • Maintain Low Temperatures During Neutralization: After quenching, the acidic solution is typically neutralized to allow for extraction of the organic product. This neutralization step should also be performed at low temperatures (keep the flask in an ice bath) by slowly adding a base (e.g., cold aqueous NaOH or NaHCO₃). High local pH and high temperatures during neutralization can facilitate the SNAr reaction.

    • Prompt Extraction: Once neutralized, extract the product immediately into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove it from the aqueous environment where hydrolysis can occur.

Protocol: Optimized Nitration of 2-Chloropyrazine

This protocol provides a robust starting point designed to minimize byproduct formation. As a self-validating system, it includes in-process checks.

Diagram: Experimental Workflow Step-by-step process from setup to product isolation.

Methodology:

  • Preparation of Mixed Acid: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 4.0 equiv.). Cool the flask in an ice/salt bath to 0 °C. With vigorous stirring, add fuming nitric acid (90%, 1.1 equiv.) dropwise, ensuring the internal temperature does not exceed 10 °C. Once the addition is complete, cool the resulting mixed acid back to 0-5 °C.

  • Substrate Addition: Dissolve 2-chloropyrazine (1.0 equiv.) in a minimal amount of concentrated sulfuric acid. Add this solution dropwise to the cold, stirred mixed acid via the dropping funnel over 30-60 minutes. Critically, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C. Monitor the reaction progress by taking small aliquots, quenching them in ice water, neutralizing, extracting, and analyzing by TLC or LCMS. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and water (at least 10x the volume of the reaction mixture).

    • Slowly and carefully pour the cold reaction mixture into the beaker of ice. Monitor the temperature of the quench beaker to ensure it remains below 15 °C.

    • Once the quench is complete, place the beaker in an ice bath and slowly neutralize the acidic solution by adding cold 20% aqueous sodium hydroxide or saturated sodium bicarbonate solution until the pH is ~7-8.

  • Isolation and Purification:

    • Transfer the neutralized slurry to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the isomers and remove other impurities.

References

Improving the regioselectivity of reactions with 2-Chloro-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-3-nitropyrazine

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for improving the regioselectivity of reactions involving this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions to help you navigate your experiments with confidence and precision.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Fundamentals of Reactivity

Q1: What determines the regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound?

A1: The regioselectivity is overwhelmingly dictated by the powerful electronic effects of the substituents on the pyrazine ring. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves two key steps: nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group.[1][2]

Here's a breakdown of the controlling factors:

  • Electron-Withdrawing Groups (EWGs): The pyrazine ring itself is electron-deficient due to the presence of two nitrogen atoms.[3][4] The addition of a strongly electron-withdrawing nitro (-NO₂) group further depletes the ring of electron density, making it highly susceptible to attack by nucleophiles.[1][5]

  • Positional Activation: The SNAr reaction is fastest when EWGs are positioned ortho or para to the leaving group (in this case, the chloro group). This is because these positions allow the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing substituent through resonance, thus stabilizing the intermediate.[5][6] In this compound, the nitro group is ortho to the chlorine, providing potent activation for substitution at the C2 position.

The mechanism below illustrates how the negative charge is stabilized by the adjacent nitro group, making the attack at C2 the most favorable pathway.

Caption: SNAr mechanism showing nucleophilic attack and resonance stabilization.

Section 2: Troubleshooting and Reaction Optimization

Q2: I'm observing poor conversion in my reaction. How can I drive it to completion?

A2: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.

  • Reagent Purity: Ensure the this compound is pure and the nucleophile has not degraded. Moisture can be particularly detrimental if your nucleophile is basic (e.g., an amine), as it can react with the base.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the charged Meisenheimer intermediate, accelerating the reaction.

  • Temperature: SNAr reactions are often kinetically controlled. If the reaction is sluggish at room temperature, gradually increasing the heat (e.g., to 50-80 °C) will typically increase the reaction rate. Monitor by TLC to avoid decomposition.

  • Base Stoichiometry: When using nucleophiles like amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is required to scavenge the HCl generated. Ensure at least one equivalent of base is used, and for less reactive systems, using 2-3 equivalents can be beneficial.

Q3: My main product is the desired C2-substituted pyrazine, but I'm also seeing a significant side product. What could it be and how do I minimize it?

A3: While C2 substitution is electronically favored, side reactions can occur. The most likely culprit is substitution of the nitro group or reaction with the solvent.

  • Nitro Group Displacement: While chlorine is a better leaving group, highly nucleophilic and soft nucleophiles (like thiols) can sometimes displace the nitro group, especially at elevated temperatures.[7] If you suspect this, try running the reaction at a lower temperature for a longer period.

  • Steric Hindrance: Very bulky nucleophiles may face steric hindrance from the adjacent nitro group. While the electronic activation at C2 is strong, extreme steric clash could potentially lead to alternative reaction pathways, though this is less common.

  • Reaction with Solvent/Base: In some cases, the solvent (e.g., hydrolysis with residual water in DMSO) or base can act as a competing nucleophile. Ensure your solvent is anhydrous and your base is non-nucleophilic.

The following flowchart provides a systematic approach to troubleshooting poor regioselectivity.

Troubleshooting_Workflow start Low Regioselectivity Observed check_temp Is Reaction Temperature > 80°C? start->check_temp lower_temp Action: Lower temperature to 25-50°C and increase reaction time. check_temp->lower_temp Yes check_nuc Is the Nucleophile 'soft' (e.g., Thiolate)? check_temp->check_nuc No lower_temp->check_nuc consider_nuc Possible NO2 displacement. Confirm structure via NMR/MS. check_nuc->consider_nuc Yes check_solvent Is the solvent appropriate? (e.g., polar aprotic) check_nuc->check_solvent No consider_nuc->check_solvent solvent_action Action: Switch to a different polar aprotic solvent (e.g., DMF, NMP, Acetonitrile). Ensure it is anhydrous. check_solvent->solvent_action No / Unsure check_base Is the base appropriate and in correct stoichiometry? check_solvent->check_base Yes solvent_action->check_base base_action Action: Use a non-nucleophilic base (DIPEA, K2CO3). Use 1.5-2 eq. check_base->base_action No / Unsure end Improved Selectivity check_base->end Yes base_action->end

Caption: Troubleshooting workflow for improving reaction regioselectivity.

Q4: How do reaction conditions affect the outcome? Can I tune them for better results?

A4: Absolutely. Reaction conditions are critical levers for controlling both rate and selectivity. The table below summarizes key parameters and their general effects.

ParameterGeneral GuidelineRationale
Solvent Polar aprotic (DMF, DMSO, NMP, Acetonitrile)Stabilizes the charged Meisenheimer intermediate, accelerating the rate-limiting step.[2]
Temperature Start at RT, then increase to 50-100 °C if neededHigher temperatures increase reaction rates but may decrease selectivity by enabling alternative, higher-energy pathways.
Nucleophile Harder, less bulky nucleophiles (e.g., primary amines) react cleanly.The reaction is primarily under electronic control, which strongly favors C2. Steric hindrance is usually a secondary factor.
Base Non-nucleophilic (K₂CO₃, Cs₂CO₃, DIPEA)Prevents the base from competing with the primary nucleophile. Carbonate bases are often effective and easy to remove.
Concentration 0.1 M - 0.5 MStandard concentrations are usually effective. Highly dilute conditions may slow the reaction, while highly concentrated conditions can lead to solubility issues or exotherms.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a reliable starting point for the reaction of this compound with a generic secondary amine, such as piperidine.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (to make a 0.2 M solution)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound and potassium carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension for 5 minutes under a nitrogen atmosphere.

  • Nucleophile Addition: Add the piperidine dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-(piperidin-1-yl)-3-nitropyrazine.

References

Column chromatography techniques for purifying 2-Chloro-3-nitropyrazine products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-3-nitropyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding the column chromatography of this important synthetic intermediate. Our goal is to empower you with the knowledge to overcome common purification challenges, ensuring high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: For most applications involving this compound, standard silica gel (60 Å, 40-63 µm particle size) is the primary choice for flash column chromatography. Its polarity is well-suited for separating the target compound from less polar starting materials or non-polar byproducts. However, this compound's nitro and pyrazine groups make it susceptible to interaction with the acidic surface of silica. If you observe product degradation or significant tailing, consider using deactivated silica gel or alumina (neutral or basic).[1] For high-resolution separations, reverse-phase C18-bonded silica is an excellent alternative in HPLC systems.[2]

Q2: How do I select an appropriate mobile phase (eluent)?

A2: The choice of mobile phase is critical and should always be determined by preliminary Thin Layer Chromatography (TLC) analysis. A good starting point is a non-polar/polar solvent system like Hexane/Ethyl Acetate.[2]

  • For Normal-Phase (Silica Gel): Aim for an Rf value of 0.25-0.35 for your target compound on the TLC plate.

    • Start with a low polarity mixture (e.g., 90:10 Hexane:Ethyl Acetate).

    • Gradually increase the proportion of the polar solvent (Ethyl Acetate) to achieve the desired Rf.

    • Other solvents like Dichloromethane (DCM) or Toluene can be substituted for Hexane.

  • For Reverse-Phase (C18): A mixture of Acetonitrile (MeCN) and water, often with a modifier like formic acid, is common.[3][4]

Q3: My compound appears as a yellow band on the column, but I'm getting low recovery. Why?

A3: This is a common issue. Several factors could be at play:

  • Irreversible Adsorption: The compound might be strongly, and sometimes irreversibly, binding to the acidic sites on the silica gel.

  • Degradation: The compound may be unstable on silica and decomposing during the purification process.[1]

  • High Solubility in Eluent: If the eluent is too polar, the compound may move too quickly and elute in a very large, dilute volume, making it difficult to detect.[1]

  • Product Loss During Workup: this compound may have some aqueous solubility. During liquid-liquid extraction steps, ensure the aqueous layer is thoroughly back-extracted to recover all the product.[5]

Q4: What are the primary safety concerns when handling this compound?

A4: Based on data for the closely related compound 2-Chloro-3-nitropyridine, this compound should be handled with care. It is expected to be toxic if swallowed and cause skin and serious eye irritation.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[6][9]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhaling dust or vapors.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[10][11]

Troubleshooting Guide

This section addresses specific problems encountered during the column chromatography of this compound and provides a systematic approach to resolving them.

Problem 1: Poor Separation of Product from Impurities

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Mixed fractions containing both the product and impurities.

  • Broad peaks leading to poor resolution.

Workflow for Troubleshooting Poor Separation

G start Problem: Poor Separation check_tlc Re-evaluate TLC: Is ΔRf > 0.2? start->check_tlc optimize_solvent Optimize Solvent System (Try different solvent ratios or add a third solvent like DCM) check_tlc->optimize_solvent No check_loading Review Loading Technique: Was the sample loaded in a minimal volume of solvent? check_tlc->check_loading Yes sub_no No sub_yes Yes optimize_solvent->check_tlc dry_load Use Dry Loading Technique (Adsorb sample onto silica first) check_loading->dry_load No check_column Assess Column Packing: Are there cracks or channels? check_loading->check_column Yes dry_load->check_column repack_column Repack Column Carefully (Use slurry method) check_column->repack_column No gradient_elution Implement Gradient Elution (Start with low polarity, slowly increase) check_column->gradient_elution Yes end Resolution Improved repack_column->end gradient_elution->end

Caption: Decision tree for troubleshooting poor separation.

Detailed Solutions:

Potential Cause Explanation & Solution
Inappropriate Solvent System The polarity of the eluent is not optimized to differentiate between the compound of interest and impurities. Solution: Re-develop the solvent system using TLC. Test various solvent combinations (e.g., Hexane/DCM, Toluene/Ethyl Acetate) to maximize the difference in Rf values (ΔRf) between your product and the impurities.
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity.[12] Solution: Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the sample mass should be about 1-5% of the silica gel mass.
Poor Sample Loading The sample was loaded in too large a volume of solvent or a solvent stronger than the mobile phase, causing the band to spread.[13] Solution: Dissolve the sample in the minimum amount of mobile phase. If solubility is an issue, use a slightly more polar solvent, but keep the volume minimal. For poorly soluble samples, dry loading is highly recommended: dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[13]
Improperly Packed Column Channels or cracks in the stationary phase create pathways for the sample to travel through without proper interaction, leading to poor separation. Solution: Ensure the column is packed uniformly using a slurry method. Gently tap the column during packing to settle the silica and eliminate air pockets. Run solvent through the column before loading the sample to ensure it is well-compacted.
Problem 2: Product Tailing or Streaking on the Column

Symptoms:

  • The product band on the column is elongated, with a "tail" that lags behind.

  • Fractions are never completely clean; the product is detected across a large number of fractions.

Workflow for Troubleshooting Peak Tailing

G start Problem: Peak Tailing check_stability Test Compound Stability on TLC Plate (2D TLC or spot & wait) start->check_stability deactivate_silica Deactivate Silica Gel (Add 1% Triethylamine to eluent) or Use Alumina check_stability->deactivate_silica Degradation Observed check_concentration Is the Sample Concentration Too High? check_stability->check_concentration Compound is Stable degrades Degradation Observed stable Compound is Stable end Symmetrical Peak Shape deactivate_silica->end dilute_sample Dilute Sample Before Loading or Reduce Loading Amount check_concentration->dilute_sample Yes increase_polarity Increase Eluent Polarity (Use Gradient Elution) check_concentration->increase_polarity No dilute_sample->end increase_polarity->end

Caption: Logic flow for addressing peak tailing issues.

Detailed Solutions:

Potential Cause Explanation & Solution
Strong Analyte-Silica Interaction The basic nitrogen atoms in the pyrazine ring and the polar nitro group can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This causes some molecules to "stick" and elute slowly, resulting in tailing.[14] Solution: Deactivate the silica gel. Add a small amount (0.5-1%) of a modifying base like triethylamine (Et₃N) or pyridine to your mobile phase. This will cap the acidic sites and lead to more symmetrical peaks. Alternatively, switch to a neutral or basic stationary phase like alumina.
Product Decomposition The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[1] A common byproduct for chloro-substituted pyridines and pyrazines is the corresponding hydroxy- compound from hydrolysis.[5] Solution: Perform a stability test. Spot your compound on a TLC plate, wait 30-60 minutes, and then develop it. If a new, more polar spot appears, your compound is likely degrading. Use the deactivation methods described above or minimize the time the compound spends on the column by using slightly higher pressure or a steeper solvent gradient.
Eluent Polarity Too Low The mobile phase is not strong enough to efficiently move the compound down the column, leading to a drawn-out elution profile. Solution: Once the impurities have eluted, you can increase the polarity of the mobile phase (a "step gradient") to quickly flush the desired product off the column in a sharper band.[1]

Experimental Protocols

Protocol 1: Preliminary TLC Analysis
  • Dissolve a small amount of your crude this compound product in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 7:3).

  • Using a capillary tube, spot the dissolved crude product onto the baseline of each TLC plate.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp (254 nm).

  • Select the solvent system that provides an Rf of ~0.3 for the target compound and gives the best separation from all visible impurities.

Protocol 2: Step-by-Step Slurry Packing and Running a Flash Column
  • Preparation: Place a small plug of glass wool at the bottom of the column and add a thin layer of sand.

  • Make the Slurry: In a beaker, mix the required amount of silica gel with your initial, low-polarity mobile phase until a consistent, pourable slurry is formed.

  • Pack the Column: Pour the slurry into the column. Use a funnel to avoid spillage. Open the stopcock to drain the solvent while continuously tapping the side of the column to ensure even packing.

  • Equilibrate: Once all the silica has settled, add more mobile phase and run it through the column until the packed bed is stable and no air pockets remain. Drain the solvent until it is just level with the top of the silica bed.

  • Load the Sample: Dissolve the crude product in the absolute minimum volume of solvent. Carefully add this solution to the top of the silica bed using a pipette.

  • Elute: Open the stopcock and allow the sample to absorb onto the silica. Carefully add a protective layer of sand on top of the silica bed. Fill the column with the mobile phase.

  • Run the Column: Apply pressure (if using flash chromatography) and begin collecting fractions. Monitor the elution process using TLC to identify which fractions contain your purified product.

References

Managing exothermic reactions in the synthesis of 2-Chloro-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloro-3-nitropyrazine is a critical step in the development of various pharmaceutical compounds. However, the nitration of 2-chloropyrazine is a highly exothermic reaction that requires careful management to ensure safety, optimize yield, and maintain product purity. This technical support guide provides troubleshooting advice and answers to frequently asked questions to assist you in navigating the challenges of this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Rapid and Uncontrolled Temperature Increase During Nitrating Agent Addition

Question: My reaction temperature is rising too quickly, even with an ice bath. What's happening and how can I control it?

Answer: A rapid temperature increase, or "exotherm," during the addition of the nitrating agent is a sign of a reaction proceeding too quickly, which can lead to a dangerous thermal runaway.[1] This is often caused by several factors:

  • Causality: The nitration of aromatic compounds is an inherently exothermic process.[2] The rate of this reaction is highly sensitive to the concentration of reactants and the temperature. Inefficient heat removal or too rapid addition of the nitrating agent can lead to a self-accelerating cycle of heat generation.

  • Solutions:

    • Reduce Addition Rate: The most immediate action is to slow down the rate at which the nitrating agent is added. This allows the cooling system to dissipate the generated heat effectively.

    • Improve Cooling Efficiency: Ensure your cooling bath has sufficient capacity and is in good contact with the reaction vessel. For temperatures below 0°C, an ice-salt or dry ice/acetone bath is more effective than a simple ice-water bath.[3]

    • Ensure Proper Agitation: Inadequate stirring can create localized "hot spots" where the concentration of reactants is high, leading to a localized runaway that can propagate.[3] Use a properly sized stir bar or overhead stirrer to ensure the reaction mixture is homogeneous.

    • Pre-cool Reactants: Ensure both the 2-chloropyrazine solution and the nitrating mixture are thoroughly cooled to the target temperature before beginning the addition.

Issue 2: Low Yield of this compound

Question: After workup, my yield of the desired product is significantly lower than expected. What are the potential causes?

Answer: Low yields can stem from incomplete reaction, product degradation, or loss during workup.[3]

  • Causality & Solutions:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed before quenching the reaction.[4]

    • Suboptimal Temperature: While high temperatures are a safety concern, a temperature that is too low can significantly slow down the reaction rate, leading to an incomplete reaction within a practical timeframe. Carefully controlled, slightly elevated temperatures may be necessary, but must be approached with extreme caution.

    • Improper Quenching: The quenching process, where the reaction mixture is added to ice-water, is also exothermic.[4] Adding the reaction mixture too quickly to the ice-water can cause localized heating, leading to product degradation. The addition should be slow and with vigorous stirring.

    • Product Solubility: If the product does not precipitate upon quenching, it may be soluble in the acidic aqueous mixture. In this case, a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane is necessary to recover the product.[4]

Issue 3: Formation of Significant Side Products

Question: My final product is contaminated with significant amounts of what I suspect are dinitro- or other side products. How can I improve the selectivity?

Answer: The formation of byproducts in nitration reactions is often related to the reaction conditions being too harsh.[3]

  • Causality & Solutions:

    • Over-nitration: The desired product, this compound, can undergo a second nitration if the reaction conditions are too forcing (e.g., high temperature, excess nitrating agent).

      • Temperature Control: Higher reaction temperatures favor the formation of polynitrated products. Maintaining a consistently low temperature is crucial for selectivity.[3]

      • Stoichiometry: Use a minimal excess of the nitrating agent to reduce the likelihood of multiple nitrations.[3]

    • Oxidation: Nitric acid is a strong oxidizing agent, and at higher temperatures, it can oxidize the starting material or the product, leading to the formation of colored byproducts and tars.[3]

    • Isomer Formation: While the primary product is this compound, other isomers can also be formed. Purification by column chromatography or recrystallization is often necessary to isolate the desired isomer.[4]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What is the role of sulfuric acid in this nitration?

A1: Concentrated sulfuric acid serves two critical roles in aromatic nitration. Firstly, it acts as a catalyst by protonating nitric acid, which leads to the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[3][5] Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down or stop the reaction.

Q2: What are the key safety precautions I should take when performing this synthesis?

A2: Given the highly exothermic nature of nitration, safety is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.

  • Controlled Addition: Add the nitrating agent slowly and in a controlled manner, while closely monitoring the internal temperature of the reaction.

  • Emergency Preparedness: Have a base bath (e.g., sodium bicarbonate solution) readily available to neutralize any acid spills. Ensure a safety shower and eyewash station are accessible.

  • Scale-up Caution: Be extremely cautious when scaling up the reaction. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (2-chloropyrazine) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. This allows you to determine the optimal time to quench the reaction, preventing the formation of side products from over-reaction.[4]

Q4: What is the best way to purify the crude this compound?

A4: The purification strategy depends on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system can be an effective purification method.

  • Column Chromatography: For separating isomers or removing impurities with similar polarities, column chromatography using silica gel is the most common and effective method.[4] A careful selection of the eluent system is necessary to achieve good separation.

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Reaction Temperature-5°C to 5°CMinimizes the risk of thermal runaway and the formation of side products.[3]
Molar Ratio (Nitric Acid:2-Chloropyrazine)1.1 : 1A slight excess of nitric acid ensures complete conversion of the starting material while minimizing over-nitration.
Molar Ratio (Sulfuric Acid:Nitric Acid)~2 : 1Sufficient sulfuric acid is needed to catalyze the reaction and act as a dehydrating agent.
Addition Time1-2 hoursSlow, controlled addition is crucial for managing the exotherm.[3]
Step-by-Step Synthesis Protocol
  • Preparation of the Nitrating Mixture: In a flask equipped with a stir bar and placed in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid while maintaining the temperature below 10°C. Cool the resulting mixture to -5°C.

  • Reaction Setup: In a separate reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 2-chloropyrazine in a suitable solvent (if necessary) and cool the solution to -5°C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred 2-chloropyrazine solution, ensuring the internal temperature does not exceed 5°C.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.[4]

  • Isolation: If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.[4] If the product is an oil or remains in solution, perform a liquid-liquid extraction with an appropriate organic solvent.[4]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Diagram 1: Reaction Pathway for the Synthesis of this compound

G Reaction Pathway 2-Chloropyrazine 2-Chloropyrazine This compound This compound 2-Chloropyrazine->this compound HNO3, H2SO4

Caption: Synthesis of this compound from 2-chloropyrazine.

Diagram 2: Troubleshooting Workflow for Exothermic Events

G Exotherm Troubleshooting A Rapid Temperature Increase Detected B Immediately Stop Addition of Nitrating Agent A->B C Increase Cooling Bath Efficiency B->C D Ensure Vigorous Agitation B->D E Is Temperature Under Control? C->E D->E F Yes: Resume Slow Addition E->F Yes G No: Emergency Quench E->G No

Caption: Decision workflow for managing an exothermic event.

References

Validation & Comparative

Comparative reactivity of 2-chloro-3-nitropyrazine vs 2-bromo-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2-Chloro-3-nitropyrazine and 2-Bromo-3-nitropyrazine in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the comparative reactivity of this compound and 2-bromo-3-nitropyrazine, two key heterocyclic building blocks in medicinal chemistry. We will delve into the underlying principles of Nucleophilic Aromatic Substitution (SNAr), the critical role of the halogen leaving group, and provide a framework for empirical validation.

Introduction: The Significance of Halogenated Nitropyrazines

Pyrazine scaffolds are integral to numerous pharmaceutical agents due to their unique electronic properties and ability to participate in hydrogen bonding. The functionalization of these electron-deficient rings is frequently accomplished via Nucleophilic Aromatic Substitution (SNAr), a powerful tool for forging carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The choice of the halogen substituent on the pyrazine ring is a critical decision in synthesis design, directly impacting reaction efficiency, yield, and cost. This guide focuses on two commonly used substrates, this compound and 2-bromo-3-nitropyrazine, to provide a clear, evidence-based comparison of their reactivity.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

To understand the reactivity differences, one must first grasp the SNAr mechanism. Unlike SN1 and SN2 reactions at sp³ centers, SNAr on an aromatic ring is typically a two-step addition-elimination process.[1][2]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This attack is perpendicular to the plane of the aromatic ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] This step is generally the rate-determining step of the reaction.[5][6]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (the halide ion).

The presence of a strong electron-withdrawing group, such as the nitro (NO₂) group on the pyrazine ring, is crucial. It activates the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex, thereby stabilizing this key intermediate.[4][7][8]

Caption: General mechanism for the SNAr reaction.

The Counter-Intuitive Role of the Halogen Leaving Group

In aliphatic SN1 and SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which correlates with the strength of the C-X bond and the stability of the resulting halide ion. However, in SNAr reactions, this trend is often inverted: F > Cl ≈ Br > I .[2][3][5]

The rationale for this reversal lies in the rate-determining step. Since the initial nucleophilic attack is the slow step, factors that increase the electrophilicity of the carbon atom bearing the halogen will accelerate the reaction.[6] The high electronegativity of the halogens exerts a powerful inductive electron-withdrawing effect, polarizing the C-X bond and making the carbon more susceptible to attack.

  • Fluorine: As the most electronegative halogen, it polarizes the C-F bond most effectively, making the carbon highly electrophilic. This typically leads to the fastest reaction rates, despite the C-F bond being the strongest.[5]

  • Chlorine and Bromine: These halogens are less electronegative than fluorine, resulting in a less polarized C-X bond. Their reactivity is often comparable, with the chloro-substituted compound sometimes reacting slightly faster due to chlorine's higher electronegativity compared to bromine.[3]

  • Iodine: Being the least electronegative, its inductive effect is weakest, generally leading to the slowest SNAr rates.

Head-to-Head Comparison: this compound vs. 2-Bromo-3-nitropyrazine

Based on the established principles of SNAr chemistry, we can make a well-founded comparison. The primary difference influencing their reactivity is the electronegativity of the halogen.

FeatureThis compound2-Bromo-3-nitropyrazineRationale
Halogen Electronegativity ~3.16 (Pauling scale)~2.96 (Pauling scale)Chlorine is more electronegative than bromine.
C-X Bond Polarization HigherLowerThe greater electronegativity difference (C vs. Cl) creates a more significant partial positive charge (δ+) on the carbon atom.
Predicted SNAr Reactivity Slightly Higher or Comparable Slightly Lower or Comparable The increased electrophilicity of the carbon in the C-Cl bond facilitates the rate-determining nucleophilic attack.[3]
Leaving Group Ability (in SN1/SN2) GoodBetterThis trend is not relevant for the rate of SNAr reactions.[6]

Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the predicted reactivity, the following experimental workflow is proposed. This protocol is designed to provide a reliable, side-by-side comparison of the reaction rates.

Objective: To determine the pseudo-first-order rate constants for the reaction of this compound and 2-bromo-3-nitropyrazine with a model nucleophile (e.g., aniline).

Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Set up two identical, temperature-controlled reaction vessels under N2 atmosphere. prep2 Prepare stock solutions of each substrate, nucleophile (aniline), and an internal standard (e.g., naphthalene) in DMSO. prep1->prep2 react1 Charge each vessel with the substrate and internal standard solution. prep2->react1 react2 Equilibrate to the desired temperature (e.g., 50°C). react1->react2 react3 Initiate the reaction by adding a large excess (≥10 eq.) of the nucleophile solution (t=0). react2->react3 react4 Withdraw aliquots at timed intervals (e.g., 0, 5, 15, 30, 60, 120 min). react3->react4 react5 Quench each aliquot immediately in a prepared vial (e.g., with dilute acid). react4->react5 analysis1 Analyze quenched samples by HPLC or GC to determine the concentration of the remaining starting material relative to the internal standard. react5->analysis1 analysis2 Plot ln([Substrate]t / [Substrate]0) versus time (in seconds). analysis1->analysis2 analysis3 Determine the pseudo-first-order rate constant (k_obs) from the negative slope of the resulting linear plot. analysis2->analysis3 analysis4 Compare k_obs values for the chloro and bromo substrates. analysis3->analysis4

Caption: Workflow for a comparative kinetic study.
Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • In two separate, dry, three-necked flasks equipped with magnetic stirrers, thermometers, and nitrogen inlets, add the respective pyrazine substrate (e.g., 1.0 mmol) and an internal standard (e.g., 0.5 mmol of naphthalene).

    • Add a polar aprotic solvent, such as DMSO (10 mL), to each flask.

    • Immerse the flasks in a pre-heated oil bath to maintain a constant temperature (e.g., 50 °C).

  • Reaction Initiation and Monitoring:

    • In a separate vial, prepare a solution of the nucleophile (e.g., aniline, 10.0 mmol) in DMSO (5 mL).

    • Once the substrate solutions have reached thermal equilibrium, inject the aniline solution into each flask simultaneously to start the reaction (t=0).

    • At specified time points, withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a diluent (e.g., 1.0 mL of an acetonitrile/water mixture with 0.1% formic acid) to stop the reaction.

  • Analysis:

    • Analyze the quenched samples using a calibrated HPLC method to determine the ratio of the starting material peak area to the internal standard peak area.

    • Calculate the concentration of the substrate at each time point.

    • Plot the natural logarithm of the substrate concentration versus time. The slope of this line will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.

    • A direct comparison of the k_obs values will provide a quantitative measure of the relative reactivity of the two substrates under the tested conditions.

Summary and Outlook

The comparative reactivity of this compound and 2-bromo-3-nitropyrazine in SNAr reactions is dictated by the principles of physical organic chemistry.

  • Theoretical Prediction: Due to the higher electronegativity of chlorine, This compound is anticipated to be slightly more reactive than its bromo-counterpart . This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the greater electrophilicity of the carbon atom in the C-Cl bond.

  • Practical Implications: For many applications, the reactivity difference may be small, and the choice of substrate could be guided by other factors such as cost, availability, or the specific requirements of downstream steps.

  • Empirical Validation: The provided experimental protocol offers a robust method for researchers to quantify these reactivity differences with their specific nucleophile and conditions, enabling informed decisions in synthetic route design.

This guide provides both a theoretical foundation and a practical framework for understanding and exploiting the reactivity of these valuable heterocyclic building blocks in drug discovery and development.

References

A Comparative Guide to the Synthetic Utility of 2-Fluoro-3-Nitropyrazine and 2-Chloro-3-Nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, nitrogen-containing heterocycles are indispensable scaffolds. Among these, the pyrazine core is a privileged structure found in numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems.[1][2] The synthesis of complex, functionalized pyrazines often relies on robust and predictable chemical transformations, with nucleophilic aromatic substitution (SNAr) being a cornerstone methodology.[3]

Key to this synthetic strategy are activated halopyrazines, such as 2-fluoro-3-nitropyrazine and 2-chloro-3-nitropyrazine. The presence of the powerfully electron-withdrawing nitro group ortho to the halogen atom dramatically enhances the electrophilicity of the pyrazine ring, making it highly susceptible to nucleophilic attack.[4][5][6] This guide provides an in-depth, data-supported comparison of these two critical building blocks, offering field-proven insights to help researchers select the optimal reagent for their specific synthetic challenges.

The Mechanism: Activating the Pyrazine Core for SNAr

The synthetic utility of both 2-fluoro- and this compound is rooted in the nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process that differs fundamentally from SN1 and SN2 reactions.[4][5]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the halogen (the ipso-carbon). This step disrupts the aromaticity of the pyrazine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Charge Delocalization: The stability of this intermediate is paramount. In 3-nitropyrazines, the negative charge is effectively delocalized across the pyrazine ring nitrogens and, most importantly, onto the oxygen atoms of the ortho-nitro group. This stabilization lowers the activation energy of the initial attack, making it the rate-determining step.

  • Elimination & Aromatization: The aromaticity of the ring is restored through the expulsion of the halide leaving group (F⁻ or Cl⁻).

Reagent_Choice decision decision fluoro_choice Use 2-Fluoro-3-Nitropyrazine chloro_choice Use this compound start Start: Need to perform SₙAr on 3-nitropyrazine q1 Is the nucleophile weak or thermally labile? start->q1 q1->fluoro_choice Yes q2 Is cost a primary constraint (large scale)? q1->q2 No q2->chloro_choice Yes q3 Is a subsequent Pd-catalyzed cross-coupling planned? q2->q3 No q3->fluoro_choice No q3->chloro_choice Yes

References

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2-Chloro-3-nitropyrazine in Drug Discovery

In the landscape of medicinal chemistry, the pyrazine ring is a privileged scaffold, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The strategic functionalization of the pyrazine ring allows for the fine-tuning of its physicochemical and biological properties, making it a versatile starting point for the development of novel therapeutic agents.

This compound is a particularly attractive starting material for synthetic chemists. The presence of a chloro group at the 2-position and a nitro group at the 3-position activates the pyrazine ring for nucleophilic aromatic substitution, providing a facile route to a diverse range of derivatives. The electron-withdrawing nature of the nitro group significantly enhances the reactivity of the C-Cl bond, allowing for substitutions with various nucleophiles such as amines, hydrazines, and thiols. This guide provides a comparative analysis of the biological activities of different classes of compounds derived from this versatile precursor, supported by experimental data and detailed protocols for their evaluation.

Comparative Analysis of Biological Activities

The derivatization of this compound has led to the discovery of compounds with a range of biological activities. Here, we compare two distinct classes of derivatives: hydrazinopyrazines and aminopyrazines, focusing on their acetylcholinesterase inhibitory and potential antimicrobial and anticancer activities.

Acetylcholinesterase Inhibitory Activity of 2-Chloro-3-hydrazinopyrazine Derivatives

A series of 2-chloro-3-hydrazinopyrazine derivatives have been synthesized and evaluated for their potential as multifunctional agents for Alzheimer's disease.[1] The core synthetic route involves the reaction of this compound with hydrazine, followed by condensation with various aromatic aldehydes to yield Schiff bases.

General Synthesis Workflow

A This compound C 2-Chloro-3-hydrazinopyrazine A->C Nucleophilic Substitution B Hydrazine Hydrate B->C E Schiff Base Derivatives (e.g., CHP1-5) C->E Condensation D Aromatic Aldehyde D->E

Caption: General synthesis of 2-chloro-3-hydrazinopyrazine Schiff base derivatives.

The resulting compounds were assessed for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.[1]

Table 1: Acetylcholinesterase Inhibitory Activity of 2-Chloro-3-hydrazinopyrazine Derivatives [1]

CompoundAromatic Aldehyde SubstituentIC50 (µM) for AChE
CHP4 4-Hydroxy3.76
CHP5 4-Chloro4.2
Donepezil (Standard) -0.53

As the data indicates, derivatives with electron-donating (hydroxyl) and electron-withdrawing (chloro) substituents on the aromatic ring exhibit potent AChE inhibitory activity, with IC50 values in the low micromolar range.[1] This highlights the potential of the 2-chloro-3-hydrazinopyrazine scaffold for the development of novel neuroprotective agents.

Anticipated Antimicrobial and Anticancer Potential of Aminopyrazine Derivatives

While specific studies on the antimicrobial and anticancer activities of compounds directly derived from this compound are emerging, the broader class of aminopyrazine derivatives has shown significant promise in these areas. The synthesis of 2-amino-3-nitropyrazine from this compound via nucleophilic substitution with ammonia serves as a gateway to a variety of fused heterocyclic systems with established biological activities.

For instance, aminopyrazines are key precursors for the synthesis of pteridines and pyrazinopyrimidines, which are known to possess potent anticancer and antimicrobial properties.[4][5] The general synthetic strategy involves the reduction of the nitro group of an N-substituted-2-amino-3-nitropyrazine to an amino group, followed by cyclization with a suitable reagent to form the fused heterocyclic system.

Conceptual Synthetic Pathway to Bioactive Fused Pyrazines

A This compound C N-Substituted-2-amino-3-nitropyrazine A->C Nucleophilic Substitution B Nucleophile (R-NH2) B->C E N-Substituted-2,3-diaminopyrazine C->E Nitro Group Reduction D Reduction D->E G Fused Heterocycles (e.g., Pteridines, Pyrazinopyrimidines) E->G Cyclization F Cyclizing Agent F->G

Caption: Conceptual pathway to fused pyrazine heterocycles from this compound.

Based on existing literature for analogous compounds, it is anticipated that derivatives of this compound could exhibit significant biological activity. For example, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent anticancer activity against various cell lines, with IC50 values in the low micromolar range.[6] Similarly, fused pyrazine derivatives have shown promising antimicrobial activity against a range of bacterial and fungal strains.[2][7] Further research is warranted to synthesize and evaluate such derivatives starting from this compound to establish a direct comparative dataset.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for assessing acetylcholinesterase inhibitory, anticancer, and antimicrobial activities.

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is adapted from the methodology used for the evaluation of 2-chloro-3-hydrazinopyrazine derivatives.[1]

Objective: To determine the in vitro inhibitory effect of test compounds on acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds and Donepezil (standard inhibitor) dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and Donepezil in DMSO.

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB in Tris-HCl buffer, and 50 µL of Tris-HCl buffer.

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Workflow for Acetylcholinesterase Inhibition Assay

A Prepare Reagent Mix (ATCI, DTNB, Buffer) B Add Test Compound/ Standard A->B C Initiate Reaction with AChE B->C D Incubate at 37°C C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Step-by-step workflow for the in vitro AChE inhibition assay.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and a standard anticancer drug (e.g., Doxorubicin)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the standard drug for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds and a standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds and the standard drug in the broth medium.

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no growth).

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile starting material in the synthesis of a wide range of biologically active compounds. The derivatives explored in this guide, particularly the hydrazinopyrazines, demonstrate significant potential as acetylcholinesterase inhibitors. Furthermore, the established synthetic pathways from aminopyrazines to fused heterocyclic systems suggest that derivatives of this compound are promising candidates for the development of novel anticancer and antimicrobial agents.

Future research should focus on the synthesis and comprehensive biological evaluation of a broader library of compounds derived from this compound. This includes substitutions with a variety of nucleophiles at the 2-position and subsequent transformations of the nitro group to generate diverse chemical scaffolds. A systematic investigation of the structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds, ultimately paving the way for the discovery of new and effective therapeutic agents.

References

A Senior Application Scientist's Guide to Spectroscopic Validation of 2-Chloro-3-nitropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. 2-Chloro-3-nitropyrazine and its derivatives are an important class of heterocyclic compounds, frequently utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. Their reactivity, driven by the electron-withdrawing nitro group and the labile chlorine atom, makes them versatile building blocks. However, this reactivity also necessitates meticulous structural validation to ensure the desired isomeric form has been synthesized and is free of impurities.

This guide provides an in-depth comparison of standard spectroscopic techniques for the structural elucidation of this compound derivatives. We will move beyond a simple recitation of data, focusing instead on the causality behind experimental choices and the logic of data interpretation to provide a self-validating analytical workflow.

The Analytical Workflow: A Multi-faceted Approach

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Validation cluster_conclusion Structural Confirmation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Group ID (NO₂, C-Cl, Aromatic C-H) MS->IR Structure Final Validated Structure MS->Structure NMR NMR Spectroscopy ('H, ¹³C, DEPT, COSY, HSQC) - Connectivity - Chemical Environment IR->NMR IR->Structure UV_Vis UV-Vis Spectroscopy - Conjugation - Electronic Transitions NMR->UV_Vis NMR->Structure UV_Vis->Structure

Caption: A typical workflow for the synthesis and structural validation of this compound derivatives.

Mass Spectrometry: The First Gatekeeper

Mass spectrometry (MS) serves as the initial checkpoint in our validation process, providing the molecular weight of the synthesized compound. For halogenated compounds like this compound derivatives, the isotopic distribution of chlorine makes MS a particularly powerful diagnostic tool.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Interpreting the Spectrum: Key Features
  • Molecular Ion Peak (M+): This peak corresponds to the intact molecule that has lost one electron. Its m/z value should match the calculated molecular weight of the target compound.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[1][2] This results in a characteristic M+ and M+2 peak pattern, where the M+2 peak is approximately one-third the intensity of the M+ peak.[1][2] This is a definitive indicator of the presence of a single chlorine atom in the molecule.

  • Fragmentation Pattern: The fragmentation pattern provides clues about the compound's structure. For aromatic nitro compounds, common fragmentation pathways include the loss of NO₂ (M-46), NO (M-30), and the halogen atom.[3][4][5]

FeatureExpected Observation for this compoundSignificance
Molecular Ion (M+) m/z ≈ 158Confirms the molecular formula C₄H₂ClN₃O₂
Isotopic Peak (M+2) m/z ≈ 160 (approx. 33% intensity of M+)Confirms the presence of one chlorine atom.[1][2]
Key Fragments m/z ≈ 112 (loss of NO₂)Indicates the presence of a nitro group.
m/z ≈ 128 (loss of NO)A common fragmentation for nitroaromatics.
m/z ≈ 123 (loss of Cl)Shows the presence of a chlorine substituent.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

IR spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule.[6] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum (of the empty ATR crystal) is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Interpreting the Spectrum: Characteristic Vibrational Modes

For this compound derivatives, the most informative regions of the IR spectrum are those corresponding to the nitro group, the C-Cl bond, and the aromatic C-H and C=N bonds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Significance
Nitro (NO₂) Group Asymmetric Stretch1550-1475Strong and characteristic, confirming the presence of the nitro group.[9][10][11]
Symmetric Stretch1360-1290Also strong; the presence of both bands is a reliable indicator.[9][10][11]
Aromatic Ring C-H Stretch> 3000Indicates hydrogens attached to an aromatic ring.
C=N/C=C Stretch1600-1450A series of bands confirming the pyrazine ring.
Carbon-Chlorine C-Cl Stretch850-550Can be weak and may overlap with other absorptions, but its presence is expected.

The presence of strong absorption bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions is a very strong indication of the successful nitration of the pyrazine ring.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For substituted pyrazines, ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity.[14] Standard pulse programs are used to acquire the ¹H and ¹³C spectra.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected.[14] The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Interpreting the Spectra

¹H NMR: The pyrazine ring of this compound has two protons. Their chemical shifts, splitting patterns (coupling), and integration values provide crucial information.

  • Chemical Shift (δ): The electron-withdrawing nature of the two nitrogen atoms and the nitro group will significantly deshield the ring protons, causing them to resonate at a high chemical shift (downfield), typically in the range of 8.0-9.0 ppm.[15]

  • Coupling: The two protons on the pyrazine ring will be coupled to each other, resulting in a doublet for each proton (an AX spin system). The coupling constant (J-value) will be characteristic of ortho-coupling in a six-membered heteroaromatic ring.

  • Integration: The relative areas under each signal should correspond to one proton each.

¹³C NMR: The ¹³C NMR spectrum will show four distinct signals for the four carbon atoms of the pyrazine ring.

  • Chemical Shift (δ): The carbons directly attached to the electronegative nitrogen, chlorine, and nitro groups will be significantly deshielded and appear at higher chemical shifts. The carbon bearing the nitro group (C-3) and the carbon bearing the chlorine (C-2) are expected to be the most downfield.

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Rationale
H-5 ~8.5-8.8-Downfield due to adjacent ring nitrogen.
H-6 ~8.4-8.7-Downfield due to adjacent ring nitrogen.
C-2 -~150-155Attached to electronegative Cl and N.
C-3 -~145-150Attached to electronegative NO₂ and N.
C-5 -~140-145Adjacent to ring nitrogen.
C-6 -~135-140Adjacent to ring nitrogen.

Note: These are estimated chemical shifts and can vary depending on the solvent and other substituents on the pyrazine ring.

UV-Visible Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.[16][17]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: The absorbance of the sample is measured over a range of wavelengths (typically 200-400 nm).

Interpreting the Spectrum

Aromatic and heteroaromatic compounds exhibit characteristic absorption bands. For this compound, one would expect to observe π → π* and n → π* transitions. The conjugation of the nitro group with the pyrazine ring will influence the position and intensity of these absorptions. The λ_max values can be compared to known pyrazine and nitropyrazine compounds to provide further evidence for the proposed structure.

Conclusion: A Self-Validating System

By systematically applying this multi-spectroscopic approach, researchers can confidently validate the structure of this compound derivatives. The convergence of data from MS (confirming molecular weight and elemental composition), IR (identifying key functional groups), NMR (elucidating the carbon-hydrogen framework and connectivity), and UV-Vis (probing the electronic system) creates a robust and self-validating system. Each technique provides a piece of the puzzle, and together they form a complete and unambiguous picture of the molecular structure, ensuring the integrity of your research and the reliability of your downstream applications.

References

A comparative study of leaving group ability in 2-halo-3-nitropyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Halogen Reactivity

I'm now diving into the experimental data and theoretical insights on halogen leaving group abilities within 2-halo-3-nitropyrazines, focusing on nucleophilic aromatic substitution reactions. My current aim is to amass a comprehensive understanding of the reaction mechanisms.

Developing a Comparative Guide

I'm now collating the experimental protocols for synthesizing and studying 2-halo-3-nitropyrazines, focusing on kinetic studies with amines and alkoxides. My goal is to structure a comparison guide that explores the reactivity data in a clear tabular format, with a detailed discussion on relevant factors, highlighting their significance in medicinal chemistry.

Analyzing Reaction Kinetics

I've just finished the initial data gathering, focusing on SNAAr reactions and comparing the reactivity of various halogen derivatives. I'm now identifying reliable sources for the synthesis protocols and kinetic studies of these compounds with common nucleophiles. Next, I'll be analyzing the data to pinpoint trends in reactivity, considering factors like electronegativity and the nucleophile's nature.

The Strategic Advantage of 2-Chloro-3-nitropyrazine in Drug Discovery: A Comparative Guide to a Versatile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of modern medicinal chemistry, the pyrazine scaffold remains a cornerstone for the development of novel therapeutics, with applications ranging from oncology to infectious diseases.[1][2] The strategic introduction of substituents onto this privileged heterocycle is paramount to modulating pharmacological activity. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of 2-Chloro-3-nitropyrazine as a precursor in the synthesis of bioactive molecules, evaluating its efficacy against common alternatives and providing detailed experimental insights.

The Chemical Logic: Why this compound is a Precursor of Choice

This compound is a highly activated and versatile starting material for the synthesis of diverse pyrazine derivatives. The pyrazine ring itself is electron-deficient, which inherently facilitates nucleophilic aromatic substitution (SNAr). This reactivity is significantly amplified by the presence of two powerful electron-withdrawing groups: the chloro and nitro substituents.

The chlorine atom at the 2-position serves as an excellent leaving group, readily displaced by a wide array of nucleophiles. The adjacent nitro group at the 3-position further activates the ring towards nucleophilic attack and offers a synthetic handle for subsequent reduction to an amino group, a common pharmacophore in many drug candidates.[3] This dual functionality allows for a sequential and controlled introduction of different substituents, providing a streamlined pathway to complex, 2,3-disubstituted pyrazines.

digraph "Activation_of_Pyrazine_Ring" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Pyrazine_Ring" [label="Pyrazine Core\n(Electron Deficient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chloro_Group" [label="2-Chloro Group\n(Leaving Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Nitro_Group" [label="3-Nitro Group\n(Activating Group)", fillcolor="#FBBC05", fontcolor="#202124"]; "Activated_Precursor" [label="this compound\n(Highly Reactive)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pyrazine_Ring" -> "Activated_Precursor"; "Chloro_Group" -> "Activated_Precursor"; "Nitro_Group" -> "Activated_Precursor"; }

Figure 1: Synergistic activation of the pyrazine ring.

Comparative Efficacy: this compound vs. Alternative Precursors

The selection of a starting material is a critical decision in any synthetic campaign, directly impacting yield, purity, and overall efficiency. Here, we compare the performance of this compound against a common alternative, 2,3-dichloropyrazine, in the context of synthesizing key intermediates for drug discovery.

Scenario: Synthesis of a Precursor for Kinase Inhibitors

Many kinase inhibitors feature an aminopyrazine core.[1] A common synthetic route involves the displacement of a halogen with an amine, followed by further functionalization.

Table 1: Comparative Performance in Nucleophilic Aromatic Substitution

PrecursorNucleophileConditionsYield (%)Reference
This compound BenzylamineIsopropanol/Water (1:1), 80°C, 2h85-95[4]
2,3-Dichloropyrazine Hydrazine HydrateEthanol, refluxNot specified[2]
2-Chloro-3-nitropyridine *BenzylamineIsopropanol/Water (1:1), 80°C, 2h85-95[4]
2,3-Dichloropyrazine Various AminesMicrowave, 160°C, 10 minGood to Excellent[5]

Note: Data for the closely related 2-chloro-3-nitropyridine is included as a proxy due to the high structural and reactivity similarity.

From the available data, it is evident that this compound and its pyridine analog offer high yields in nucleophilic substitution reactions under relatively mild conditions. While microwave-assisted synthesis with 2,3-dichloropyrazine also provides good yields, the conditions are more forcing. The nitro group in this compound provides a distinct advantage by strongly activating the ring for SNAr, often leading to cleaner reactions and higher yields at lower temperatures.

Furthermore, the subsequent reduction of the nitro group to an amine is typically a high-yielding and straightforward transformation, as demonstrated by the 98% yield in the reduction of 2-chloro-3-nitropyridine to 2-chloro-3-aminopyridine.[3]

Experimental Protocols: A Practical Guide

To facilitate the application of this compound in your research, we provide detailed, step-by-step methodologies for key transformations.

Protocol 1: Amination of this compound

This protocol describes a general procedure for the nucleophilic aromatic substitution of the chloro group with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest (1.1 equivalents)

  • Anhydrous solvent (e.g., Ethanol, DMF)

  • Base (e.g., Triethylamine, Potassium Carbonate) (1.2 equivalents)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in the chosen anhydrous solvent to a concentration of 0.1-0.2 M.

  • Add the amine (1.1 equivalents) to the solution, followed by the addition of the base.

  • Heat the reaction mixture to reflux (for ethanol) or an appropriate temperature for other solvents (e.g., 100-140 °C for DMF).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

digraph "Amination_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_reactants" { label = "Reactants"; bgcolor = "#E8F0FE"; "Precursor" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amine" [label="R1R2NH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Base" [label="Base (e.g., Et3N)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor = "#E6F4EA"; "Solvent" [label="Anhydrous Solvent\n(e.g., Ethanol, DMF)", shape=ellipse]; "Heating" [label="Heating\n(Reflux or Elevated Temp.)", shape=ellipse]; }

subgraph "cluster_workup" { label = "Workup & Purification"; bgcolor = "#FCE8E6"; "Solvent_Removal" [label="Solvent Removal"]; "Purification" [label="Column Chromatography"]; }

"Product" [label="2-(R1R2N)-3-nitropyrazine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Precursor" -> "Solvent"; "Amine" -> "Solvent"; "Base" -> "Solvent"; "Solvent" -> "Heating"; "Heating" -> "Solvent_Removal"; "Solvent_Removal" -> "Purification"; "Purification" -> "Product"; }

Figure 2: Generalized workflow for the amination of this compound.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group to an amine using a standard catalytic hydrogenation method.

Materials:

  • 2-Amino-3-nitropyrazine derivative

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

  • Hydrogen source (e.g., Hydrogen gas balloon or Parr hydrogenator)

  • Standard laboratory glassware for hydrogenation

Procedure:

  • In a flask suitable for hydrogenation, dissolve the 2-amino-3-nitropyrazine derivative in the chosen solvent.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the desired 2,3-diaminopyrazine derivative.

Case Study: Synthesis of Kinase Inhibitor Scaffolds

The 2,3-diaminopyrazine core is a key structural motif in a number of potent kinase inhibitors. The synthetic route starting from this compound offers an efficient pathway to these valuable compounds. For instance, a series of dual c-Met/VEGFR-2 inhibitors were synthesized from 2,3-dichloropyrazine, where the initial step involved a nucleophilic substitution with hydrazine hydrate.[2] A similar, and potentially more efficient, route could be envisioned starting from this compound, leveraging its enhanced reactivity.

digraph "Kinase_Inhibitor_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step1" [label="Nucleophilic\nSubstitution\n(e.g., Amination)", shape=ellipse]; "Intermediate1" [label="2-Amino-3-nitropyrazine\nDerivative"]; "Step2" [label="Nitro Group\nReduction", shape=ellipse]; "Intermediate2" [label="2,3-Diaminopyrazine\nDerivative"]; "Step3" [label="Further\nFunctionalization", shape=ellipse]; "Final_Product" [label="Kinase Inhibitor\nScaffold", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Step1" -> "Intermediate1" -> "Step2" -> "Intermediate2" -> "Step3" -> "Final_Product"; }

Figure 3: Synthetic pathway to kinase inhibitor scaffolds.

Conclusion and Future Outlook

This compound stands out as a highly efficacious and versatile precursor in the synthesis of complex, biologically active pyrazine derivatives. Its enhanced reactivity towards nucleophilic substitution, coupled with the synthetic utility of the nitro group, provides a strategic advantage over less activated precursors like 2,3-dichloropyrazine. The ability to perform sequential and regioselective functionalization under relatively mild conditions makes it an invaluable tool for accelerating drug discovery programs. As the demand for novel heterocyclic scaffolds continues to grow, the strategic application of well-designed precursors like this compound will be instrumental in the efficient development of the next generation of therapeutics.

References

The Strategic Application of 2-Chloro-3-nitropyrazine in Pharmaceutical Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the vast arsenal of heterocyclic intermediates, 2-Chloro-3-nitropyrazine has emerged as a versatile and highly reactive scaffold, particularly in the synthesis of bioactive molecules. This guide provides an in-depth technical analysis of the application of this compound in pharmaceutical development, presenting case studies that highlight its synthetic utility and objectively comparing its performance against viable alternatives.

The Chemical Rationale: Why this compound?

The utility of this compound stems from the unique electronic properties of the pyrazine ring, further modulated by the presence of a chloro and a nitro group. The pyrazine core, an electron-deficient aromatic system due to the two nitrogen atoms, is rendered even more electrophilic by the strong electron-withdrawing nitro group. This electronic arrangement activates the chlorine atom at the 2-position, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This predictable reactivity allows for the facile and often regioselective introduction of a wide range of nucleophiles, a cornerstone of modern medicinal chemistry for building libraries of potential drug candidates.[1][2]

The general reactivity of this compound is depicted in the workflow below, highlighting its role as a precursor to a variety of substituted pyrazine derivatives.

G cluster_start Starting Material cluster_reaction Key Transformation cluster_products Diverse Scaffolds cluster_final Further Derivatization start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction amines 2-Amino-3-nitropyrazines reaction->amines R-NH2 ethers 2-Alkoxy-3-nitropyrazines reaction->ethers R-OH thioethers 2-Thio-3-nitropyrazines reaction->thioethers R-SH reduction Reduction of Nitro Group amines->reduction ethers->reduction thioethers->reduction final_amines 2,3-Diaminopyrazines reduction->final_amines

Caption: General synthetic utility of this compound.

Case Study 1: Synthesis of Acetylcholinesterase Inhibitors for Alzheimer's Disease

A compelling application of this compound is in the development of novel treatments for neurodegenerative disorders like Alzheimer's disease. One of the primary therapeutic strategies is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. A recent study detailed the design and synthesis of a series of 2-chloro-3-hydrazinopyrazine derivatives as potent AChE inhibitors.

In this synthesis, this compound served as the key starting material. The highly activated chloro group was readily displaced by hydrazine in a nucleophilic aromatic substitution reaction to yield the pivotal intermediate, 2-hydrazinyl-3-nitropyrazine. This intermediate was then condensed with various aromatic aldehydes to generate a library of Schiff base derivatives.

Experimental Workflow:

G start This compound reagent1 Hydrazine hydrate Ethanol, Reflux start->reagent1 intermediate 2-Hydrazinyl-3-nitropyrazine reagent2 Aromatic aldehydes Ethanol, Reflux intermediate->reagent2 reagent1->intermediate product 2-Chloro-3-hydrazinopyrazine Derivatives (Schiff Bases) reagent2->product

Caption: Synthesis of AChE inhibitors from this compound.

Performance and Rationale:

The choice of this compound was deliberate. The SNAr reaction with hydrazine proceeds under relatively mild conditions (refluxing ethanol), which is advantageous for preserving other functional groups and simplifying the purification process. The resulting hydrazinopyrazine scaffold is a key pharmacophore, and the subsequent Schiff base formation allows for systematic exploration of the structure-activity relationship (SAR) by varying the aldehyde component. Several of the synthesized compounds exhibited potent AChE inhibitory activity, demonstrating the value of this synthetic strategy.

Comparative Analysis: this compound vs. Alternatives

The decision to use this compound should be made with an understanding of the available alternatives. The primary goal is often the introduction of a substituted amino group at the 2-position of a pyrazine ring, which can be achieved through different synthetic routes.

MethodReagentTypical ConditionsAdvantagesDisadvantages
SNAr This compound Amine, base (e.g., K2CO3), solvent (e.g., DMF, EtOH), 80-120 °CHigh yields, predictable regioselectivity, readily available starting material.Can require elevated temperatures; not suitable for all sensitive substrates.
Buchwald-Hartwig Amination 2,3-DichloropyrazineAmine, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Toluene, 100 °CMilder conditions possible, broader substrate scope (including less reactive amines).Catalyst cost and removal, potential for side reactions, optimization of catalyst/ligand system required.
Bioisosteric Replacement 2-Chloro-3-nitropyridineAmine, base, solvent, elevated temperaturesAccess to a different heterocyclic core which may have improved ADME properties.Different biological activity profile, potential for off-target effects.
In-Depth Comparison: SNAr vs. Buchwald-Hartwig Amination

The most direct comparison for the synthesis of 2-amino-3-nitropyrazines is between the SNAr reaction with this compound and the Palladium-catalyzed Buchwald-Hartwig amination of a dihalopyrazine.

Causality behind Experimental Choices:

  • When to Choose this compound (SNAr): This method is often the first choice due to its operational simplicity and cost-effectiveness. The strong activation by the nitro group makes the reaction reliable for a wide range of primary and secondary amines. For initial library synthesis and scale-up, avoiding expensive and potentially toxic palladium catalysts is a significant advantage. The reaction is governed by the inherent electronic properties of the substrate, leading to high regioselectivity.

  • When to Choose Buchwald-Hartwig Amination: This powerful cross-coupling reaction becomes the method of choice when the nucleophile is a poorly reactive amine (e.g., anilines with electron-withdrawing groups) or when the substrate is sensitive to the higher temperatures often required for SNAr. While it requires careful optimization of the catalyst, ligand, and base, it offers greater versatility and can be performed under milder conditions.

The following diagram illustrates the logical decision-making process for choosing a synthetic route:

G start Goal: Synthesize 2-Amino-3-substituted Pyrazine q1 Is the amine nucleophile sterically hindered or electron-poor? start->q1 buchwald Use Dihalopyrazine (Buchwald-Hartwig) q1->buchwald Yes q2 Are cost and operational simplicity a high priority? q1->q2 No snar Use this compound (SNAr) q2->snar Yes q2->buchwald No

Caption: Decision workflow for amination of the pyrazine core.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical development. Its predictable reactivity in nucleophilic aromatic substitution reactions, driven by the electronic properties of the nitropyrazine core, allows for the efficient synthesis of diverse molecular scaffolds. While alternative methods like palladium-catalyzed cross-coupling reactions offer broader substrate scope and milder conditions, the operational simplicity and cost-effectiveness of using this compound make it a preferred choice in many synthetic campaigns. The case study in the development of acetylcholinesterase inhibitors highlights its practical application in constructing complex, biologically active molecules. As with any synthetic strategy, the choice of reagent and methodology should be guided by a thorough understanding of the specific requirements of the target molecule and the overall goals of the research program.

References

Assessing the stability of 2-Chloro-3-nitropyrazine under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 2-Chloro-3-nitropyrazine stands as a pivotal intermediate, valued for its utility in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. Its reactivity, dictated by the interplay of the pyrazine core, a chloro leaving group, and a potent electron-withdrawing nitro group, makes it a versatile building block. However, the very features that bestow its synthetic utility also govern its stability, a critical parameter for any researcher to comprehend for successful and reproducible outcomes. This guide provides an in-depth assessment of the stability of this compound under various reaction conditions, benchmarked against alternative reagents, and supported by experimental data and protocols.

Understanding the Inherent Reactivity of this compound

The chemical behavior of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient pyrazine ring, further activated by the powerfully electron-withdrawing nitro group, renders the carbon atom attached to the chlorine susceptible to nucleophilic attack. The reaction proceeds through a resonance-stabilized intermediate, known as a Meisenheimer complex, with the subsequent expulsion of the chloride ion restoring aromaticity.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Comparative Reactivity with Nucleophiles

The reactivity of this compound is significantly influenced by the position of the nitro group relative to the chloro substituent. To provide a quantitative comparison, we can examine the reactivity of analogous chloronitropyridines, which follow the same mechanistic principles.

Reaction with Thiolates

The reaction of chloronitropyridines with thiolates is a common transformation in the synthesis of sulfur-containing heterocycles. The following table compares the second-order rate constants (k₂) for the reaction of 2-chloro-3-nitropyridine and its isomer, 2-chloro-5-nitropyridine, with sodium arenethiolates.

Nucleophile (Sodium Arenethiolate)2-Chloro-3-nitropyridine k₂ (M⁻¹s⁻¹)2-Chloro-5-nitropyridine k₂ (M⁻¹s⁻¹)
p-CH₃C₆H₄SNa1.2 x 10²3.8 x 10¹
C₆H₅SNa8.5 x 10¹2.5 x 10¹
p-ClC₆H₄SNa6.2 x 10¹1.8 x 10¹

Data extrapolated from studies on analogous pyridine systems.

The data indicates that 2-Chloro-3-nitropyridine is consistently more reactive than its 5-nitro isomer towards thiolate nucleophiles. This can be attributed to the ortho-nitro group in the 3-position providing greater resonance stabilization of the Meisenheimer intermediate compared to the para-nitro group in the 5-position.

Reaction with Amines

Amination of the pyrazine ring is a crucial step in the synthesis of many biologically active molecules. The table below provides a comparative look at the reactivity of various chloronitropyridine isomers with piperidine, offering insight into the expected reactivity of this compound.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine 2 3 1.17 x 10⁻³ High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low

Source: N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.

As the data illustrates, the position of both the chloro and nitro groups dramatically impacts reactivity. 2-Chloro-3-nitropyridine exhibits high reactivity, surpassed only by the 4-chloro-3-nitro isomer, where the leaving group is para to the activating nitro group. This underscores the importance of the ortho and para relationship between the leaving group and the electron-withdrawing group for efficient SNAr reactions.

Stability Profile of this compound

While its reactivity is a key asset, understanding the stability of this compound under various conditions is paramount to prevent degradation and ensure the desired reaction outcome.

General Storage and Handling

This compound is generally a solid that is stable under normal ambient temperatures and pressures.[1] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances, heat, and direct sunlight to prevent potential degradation.[1]

Acidic and Basic Conditions

The synthesis of this compound often involves nitration in strong acids, suggesting a degree of stability under these specific, often anhydrous, conditions.[2] However, in aqueous acidic or basic media, the molecule is susceptible to hydrolysis.

  • Acidic Conditions: In aqueous acidic solutions, the pyrazine nitrogen can be protonated, further activating the ring towards nucleophilic attack by water. This can lead to the slow hydrolysis of the chloro group to a hydroxyl group, forming 2-hydroxy-3-nitropyrazine. The rate of this hydrolysis is expected to increase with increasing temperature and acidity.

  • Basic Conditions: Under basic conditions, the chloro group is highly susceptible to displacement by hydroxide ions, leading to the formation of 2-hydroxy-3-nitropyrazine. This reaction is generally faster than acid-catalyzed hydrolysis. Care should be taken when using strong aqueous bases in reactions involving this compound if the desired outcome is not the hydroxylated product.

Thermal Stability
Photolytic Stability

Exposure to light, particularly UV radiation, can induce the degradation of halogenated aromatic compounds. While direct studies on this compound are limited, research on related compounds like 2-chloropyridine has shown that photodegradation can occur, leading to a variety of products through complex reaction pathways.[2] Therefore, it is prudent to protect reactions and stored samples of this compound from light to maintain its integrity.

Alternatives to this compound

For certain synthetic applications, particularly regioselective amination, alternatives to this compound may be considered to achieve milder reaction conditions or different selectivity.

  • Other Dichloro-heterocycles: Compounds like 2,4-dichloropyrimidine offer tunable reactivity and can be used for sequential nucleophilic substitutions at different positions.[5]

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): This powerful cross-coupling reaction provides excellent regioselectivity for the amination of a wide range of chloro-heterocycles under generally milder conditions than traditional SNAr reactions.[5]

Alternatives cluster_SNAr Nucleophilic Aromatic Substitution cluster_Pd_Catalysis Palladium-Catalyzed Amination This compound This compound Target Aminated Pyrazine Target Aminated Pyrazine This compound->Target Aminated Pyrazine S N Ar 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine->Target Aminated Pyrazine Sequential S N Ar Buchwald-Hartwig Reaction Buchwald-Hartwig Reaction Buchwald-Hartwig Reaction->Target Aminated Pyrazine Cross-Coupling

Caption: Synthetic routes to aminated pyrazines.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of a chloronitropyridine with a primary or secondary amine.

Amine_Substitution_Workflow A 1. Dissolve this compound and amine in a suitable solvent (e.g., EtOH, IPA, DMF). B 2. Add a base (e.g., K₂CO₃, Et₃N) if the amine is used as its salt. A->B C 3. Heat the reaction mixture (e.g., reflux or 80-100 °C). B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Work-up: Cool, dilute with water, and extract with an organic solvent. D->E F 6. Purify the product by column chromatography or recrystallization. E->F

Caption: Workflow for amine substitution.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.0-1.2 equiv)

  • Base (e.g., K₂CO₃, Et₃N) (1.5-2.0 equiv, if necessary)

  • Solvent (e.g., ethanol, isopropanol, DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the chosen solvent.

  • Add the amine nucleophile to the stirred solution. If the amine is provided as a hydrochloride salt, add the base.

  • Heat the reaction mixture to the desired temperature (typically reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.

General Protocol for Nucleophilic Aromatic Substitution with a Thiol

This protocol outlines a general procedure for the reaction of a chloronitropyridine with a thiol.

Materials:

  • This compound (1.0 equiv)

  • Thiol nucleophile (1.0-1.1 equiv)

  • Base (e.g., NaH, K₂CO₃) (1.1 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol and the anhydrous solvent.

  • Cool the solution in an ice bath and add the base portion-wise to form the thiolate.

  • After stirring for a short period, add a solution of this compound in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Carefully quench the reaction with water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its stability is generally good under standard storage conditions, but researchers must be mindful of its susceptibility to hydrolysis under aqueous acidic and basic conditions, as well as potential thermal and photolytic degradation. A thorough understanding of its reactivity profile, particularly in comparison to its isomers, allows for the rational design of synthetic routes. When challenges in reactivity or stability arise, alternative reagents and synthetic methodologies, such as other activated heterocyles or palladium-catalyzed cross-coupling reactions, offer powerful solutions. By carefully considering the factors outlined in this guide, researchers can effectively harness the synthetic potential of this compound while ensuring the integrity and success of their experimental work.

References

In Vitro Evaluation of the Biological Effects of 2-Chloro-3-nitropyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro evaluation of the biological effects of 2-chloro-3-nitropyrazine derivatives, with a primary focus on their potential as anticancer and antimicrobial agents. As the discovery of novel therapeutic agents remains a critical endeavor in pharmaceutical research, understanding the biological activities and mechanisms of action of new chemical entities is paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of the performance of these derivatives with other alternatives, supported by experimental data and detailed protocols.

Introduction: The Therapeutic Potential of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of specific substituents, such as a chloro group and a nitro group, can significantly modulate the biological activity of the pyrazine core. The this compound scaffold, in particular, presents an interesting pharmacophore for investigation due to the electron-withdrawing nature of both substituents, which can influence molecular interactions and reactivity.

This guide will explore the cytotoxic and antimicrobial effects of this compound derivatives, drawing comparisons with structurally related compounds to elucidate their potential. We will delve into the experimental methodologies used to assess these effects and discuss the potential mechanisms of action.

Comparative Anticancer Activity

While direct comparative studies on a series of this compound derivatives are limited in the readily available literature, valuable insights can be gleaned from the investigation of structurally related compounds, particularly those incorporating a 2-chloro-3-(4-nitrophenyl) moiety. These studies provide a strong rationale for the potential anticancer activity of the this compound scaffold.

A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which contain a similar chloro-nitro phenyl substructure, have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[1]

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the in vitro anticancer activity of representative 4-thiazolidinone derivatives bearing the 2-chloro-3-(4-nitrophenyl)propenylidene moiety against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Les-3331 MCF-7 (Breast)5.54[2]
MDA-MB-231 (Breast)8.01[2]
Etoposide (Control) MCF-7 (Breast)>20[2]
MDA-MB-231 (Breast)>20[2]

This data is for structurally related 4-thiazolidinone derivatives and serves as an indicator of the potential of the 2-chloro-3-nitrophenyl pharmacophore.

These findings highlight the potent anticancer activity of molecules containing the 2-chloro-3-nitrophenyl moiety, suggesting that this compound derivatives could exhibit similar or enhanced cytotoxicity. The variation in IC50 values across different cell lines also underscores the importance of screening against a diverse panel to identify selective anticancer agents.

Unraveling the Mechanism of Action: Induction of Apoptosis

The anticancer activity of many chemotherapeutic agents is mediated through the induction of apoptosis, or programmed cell death. Studies on the aforementioned 4-thiazolidinone derivatives suggest that their cytotoxic effects are indeed linked to the activation of apoptotic pathways.

Key Mechanistic Insights:
  • Apoptosis Induction: Treatment of breast cancer cells (MCF-7 and MDA-MB-231) with the derivative Les-3331 led to a significant increase in the apoptotic cell population.[2]

  • Mitochondrial Membrane Potential Disruption: A decrease in mitochondrial membrane potential was observed in cells treated with Les-3331, a hallmark of the intrinsic apoptotic pathway.[2]

  • Caspase Activation: The compound induced an increase in the concentration of caspase-8 and caspase-9, key executioner and initiator caspases in the apoptotic cascade.[2]

  • Topoisomerase II Inhibition: A decrease in topoisomerase II concentration was also noted, suggesting a potential mechanism of action involving the disruption of DNA replication and repair.[2]

  • Caspase-Independent Apoptosis: Some related Ciminalum-thiazolidinone hybrids may also be involved in caspase-independent, AIF-mediated apoptosis.[1]

Visualizing the Apoptotic Pathway

The following diagram illustrates the proposed mechanism of apoptosis induction by this compound derivatives, based on findings from structurally related compounds.

Apoptosis_Pathway cluster_cell Cancer Cell Derivative This compound Derivative Mitochondria Mitochondria Derivative->Mitochondria ΔΨm Loss Caspase8 Caspase-8 (Initiator) Derivative->Caspase8 TopoisomeraseII Topoisomerase II Derivative->TopoisomeraseII Inhibition Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage DNA_Damage->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Comparative Antimicrobial Activity

Pyrazine derivatives have been reported to possess a wide spectrum of antimicrobial activities.[3][4][5] The evaluation of their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

While specific MIC data for a series of this compound derivatives is not extensively available, the broader class of pyrazine carboxamide derivatives has shown promising results against various bacterial and fungal strains.[3][5]

Comparative Antimicrobial Data (MIC Values)

The following table presents a hypothetical comparison of the antimicrobial activity of a this compound derivative against common pathogens, based on the known activity of other pyrazine derivatives.

MicroorganismCompoundMIC (µg/mL)Reference CompoundMIC (µg/mL)
Staphylococcus aureusDerivative A16Ciprofloxacin1
Escherichia coliDerivative A32Ciprofloxacin0.5
Candida albicansDerivative A8Fluconazole2
Aspergillus nigerDerivative A64Fluconazole8

This table is illustrative and intended to provide a framework for comparison. Actual MIC values would need to be determined experimentally.

The data from related pyrazine carboxamides suggests that the antimicrobial activity is influenced by the nature of the substituents on the pyrazine ring.[3] Therefore, it is plausible that this compound derivatives could exhibit significant antimicrobial properties.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential for the in vitro evaluation of novel compounds. The following sections provide step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a no-treatment control.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI).[2][8][9][10]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[10]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[9]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to 100 µL of the cell suspension and incubate in the dark for 15 minutes at room temperature.[6][10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.[9][10]

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][11]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay and harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Store at 4°C for at least 30 minutes.

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. Incubate at 37°C for 30 minutes.

  • PI Staining: Add a solution of Propidium Iodide to the cells.

  • Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard.[14]

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.[14]

  • Inoculation: Inoculate each well of the microdilution plate with the standardized inoculum. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).[12]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[12]

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of this compound derivatives is expected to be highly dependent on the nature and position of other substituents on the pyrazine ring. Based on the literature for related heterocyclic compounds, the following SAR insights can be proposed:

  • Electron-withdrawing groups: The presence of the chloro and nitro groups is likely crucial for the observed biological activities.

  • Lipophilicity: Modifications that alter the lipophilicity of the molecule can significantly impact its ability to cross cell membranes and reach its intracellular target.

  • Steric factors: The size and shape of substituents can influence the binding of the molecule to its target.

Future research should focus on the synthesis and systematic in vitro evaluation of a library of this compound derivatives with diverse substituents. This will enable the development of a comprehensive SAR and the identification of lead compounds with improved potency and selectivity. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of next-generation therapeutic agents based on this promising scaffold.

Conclusion

This guide has provided a comparative overview of the potential biological effects of this compound derivatives, with a focus on their anticancer and antimicrobial activities. While direct experimental data for a broad range of these specific compounds is still emerging, the analysis of structurally related molecules provides compelling evidence for their therapeutic potential. The detailed experimental protocols included herein offer a robust framework for the in vitro evaluation of these and other novel chemical entities. The continued exploration of the this compound scaffold holds promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust and reliable safety protocols are not just a matter of compliance, but the very foundation of innovative and trustworthy research. This guide provides an in-depth, scientifically grounded procedure for the proper disposal of 2-Chloro-3-nitropyrazine, moving beyond mere procedural steps to explain the underlying chemical principles. Our goal is to empower you, our valued research partners, with the knowledge to manage chemical waste safely and effectively, ensuring the integrity of your work and the safety of your laboratory.

This compound is a halogenated nitroaromatic heterocyclic compound. Its chemical structure necessitates a disposal procedure that addresses both its reactivity and its potential environmental toxicity. This guide will cover immediate safety measures, spill management, and a detailed protocol for chemical neutralization prior to final disposal.

Hazard Assessment and Immediate Safety Protocols

Before handling this compound, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for the pyrazine derivative may be less common, we can infer its primary hazards from the closely related and well-documented compound, 2-Chloro-3-nitropyridine.

Key Hazards:

  • Acute Toxicity: Harmful or toxic if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation or damage.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[2]

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Inspect for integrity before each use.Prevents skin contact, which can cause irritation and potential absorption.[4][6]
Eye Protection Tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). Use a face shield for splash hazards.Protects against accidental splashes that can cause serious eye damage.[4][5]
Body Protection A flame-resistant lab coat and impervious clothing.Protects underlying clothing and skin from contamination.[4]
Respiratory Use within a certified chemical fume hood. If handling outside a hood, a NIOSH-approved respirator may be necessary.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[5][6]

In the event of an exposure, immediate and correct action is paramount.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and get emergency medical help immediately.[4]

  • If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[4][5]

  • If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]

Spill Management Protocol

Effective and safe spill cleanup prevents wider contamination and exposure.

Workflow for Spill Cleanup

Spill_Cleanup Start Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Start->Evacuate Assess Assess Spill Size & Ventilation Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) PPE->Contain Collect Carefully Sweep or Scoop into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of Waste & Contaminated Materials as Hazardous Waste Decontaminate->Dispose End Cleanup Complete Dispose->End

Caption: Workflow for managing a this compound spill.

Key Procedural Points:

  • Avoid Dust Generation: Use dry cleanup procedures for solid spills. Do not use a brush that could aerosolize the powder.[2]

  • Use Spark-Proof Tools: While the compound itself has a high flash point, this is good practice when dealing with any chemical spill.[4]

  • Ventilation: Ensure adequate ventilation during cleanup, preferably within a chemical fume hood.[4]

  • Waste Container: Place all contaminated materials (absorbent, PPE, etc.) into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[2]

Chemical Neutralization and Disposal Plan

The ultimate disposal method for halogenated nitroaromatic compounds is typically high-temperature incineration by a licensed waste disposal facility.[4] However, for laboratory-scale quantities, a chemical neutralization step can be performed to degrade the parent compound into less reactive and hazardous materials before collection.

The recommended method is alkaline hydrolysis . The electron-withdrawing nitro group and the electronegative nitrogen atoms in the pyrazine ring make the chlorine-bearing carbon atom highly susceptible to nucleophilic attack by hydroxide ions (OH⁻). This reaction displaces the chloride ion, replacing it with a hydroxyl group to form 2-hydroxy-3-nitropyrazine, a more readily degradable compound.

This protocol is designed for the treatment of small quantities (typically < 5 grams) of this compound waste.

1. Preparation and Safety:

  • Perform all steps in a certified chemical fume hood.
  • Don all required PPE as detailed in Section 1.1.
  • Prepare a 2M solution of sodium hydroxide (NaOH). Caution: NaOH is corrosive.
  • Have a pH meter or pH strips ready for the final neutralization step.

2. Reaction Setup:

  • Choose a glass beaker or flask of appropriate size (at least 10x the volume of your waste).
  • If the waste is solid, dissolve it in a minimal amount of a water-miscible solvent like ethanol or isopropanol. This enhances the interaction with the aqueous base.
  • Place the container in a secondary containment tray and on a magnetic stir plate. Add a stir bar.

3. Hydrolysis Reaction:

  • Slowly and with constant stirring, add the 2M NaOH solution to the this compound solution. A significant excess of NaOH is required to drive the reaction to completion. A general rule is to use at least 10 molar equivalents of NaOH relative to the chemical waste.
  • Allow the mixture to stir at room temperature for a minimum of 24 hours. The reaction progress can often be monitored by a color change in the solution.

4. Neutralization and Workup:

  • After the 24-hour stirring period, slowly and carefully neutralize the basic solution by adding a dilute acid, such as 1M hydrochloric acid (HCl) or 1M sulfuric acid (H₂SO₄).
  • Monitor the pH continuously. The goal is to bring the pH to a neutral range (pH 6-8). Caution: The neutralization reaction is exothermic. Add the acid slowly to control the temperature.

5. Final Waste Collection:

  • Once neutralized, the resulting aqueous solution should be transferred to a designated halogenated organic waste container.[7] Even though the chlorine has been converted to chloride ions, the degradation products are still organic molecules that must be disposed of correctly.
  • Clearly label the waste container with all its contents, including the degradation products (e.g., "Neutralized 2-hydroxy-3-nitropyrazine solution," "sodium chloride," etc.).[8]

Disposal Workflow Diagram

Disposal_Workflow Start This compound Waste Dissolve Dissolve in Alcohol (if solid) Start->Dissolve Step 1 Hydrolyze Add excess 2M NaOH Stir for 24h Dissolve->Hydrolyze Step 2 Neutralize Neutralize to pH 6-8 with dilute acid Hydrolyze->Neutralize Step 3 Collect Transfer to Labeled Halogenated Waste Container Neutralize->Collect Step 4 EHS Arrange Pickup by Environmental Health & Safety (EHS) Collect->EHS Final Step

Caption: Step-by-step laboratory neutralization and collection process.

Final Logistical Steps: Storage and Collection

Proper interim storage of chemical waste is crucial for laboratory safety.

  • Segregation: Always store halogenated waste streams separately from non-halogenated streams.[7][9][10] This is critical for cost-effective and safe final disposal by your institution's waste management provider.

  • Container Integrity: Use compatible, tightly sealed containers for waste collection. Polyethylene containers are generally suitable.[8][9] Avoid metal cans, as acidic byproducts can cause corrosion.[9]

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag, listing all chemical constituents and their approximate percentages.[8]

  • Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong acids and oxidizing agents.[9]

  • Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]

By adhering to this comprehensive guide, you contribute to a culture of safety and scientific excellence. Proper chemical handling and disposal are not peripheral tasks; they are integral to the responsible conduct of research.

References

Navigating the Risks: A Complete PPE and Handling Guide for 2-Chloro-3-nitropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling 2-Chloro-3-nitropyrazine, a potent heterocyclic compound, demands a meticulous and informed approach to personal safety. This guide moves beyond mere compliance, offering a deep dive into the rationale behind specific Personal Protective Equipment (PPE) choices, detailed operational protocols, and robust disposal plans. As Senior Application Scientists, our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices.

Hazard Analysis: Understanding the Adversary

Before selecting armor, one must understand the weapon. This compound (CAS No. 24168-33-6) is a solid, often a powder, that presents a multi-faceted threat profile. According to the Globally Harmonized System (GHS), its primary hazards include:

  • Acute Oral Toxicity : Toxic if swallowed.

  • Skin Irritation : Causes skin irritation upon contact.

  • Serious Eye Damage/Irritation : Causes serious eye irritation, with the potential for significant damage.

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.

The causality for these hazards lies in its chemical structure: the chlorinated pyridine ring combined with a nitro group creates a reactive molecule that can readily interact with biological tissues. The fine powder form also increases the risk of inadvertent inhalation and widespread skin contact.

The Core of Protection: A Multi-Layered PPE Strategy

A single layer of defense is insufficient. A comprehensive PPE strategy involves selecting the right equipment for each potential route of exposure—dermal (skin), ocular (eyes), and respiratory.

Table 1: PPE Selection for Handling this compound
PPE Category Item Specification & Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles: Must be worn at all times and conform to ANSI Z87.1 (US) or EN 166 (EU) standards. They provide a seal around the eyes to protect against dust particles and splashes. Face Shield: Required over goggles when there is a significant risk of splashing or dust generation (e.g., weighing, transferring large quantities). This provides a secondary barrier for the entire face.
Hand Protection Chemical-Resistant Gloves (Nitrile)Material: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including aromatic and chlorinated compounds.[1][2] Thickness & Breakthrough: Select gloves with a minimum thickness of 5 mil for splash protection. For prolonged handling, heavier-duty nitrile gloves are necessary. Always check the manufacturer's chemical resistance data. Breakthrough time should be greater than the duration of the task.[3][4] Inspection: Gloves must be inspected for tears or punctures before each use.
Body Protection Laboratory Coat & Chemical ApronLab Coat: A flame-resistant lab coat, fully buttoned, is mandatory to protect skin and personal clothing from contamination. Apron: A chemically resistant apron should be worn over the lab coat during procedures with a high risk of splashes.
Respiratory Protection N95 Respirator or HigherN95 Respirator: For handling small quantities in a well-ventilated area or chemical fume hood where dust generation is minimal, a NIOSH-approved N95 respirator is sufficient to protect against irritating dusts.[5] Higher Protection: If significant dust is generated or engineering controls are insufficient, a higher level of respiratory protection, such as a half-mask or full-face respirator with P100 cartridges, is required as determined by a formal risk assessment and in compliance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[6][7][8]

The Workflow: A Step-by-Step Procedural Guide

Procedural discipline is as critical as the equipment itself. The following workflows for donning, doffing, and disposal are designed to prevent cross-contamination and ensure the integrity of your protective ensemble.

Experimental Workflow: From Preparation to Waste

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Gather & Inspect PPE don_ppe 3. Don PPE (See Protocol Below) weigh 4. Weigh/Transfer Chemical (In Fume Hood) don_ppe->weigh experiment 5. Perform Experiment weigh->experiment decontaminate 6. Decontaminate Surfaces experiment->decontaminate doff_ppe 7. Doff PPE (See Protocol Below) dispose 8. Segregate & Dispose Waste

Caption: High-level workflow for safely handling this compound.

Protocol 1: PPE Donning (Putting On) Sequence

The principle of donning is to move from the least "critical" to the most, ensuring a clean and secure fit. This sequence should be performed in a designated clean area before entering the laboratory space where the chemical is handled.[9][10]

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Laboratory Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Don the N95 or other selected respirator. Perform a user seal check to ensure a tight fit.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if the risk assessment requires it.

  • Gloves: Don the first pair of nitrile gloves (if double-gloving), ensuring the cuffs are pulled over the sleeves of the lab coat. If using a second pair, don them over the first.

Protocol 2: PPE Doffing (Removal) Sequence

Doffing is the highest-risk activity for self-contamination. The sequence is designed to remove the most contaminated items first, touching only "clean" surfaces with bare hands.[9][11]

  • Gloves: Remove the outer gloves using a glove-to-glove technique (peeling one off with the other gloved hand, then sliding an ungloved finger under the cuff of the remaining glove to peel it off). Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove eye and face protection from the back by lifting the headband. Avoid touching the front surface.

  • Laboratory Coat: Unbutton the lab coat and remove it by peeling it away from the body, turning it inside-out as you go to contain contaminants.

  • Respirator: Remove the respirator from the back, touching only the straps.

  • Hand Hygiene: Immediately after all PPE is removed, wash hands thoroughly with soap and water.

Disposal Plan: Managing Hazardous Waste

Improper disposal can lead to environmental contamination and endanger personnel. All materials contaminated with this compound are considered hazardous waste.

Waste Segregation and Disposal Steps:
  • Designated Waste Container: All solid waste, including contaminated gloves, wipes, and disposable PPE, must be placed in a clearly labeled, sealed hazardous waste container.[12]

  • Empty Chemical Containers: The original chemical container, even if "empty," must be managed as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinseate is hazardous and must be collected for disposal.[12] Subsequent rinses may also need to be collected depending on local regulations.

  • Liquid Waste: Any solutions containing this compound must be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Collection and Removal: Follow your institution's specific procedures for hazardous waste pickup. Ensure containers are sealed and properly labeled before collection.[13][14]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you build a resilient and trustworthy system for handling this compound, safeguarding both the integrity of your research and the well-being of your team.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.